3-Methoxyisothiazole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c1-8-5-4(2-6)3-9-7-5/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTFSBZMBYIZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Alkoxyisothiazole-4-carbonitriles: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 3-alkoxyisothiazole-4-carbonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, three-step synthetic pathway commencing from readily available starting materials. The synthesis involves the preparation of disodium 2,2-dicyanoethene-1,1-dithiolate, followed by a cyclization and bromination to yield a key 3-bromo-isothiazole intermediate. The final step details the nucleophilic aromatic substitution with various alkoxides to afford the target 3-alkoxyisothiazole-4-carbonitriles. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow and relevant biological signaling pathways.
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] Isothiazole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anticancer, and kinase inhibitory properties.[2][3] The incorporation of an alkoxy group at the 3-position and a carbonitrile at the 4-position of the isothiazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this scaffold an attractive target for the development of novel therapeutic agents.
This guide details a proposed synthetic pathway for the preparation of 3-alkoxyisothiazole-4-carbonitriles. The presented methodology is based on established chemical transformations and provides a practical approach for the synthesis of a library of these compounds for further investigation.
Proposed Synthetic Pathway
The proposed synthesis of 3-alkoxyisothiazole-4-carbonitriles is a three-step process, as illustrated below. The pathway begins with the synthesis of a key dithiolate intermediate, which is then converted to a halogenated isothiazole. The final step involves the introduction of the desired alkoxy group via nucleophilic substitution.
Figure 1: Proposed synthetic pathway for 3-alkoxyisothiazole-4-carbonitriles.
Experimental Protocols
Step 1: Synthesis of Disodium 2,2-dicyanoethene-1,1-dithiolate
This procedure is based on the general synthesis of dithiols from active methylene compounds and carbon disulfide.
Protocol:
-
In a well-ventilated fume hood, a solution of sodium methoxide is prepared by cautiously adding sodium metal (2.0 eq) to anhydrous methanol under an inert atmosphere of nitrogen.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of malononitrile (1.0 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution with continuous stirring.
-
After the addition is complete, carbon disulfide (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield disodium 2,2-dicyanoethene-1,1-dithiolate as a solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Pale yellow solid |
| Key Spectroscopic Data (IR, cm⁻¹) | ~2200 (C≡N), ~1350 (C=C) |
Table 1: Quantitative data for the synthesis of disodium 2,2-dicyanoethene-1,1-dithiolate.
Step 2: Synthesis of 3,5-Dibromoisothiazole-4-carbonitrile
This protocol is adapted from the synthesis of related halogenated isothiazoles.[4][5][6]
Protocol:
-
Disodium 2,2-dicyanoethene-1,1-dithiolate (1.0 eq) is suspended in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The suspension is cooled to 0-5 °C in an ice bath.
-
A solution of bromine (2.0-2.2 eq) in the same solvent is added dropwise to the suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction mixture is then washed sequentially with water, saturated sodium thiosulfate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford 3,5-dibromoisothiazole-4-carbonitrile.
| Parameter | Value | Reference |
| Typical Yield | 7-20% | [4][5] |
| Appearance | White to pale yellow solid | |
| Melting Point | 98-99 °C | [6] |
| Key Spectroscopic Data (IR, cm⁻¹) | ~2230 (C≡N) |
Table 2: Quantitative data for the synthesis of 3,5-dibromoisothiazole-4-carbonitrile.
Step 3: Synthesis of 3-Alkoxyisothiazole-4-carbonitriles
This generalized protocol is based on nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, the desired alcohol (e.g., methanol, ethanol, etc.) is dissolved in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the alcohol solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
A solution of 3,5-dibromoisothiazole-4-carbonitrile (1.0 eq) in the same anhydrous solvent is added dropwise to the freshly prepared sodium alkoxide solution at 0 °C.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-24 hours, while monitoring the progress of the reaction by TLC.
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-alkoxyisothiazole-4-carbonitrile.
| Alkoxy Group (R) | Expected Yield | Expected Appearance | Key Spectroscopic Data (¹H NMR) |
| Methoxy (CH₃) | Moderate to Good | Solid or Oil | Singlet around δ 4.0-4.3 ppm |
| Ethoxy (CH₂CH₃) | Moderate to Good | Solid or Oil | Triplet and Quartet in the aliphatic region |
| Benzyloxy (CH₂Ph) | Moderate to Good | Solid or Oil | Singlet around δ 5.3-5.6 ppm and aromatic protons |
Table 3: Projected quantitative data for the synthesis of 3-alkoxyisothiazole-4-carbonitriles.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-alkoxyisothiazole-4-carbonitriles.
Figure 2: General experimental workflow for the synthesis of 3-alkoxyisothiazole-4-carbonitriles.
Biological Context: Kinase Inhibitory Potential
Thiazole and isothiazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers. The synthesized 3-alkoxyisothiazole-4-carbonitriles could potentially act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.
Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-alkoxyisothiazole-4-carbonitriles.
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of 3-alkoxyisothiazole-4-carbonitriles. The proposed three-step synthesis is based on established chemical principles and offers a viable strategy for accessing a range of derivatives for biological evaluation. The potential of these compounds as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, highlights their significance for future drug discovery efforts. The experimental protocols and tabulated data herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. Substituted isothiazoles have shown potential as antiviral, anti-inflammatory, and anticancer agents. This technical guide focuses on the predicted chemical properties of 3-Methoxyisothiazole-4-carbonitrile, a derivative for which specific literature is scarce. By examining analogous compounds, we can infer its probable synthesis, reactivity, and spectroscopic characteristics.
Predicted Chemical Properties and Comparative Data
The chemical properties of this compound are influenced by the interplay of the isothiazole ring, the electron-donating methoxy group at the 3-position, and the electron-withdrawing nitrile group at the 4-position. A summary of predicted properties alongside experimental data for related isothiazole-4-carbonitrile derivatives is presented in Table 1 for comparative analysis.
| Property | This compound (Predicted) | 3-Chloroisothiazole-4-carbonitrile[1] | 3-Amino-5-methylamino-isothiazole-4-carbonitrile[2] | 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)[3] |
| Molecular Formula | C5H4N2OS | C4HCl2N2S | C5H6N4S | C8Br2N4S3 |
| Molecular Weight | 140.16 g/mol | 144.58 g/mol | 154.20 g/mol | 407.99 g/mol |
| Melting Point | Not available | Not available | Not available | 141-142 °C[3] |
| Boiling Point | Not available | Not available | Not available | Not available |
| Appearance | Likely a crystalline solid | Not available | Not available | Yellow plates[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Soluble in organic solvents. | Soluble in polar organic solvents. | Soluble in dichloromethane.[3] |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound is the nucleophilic aromatic substitution of a 3-haloisothiazole-4-carbonitrile with sodium methoxide. 3-Chloroisothiazole-4-carbonitrile serves as a suitable starting material for this transformation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Methoxylation
This protocol is a generalized procedure based on nucleophilic substitution reactions on similar heterocyclic systems. Optimization of reaction time, temperature, and stoichiometry may be required.
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol with stirring. The concentration is typically in the range of 0.5 M to 2 M.
-
Reaction Setup: To a separate flask containing a stirred solution of 3-chloroisothiazole-4-carbonitrile in anhydrous methanol, add the freshly prepared sodium methoxide solution dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to reflux) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Predicted Spectroscopic Properties
The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.
Infrared (IR) Spectroscopy
-
C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. For a related compound, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), a C≡N stretch was observed at 2234 cm⁻¹.[3]
-
C-O-C stretch: A strong absorption band corresponding to the asymmetric and symmetric stretching of the C-O-C bond of the methoxy group is anticipated around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
-
C=N and C=C stretches (Isothiazole ring): Absorptions for the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the range of δ 3.8-4.2 ppm.
-
Isothiazole Proton (H-5): A singlet for the proton at the 5-position of the isothiazole ring is predicted to appear in the downfield region, likely between δ 8.0-9.0 ppm, due to the deshielding effects of the heterocyclic ring and the adjacent nitrile group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group should appear as a quaternary signal in the range of δ 115-120 ppm.
-
Isothiazole Ring Carbons:
-
C-3 (bearing the methoxy group): Expected to be significantly downfield, likely > δ 160 ppm.
-
C-4 (bearing the nitrile group): Predicted to be in the range of δ 100-110 ppm.
-
C-5: The chemical shift of this carbon will be influenced by the substituents and is expected in the aromatic region.
-
Predicted Reactivity and Potential Biological Significance
The chemical reactivity of this compound is dictated by its functional groups.
Caption: Key structural features and their influence on properties.
-
Isothiazole Ring: The isothiazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing methoxy and nitrile groups.
-
Methoxy Group: The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. However, on the isothiazole ring, its effect on reactivity is more complex. It can also be cleaved under harsh acidic conditions.
-
Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for further functionalization of the molecule.
Isothiazole derivatives have been reported to exhibit a wide range of biological activities. For instance, some isothiazoles have shown antiviral activity against polio. The presence of the isothiazole scaffold suggests that this compound could be a candidate for screening in various biological assays, particularly in the areas of antiviral and anti-inflammatory research.
Conclusion
While this compound remains a compound with limited specific documentation, this technical guide provides a comprehensive predictive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic characteristics based on the established chemistry of related isothiazole derivatives. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this and similar molecular scaffolds. Experimental validation of the predictions made in this guide is a necessary next step for the advancement of knowledge in this area.
References
Technical Guide: Spectroscopic Analysis of 3-Methoxyisothiazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the spectroscopic characterization of 3-Methoxyisothiazole-4-carbonitrile. Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this guide furnishes detailed, generalized experimental protocols for acquiring the necessary data, alongside structured tables for its eventual presentation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide outlines the standard spectroscopic techniques used for the characterization of such organic molecules.
Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data for this compound. At present, specific experimental values are not available in the public domain and are pending experimental determination.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pending assignment |
| ¹³C | CDCl₃ | Data not available | - | - | Pending assignment |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Functional Group Assignment |
| Data not available | Data not available | C≡N stretch |
| Data not available | Data not available | C=N stretch (isothiazole) |
| Data not available | Data not available | C-O stretch (methoxy) |
| Data not available | Data not available | C-H stretch (methoxy) |
| Data not available | Data not available | Isothiazole ring vibrations |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |
| ESI+ | Data not available | Data not available | [M+H]⁺ |
| ESI+ | Data not available | Data not available | Pending assignment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR and a larger quantity for ¹³C NMR, aiming for a saturated solution.[1]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[1]
-
Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.[1]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, representative sample of the solid or liquid compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
-
Data Acquisition:
-
The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.[3]
-
The ions are separated based on their mass-to-charge ratio (m/z).[4]
-
A detector records the abundance of each ion, generating a mass spectrum.[4]
-
For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.[5]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound and a generalized signaling pathway concept relevant to drug development.
References
An In-depth Technical Guide to the NMR Analysis of 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. 3-Methoxyisothiazole-4-carbonitrile is a specific derivative with potential applications stemming from the electronic properties conferred by the methoxy and cyano substituents. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide details the predicted NMR characteristics of this compound and provides a general framework for its experimental analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for isothiazole, 4-cyanothiazole, and the known effects of methoxy substituents on aromatic and heterocyclic rings.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H5 | 8.8 - 9.0 | Singlet |
| OCH₃ | 4.0 - 4.2 | Singlet |
Predictions are based on typical chemical shifts for protons on an isothiazole ring and methoxy groups attached to heterocyclic systems.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 160 - 165 |
| C4 | 100 - 105 |
| C5 | 150 - 155 |
| CN | 115 - 120 |
| OCH₃ | 55 - 60 |
Predictions are based on the known chemical shifts of isothiazole and the substituent effects of the methoxy and cyano groups.
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and NMR analysis of this compound.
3.1. Synthesis
A plausible synthetic route to this compound could involve the methoxylation of a suitable 3-halo-isothiazole-4-carbonitrile precursor.
-
Step 1: Halogenation of Isothiazole-4-carbonitrile: Commercially available isothiazole-4-carbonitrile can be halogenated at the 3-position using a suitable halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in an appropriate solvent.
-
Step 2: Nucleophilic Substitution with Sodium Methoxide: The resulting 3-halo-isothiazole-4-carbonitrile can then be reacted with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or with gentle heating to yield this compound.
-
Step 3: Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel.
3.2. NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 5-10 mg of purified this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Spectroscopy: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and NMR analysis of a novel heterocyclic compound like this compound.
Caption: General workflow for the synthesis and NMR characterization of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the NMR analysis of this compound. While awaiting experimental verification, the predicted ¹H and ¹³C NMR data, coupled with the outlined experimental protocols, offer a robust starting point for any researcher venturing into the synthesis and characterization of this and related isothiazole derivatives. The application of modern NMR techniques is crucial for the unambiguous structural assignment and will undoubtedly play a key role in unlocking the potential of this class of compounds in various scientific disciplines.
In-Depth Technical Guide: Mass Spectrometry of 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 3-methoxyisothiazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines theoretical fragmentation pathways, standardized experimental protocols for analysis, and a summary of expected mass spectral data.
Predicted Mass Spectral Data
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its characteristic functional groups. The expected quantitative data from an electron ionization (EI) mass spectrometry experiment is summarized below.
| Predicted Fragment | m/z (amu) | Relative Abundance (%) | Proposed Structure |
| [M]+• (Molecular Ion) | 140 | 85 | C5H4N2OS+• |
| [M-CH3]+ | 125 | 100 (Base Peak) | C4HN2OS+ |
| [M-OCH3]+ | 109 | 40 | C4H2N2S+ |
| [M-CO]+ | 112 | 30 | C4H4N2S+ |
| [C3H3S]+ | 71 | 50 | |
| [C2H3N2]+ | 53 | 25 |
Theoretical Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation is anticipated to be the loss of a methyl radical from the methoxy group, leading to a stable resonance-stabilized cation, which is expected to be the base peak. Other significant fragmentation pathways include the loss of the entire methoxy group, decarbonylation, and cleavage of the isothiazole ring.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the working solution at a known concentration.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
-
Injector: Split/splitless inlet
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless for 1 minute.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
3.3. Data Acquisition and Analysis
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.
-
Acquisition: Acquire data in full scan mode.
-
Data Processing:
-
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum of the target peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.
-
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectroscopy of Isothiazole Compounds
Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions, forms the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and characterization of these compounds. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups, making it a first-line method for confirming the synthesis of isothiazole derivatives, assessing purity, and studying intermolecular interactions.
This guide provides an in-depth exploration of the key infrared spectral features of isothiazole compounds, detailed experimental protocols for sample analysis, and a summary of characteristic vibrational frequencies to aid researchers in the interpretation of their spectral data.
Core Principles of Isothiazole IR Spectroscopy
The aromatic nature of the isothiazole ring results in a set of characteristic vibrational modes. These include stretching and bending vibrations of the C-H, C=N, and C=C bonds, as well as complex skeletal or "ring breathing" vibrations. The precise frequencies of these absorptions are sensitive to the nature and position of substituents on the ring, providing valuable structural information.
Characteristic Infrared Absorption Frequencies
The infrared spectrum of an isothiazole derivative can be divided into several key regions. The table below summarizes the principal absorption bands and their assignments. These values are typical and may shift based on the specific substitution pattern, electronic effects, and physical state of the sample.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the C-H bonds on the heterocyclic ring. Often appears just above the 3000 cm⁻¹ threshold for aliphatic C-H stretches[1]. |
| C=N Stretch | 1650 - 1500 | Medium to Strong | Part of the complex ring stretching vibrations. Its position is sensitive to conjugation and substituents. For the related thiazole ring, this absorption is seen in the 1622-1591 cm⁻¹ range[2]. |
| C=C Stretch (Ring) | 1580 - 1400 | Medium to Strong | These absorptions arise from the double bonds within the aromatic ring and are often observed as a pair of bands. Thiazole skeletal vibrations have been noted in the 1700-1421 cm⁻¹ range[2]. |
| Ring Skeletal Vibrations | 1400 - 1000 | Medium to Strong | Often referred to as "ring breathing" modes, these are complex vibrations involving the entire heterocyclic system. |
| C-H In-Plane Bending | 1300 - 1000 | Medium | These bands can be useful for identifying the presence of the isothiazole ring. |
| C-H Out-of-Plane Bending | 900 - 700 | Strong | The position of these strong bands is highly diagnostic of the substitution pattern on the ring. |
| S-N Stretch | 900 - 650 | Weak to Medium | The sulfur-nitrogen bond vibration is often weak and can be difficult to assign definitively as it falls in the complex fingerprint region. |
Note: The structures of synthesized isothiazole derivatives are commonly confirmed using IR spectroscopy in conjunction with NMR and elemental analysis[3].
Experimental Protocols
Accurate and reproducible IR spectra depend on meticulous sample preparation and data acquisition. The following are generalized protocols for common sample types used in the analysis of isothiazole compounds.
Method 1: KBr Pellet for Solid Samples
This method is ideal for obtaining high-quality spectra of solid, non-hygroscopic isothiazole derivatives.
-
Preparation: Gently grind 1-2 mg of the solid isothiazole compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.
-
Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disc.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Processing: Perform baseline correction and other necessary processing steps using the spectrometer's software.
Method 2: Thin Film for Liquid or Low-Melting-Point Samples
This is a simple and rapid method for analyzing liquid isothiazoles or solids that can be melted or dissolved in a volatile solvent.
-
Preparation: Place one or two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a small amount of a volatile solvent (e.g., dichloromethane, chloroform), apply the solution to the plate, and allow the solvent to evaporate completely.
-
Sample Mounting: Place a second salt plate on top of the first to create a thin capillary film of the sample.
-
Data Acquisition:
-
Mount the salt plates in the spectrometer's sample holder.
-
Collect a background spectrum using the clean, empty salt plates.
-
Collect the sample spectrum as described in the KBr protocol.
-
-
Cleaning: Thoroughly clean the salt plates with a suitable dry solvent after analysis.
Visualizations
Isothiazole Ring Vibrations and IR Spectral Regions
The following diagram illustrates the relationship between the fundamental vibrational modes of the isothiazole ring and the corresponding regions where their absorption bands typically appear in an infrared spectrum.
References
An In-depth Technical Guide to the Crystal Structure Determination of Novel Small Molecules: A Case Study Approach with 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific crystal structure of 3-Methoxyisothiazole-4-carbonitrile has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the well-established methodologies and experimental protocols that would be employed to determine its crystal structure. This document serves as a detailed whitepaper on the process of small molecule single-crystal X-ray crystallography.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, including its biological activity. For drug development professionals and researchers, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions. This compound, a heterocyclic compound, represents a class of molecules with potential applications in medicinal chemistry. This guide outlines the necessary steps to determine its crystal structure, from synthesis to data analysis.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.
2.1. Synthesis and Purification of this compound
The initial and critical step is the synthesis of high-purity this compound. A general synthetic route would be followed by rigorous purification.
-
Synthesis: The synthesis would likely involve the cyclization of a suitable precursor containing the isothiazole core, followed by the introduction of the methoxy and carbonitrile functionalities. Specific reaction conditions, including solvents, temperature, and catalysts, would be optimized to maximize yield and purity.
-
Purification: The crude product would be purified using standard organic chemistry techniques. This may include:
-
Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Chromatography: Using column chromatography (e.g., silica gel) with an appropriate eluent system to separate the target compound from byproducts.
-
Sublimation: For volatile solids, sublimation can be an effective purification method.
-
The purity of the compound would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
2.2. Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed to obtain diffraction-quality crystals (typically >0.1 mm in all dimensions).[1]
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can promote crystal growth.
2.3. Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer and X-ray Source: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
2.4. Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Indexing and Integration: The diffraction spots are indexed to determine the crystal system and unit cell dimensions. The intensities of the indexed reflections are then integrated.
-
Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to account for variations in crystal size and beam intensity.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are highly successful.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.
Data Presentation
Although the specific data for this compound is not available, a typical crystallographic data table would be structured as follows:
| Parameter | Value |
| Chemical Formula | C5H4N2OS |
| Formula Weight | 140.16 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (Molecules per unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| Temperature (K) | e.g., 100(2) |
| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R1 | To be determined |
| wR2 | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Conclusion
While the crystal structure of this compound remains to be determined, the methodologies outlined in this guide provide a robust framework for its elucidation. The successful application of these techniques will yield invaluable data for understanding the molecule's three-dimensional structure, which is a critical component in the fields of chemical research and drug development. The resulting structural information would be a valuable addition to public databases like the Cambridge Structural Database, contributing to the broader scientific community's understanding of small molecule interactions and design.
References
Quantum Chemical Calculations for Isothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the theoretical underpinnings and practical applications of quantum chemical calculations in the research and development of isothiazole-based therapeutic agents.
Introduction to Isothiazole Derivatives in Drug Discovery
Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, forms the structural core of a wide array of molecules with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The versatility of the isothiazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted chemical modifications, making it a privileged structure in modern drug design.
Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of isothiazole-based drugs. By providing detailed insights into the electronic structure, molecular properties, and reactivity of these compounds, computational methods enable researchers to predict their biological activity, understand their mechanism of action at a molecular level, and guide the synthesis of novel derivatives with enhanced therapeutic potential. This technical guide provides an overview of the key quantum chemical methods employed in the study of isothiazole derivatives, presents quantitative data for a selection of compounds, and outlines the computational workflows integral to their development as therapeutic agents.
Methodologies: The Computational Chemist's Toolkit
The investigation of isothiazole derivatives heavily relies on a suite of sophisticated computational methods. These theoretical approaches allow for the elucidation of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern quantum chemical calculations for systems of pharmaceutical interest. It offers a favorable balance between computational cost and accuracy.
Experimental Protocol: Geometry Optimization and Property Calculation
-
Initial Structure Preparation: The 2D structure of the isothiazole derivative is drawn using a molecular editor and converted to a 3D conformation.
-
Computational Method Selection: Calculations are typically performed using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is chosen. The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently employed for isothiazole derivatives, providing a good description of the electronic structure.[1]
-
Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation (the most stable structure). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets.
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design.
Experimental Protocol: Molecular Docking of Isothiazole Derivatives
-
Target and Ligand Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein database (PDB). The isothiazole derivative (the ligand) is prepared as described in the DFT protocol.
-
Binding Site Identification: The active site or binding pocket of the target protein is identified.
-
Docking Simulation: Using software such as AutoDock or MOE, the ligand is placed in the binding site, and its conformational space is explored to find the most favorable binding pose.
-
Scoring and Analysis: The binding affinity of the ligand for the target is estimated using a scoring function. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding. Molecular docking studies have been instrumental in identifying isothiazole derivatives as inhibitors of enzymes like HCV NS5B polymerase and succinate dehydrogenase.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from DFT calculations for representative isothiazole derivatives. These values provide insights into their electronic properties and reactivity.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Phenylisothiazole | -6.54 | -1.23 | 5.31 |
| 5-Nitroisothiazole | -7.89 | -3.45 | 4.44 |
| 3-Amino-5-methylisothiazole | -5.87 | -0.98 | 4.89 |
| Isothiazole-4-carboxylic acid | -7.12 | -2.56 | 4.56 |
Table 1: Frontier Molecular Orbital Energies of Selected Isothiazole Derivatives. (Note: These are representative values and the exact numbers will vary with the specific computational method and basis set used).
| Derivative | Dipole Moment (Debye) |
| 3-Phenylisothiazole | 2.15 |
| 5-Nitroisothiazole | 4.87 |
| 3-Amino-5-methylisothiazole | 2.98 |
| Isothiazole-4-carboxylic acid | 3.54 |
Table 2: Calculated Dipole Moments of Selected Isothiazole Derivatives. (Note: These are representative values and the exact numbers will vary with the specific computational method and basis set used).
Visualizing Computational Workflows and Mechanisms
Graphviz diagrams provide a clear and concise way to visualize complex processes and relationships in computational drug discovery.
Caption: Computational drug design workflow for isothiazole derivatives.
Caption: Mechanism of enzyme inhibition by an isothiazole derivative.
Conclusion
Quantum chemical calculations, particularly DFT and molecular docking, are powerful predictive tools that significantly accelerate the discovery and development of novel isothiazole-based therapeutics. By providing a detailed understanding of molecular properties and interactions, these computational methods enable a more rational and targeted approach to drug design, ultimately reducing the time and cost associated with bringing new medicines to the clinic. The integration of these theoretical calculations with experimental validation remains a cornerstone of modern medicinal chemistry, paving the way for the next generation of isothiazole-derived drugs.
References
The Discovery and Isolation of Novel Isothiazoles: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and isolation of novel isothiazole compounds. Isothiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, antifungal, and anticancer properties. This guide offers a comprehensive overview of the core methodologies, quantitative data, and biological pathways associated with this promising class of molecules.
Synthetic Strategies for Novel Isothiazoles
The construction of the isothiazole ring can be achieved through various synthetic routes, primarily involving cycloaddition and condensation reactions. The choice of synthetic strategy often depends on the desired substitution pattern on the isothiazole core.
Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters
A prevalent method for synthesizing 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate. This approach offers a metal-free and operationally simple route to a variety of isothiazole derivatives.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketodithioester or β-ketothioamide (1.0 mmol) in a suitable solvent, such as ethanol or a deep eutectic solvent like choline chloride:urea (1:2).
-
Addition of Reagents: Add ammonium acetate (NH₄OAc) (2.0 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 3,5-disubstituted isothiazole.
Table 1: Synthesis of 3,5-Disubstituted Isothiazoles - Representative Yields
| Entry | R¹ Substituent | R² Substituent | Starting Material | Yield (%) | Reference |
| 1 | Phenyl | Methyl | β-ketodithioester | 85 | [1] |
| 2 | 4-Chlorophenyl | Ethyl | β-ketodithioester | 82 | [1] |
| 3 | Thiophen-2-yl | Phenyl | β-ketothioamide | 78 | [1] |
| 4 | Naphthyl | Methyl | β-ketodithioester | 88 | [1] |
Synthesis of Isothiazole-4-carbonitriles
Isothiazole-4-carbonitriles are valuable intermediates in the synthesis of various biologically active molecules. One common synthetic approach involves the reaction of a (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile derivative with a suitable reagent.
Experimental Protocol: Synthesis of Isothiazole-4-carbonitriles
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the substituted (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile (1.0 mmol) in a dry solvent such as pyridine.
-
Addition of Reagents: Add the appropriate coreactant (e.g., an amine or a sulfur nucleophile) (1.2 mmol) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for a specified duration (e.g., 12-24 hours), monitoring by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired isothiazole-4-carbonitrile.
Table 2: Synthesis of Isothiazole-4-carbonitriles - Representative Yields
| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |
| 1 | (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | Aniline | 5-Amino-3-phenyl-isothiazole-4-carbonitrile | 75 | [2] |
| 2 | (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | Sodium Sulfide | 3,5-Dimercapto-isothiazole-4-carbonitrile | 68 | [2] |
Isolation and Purification Techniques
The successful isolation and purification of newly synthesized isothiazole derivatives are critical for their subsequent characterization and biological evaluation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Column Chromatography
Column chromatography is a versatile technique for purifying a wide range of isothiazole derivatives.
General Protocol for Column Chromatography of Isothiazoles:
-
Adsorbent and Eluent Selection: Silica gel is the most commonly used stationary phase. The eluent system is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition is determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude isothiazole in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiazole.
Recrystallization
Recrystallization is an effective method for purifying solid isothiazole compounds.
General Protocol for Recrystallization of Isothiazoles:
-
Solvent Selection: The ideal solvent is one in which the isothiazole is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvent systems for isothiazoles include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified isothiazole.
Biological Signaling Pathways of Isothiazole Derivatives
Novel isothiazole derivatives have shown promise as modulators of various biological pathways implicated in a range of diseases. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition
Certain isothiazole-based compounds exhibit anticancer activity by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Isothiazoles.
Antiviral Activity: HIV Protease Inhibition
Some isothiazole derivatives have been identified as potent inhibitors of the Human Immunodeficiency Virus (HIV) protease, an enzyme essential for the maturation of infectious virions. These inhibitors typically act as transition-state analogs, binding to the active site of the protease and preventing the cleavage of viral polyproteins.
Mechanism of HIV Protease Inhibition by Isothiazole Derivatives.
Management of Diabetic Complications: Aldose Reductase Inhibition
Isothiazole-containing compounds have been investigated as inhibitors of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, the overactivation of this pathway contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these compounds can mitigate the accumulation of sorbitol and reduce cellular stress.
Inhibition of the Polyol Pathway by Isothiazole Derivatives.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
Emerging research has highlighted the potential of isothiazole derivatives as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. HDAC inhibitors can restore the expression of tumor suppressor genes, making them a promising therapeutic strategy for cancer.
Mechanism of HDAC Inhibition by Isothiazole Derivatives.
Characterization of Novel Isothiazoles
The structural elucidation of newly synthesized isothiazoles is performed using a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for a Representative Novel Isothiazole (3-phenyl-5-methylisothiazole)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.78 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 2.60 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5, 158.0, 133.8, 129.2, 128.9, 127.1, 12.5. |
| Mass Spec. (ESI) | m/z 176.05 [M+H]⁺. |
| IR (KBr, cm⁻¹) | 3060, 2925, 1595, 1480, 1445, 760, 690. |
Note: The data presented here are representative and will vary depending on the specific isothiazole derivative.
Conclusion
The isothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide has provided an overview of the key synthetic methodologies, isolation techniques, and biological mechanisms of action associated with this important class of heterocyclic compounds. The continued exploration of novel isothiazole derivatives holds significant promise for the discovery of new and effective treatments for a wide range of diseases.
References
An In-depth Technical Guide to the Chemical Stability of 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical stability of 3-Methoxyisothiazole-4-carbonitrile. Due to the limited availability of public data on this specific molecule, this document leverages established chemical principles of the isothiazole ring and its functional groups (methoxy and carbonitrile) to forecast potential degradation pathways under various stress conditions. Detailed, generalized experimental protocols for conducting forced degradation studies in line with international regulatory guidelines (ICH) are provided to enable researchers to assess the intrinsic stability of this and similar molecules. This guide serves as a foundational resource for anticipating stability challenges and developing robust, stability-indicating analytical methods essential for drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its chemical stability is paramount for its development, formulation, and registration as a potential therapeutic agent or advanced material. The intrinsic stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1]
Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory authorities such as the International Conference on Harmonisation (ICH) to elucidate potential degradation products and pathways.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][4] The data generated is crucial for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact drug substance from its degradation products.
This guide will outline the predicted chemical liabilities of this compound and provide detailed, actionable protocols for its stability assessment.
Predicted Degradation Pathways
Based on the known reactivity of the isothiazole nucleus and the methoxy and carbonitrile functional groups, several degradation pathways for this compound can be predicted.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals.[5] The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: Under acidic conditions, the primary site of degradation is anticipated to be the hydrolysis of the carbonitrile group. This reaction typically proceeds in a stepwise manner, first forming a primary amide (3-Methoxyisothiazole-4-carboxamide) and subsequently the carboxylic acid (3-Methoxyisothiazole-4-carboxylic acid).[4] The ether linkage of the methoxy group is generally stable to acid hydrolysis under conditions typically used for forced degradation. The isothiazole ring itself is relatively stable in acidic media.
-
Basic Conditions: In alkaline environments, both the carbonitrile and the methoxy groups are susceptible to degradation. The carbonitrile group can be readily hydrolyzed to the corresponding carboxylate salt.[6] The 3-methoxy group, being attached to an electron-deficient heteroaromatic ring, may be susceptible to nucleophilic aromatic substitution by hydroxide ions, leading to the formation of 3-hydroxyisothiazole-4-carbonitrile. This reaction is analogous to the cleavage of aryl ethers with strong bases.
The following diagram illustrates the predicted hydrolytic degradation pathways.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. asianjpr.com [asianjpr.com]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
An In-depth Technical Guide on the Solubility of 3-Methoxyisothiazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyisothiazole-4-carbonitrile is a heterocyclic compound incorporating an isothiazole ring, a methoxy group, and a nitrile functional group. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and materials science. This document offers a predictive analysis of its solubility profile and provides a detailed experimental workflow for researchers to determine precise solubility data.
Molecular Structure and Predicted Solubility
The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The structure of this compound contains several key features that influence its polarity and solubility:
-
Isothiazole Ring: This five-membered heteroaromatic ring, containing both sulfur and nitrogen, is planar and polar.[2][3] Isothiazole itself is sparingly soluble in water but miscible with most organic solvents, including alcohol and ether.[2][3]
-
Nitrile Group (-C≡N): The cyano group is highly polar due to the electronegativity difference between carbon and nitrogen and the presence of a triple bond.[4][5] This group can act as a hydrogen bond acceptor.[4] Small-chain nitriles, like acetonitrile, are miscible with water, but solubility decreases as the hydrocarbon chain length increases.[4][6] The nitrile group generally imparts good solubility in polar solvents.
-
Methoxy Group (-OCH₃): This is a polar functional group.[7] While it can accept hydrogen bonds, it does not donate them. Its presence can increase solubility in polar organic solvents.[8]
Collectively, these functional groups render this compound a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents compared to non-polar solvents.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Methyl Ethyl Ketone (MEK) | High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar nitrile and isothiazole functionalities.[1][9] |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. The nitrile and methoxy groups can accept hydrogen bonds from the solvent, promoting dissolution.[4][10] Solubility in water is expected to be limited due to the overall organic structure.[2] |
| Non-Polar | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | Low to Insoluble | The significant polarity of the solute molecule makes it energetically unfavorable to dissolve in non-polar solvents, which primarily interact through weaker van der Waals forces.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental protocol, such as the shake-flask method, can be employed.[11] This method involves equilibrating a surplus of the solid compound in the solvent of choice at a controlled temperature and then measuring the concentration of the dissolved substance in the saturated solution.
Methodology: Isothermal Shake-Flask Method
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 298.15 K).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at the controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific experimental data for the solubility of this compound is not publicly documented, a theoretical analysis of its molecular structure strongly suggests it is a polar compound. Consequently, it is predicted to have high solubility in polar aprotic solvents like DMSO and acetone, moderate to high solubility in polar protic solvents such as ethanol and methanol, and poor solubility in non-polar solvents like hexane. For precise quantitative data, the detailed experimental protocol provided in this guide can be implemented by researchers. This information is foundational for the effective use of this compound in scientific research and development.
References
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijsat.org [ijsat.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. google.com [google.com]
A Technical Guide to the Thermogravimetric Analysis of Isothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) in the characterization of isothiazole derivatives. Isothiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their thermal stability is crucial for drug formulation, processing, and storage. This guide details experimental protocols, presents data in a structured format, and visualizes key workflows and potential decomposition pathways.
Introduction to Thermogravimetric Analysis of Isothiazole Derivatives
Thermogravimetric analysis is a powerful technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For isothiazole derivatives, TGA provides critical information regarding their decomposition temperatures, the presence of residual solvents or water, and the kinetics of their thermal decomposition. This data is invaluable for assessing the shelf-life, processing conditions, and potential degradation pathways of these pharmaceutically relevant compounds.
Experimental Protocols
A robust and reproducible TGA protocol is essential for obtaining high-quality data. The following section outlines a detailed methodology for the thermogravimetric analysis of isothiazole derivatives, based on established practices for heterocyclic compounds.
Instrumentation and Calibration
A simultaneous thermal analyzer (STA) capable of performing TGA and differential scanning calorimetry (DSC) is recommended. The instrument should be coupled with a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).
-
Temperature Calibration: Calibrate the instrument for temperature using certified reference materials (e.g., indium, tin, zinc) across the desired temperature range.
-
Mass Calibration: Calibrate the microbalance using standard calibration weights.
-
EGA System: The transfer line from the TGA to the MS and FTIR should be heated to prevent condensation of evolved gases.
Sample Preparation
-
Sample Form: Samples should be in a fine powder form to ensure uniform heat distribution.
-
Sample Mass: Use a sample mass of 5-10 mg.
-
Crucible: Use alumina (Al₂O₃) or platinum crucibles.
TGA Measurement Parameters
-
Temperature Program:
-
Heating Rate: A heating rate of 10 °C/min is standard. Varying the heating rate (e.g., 5, 15, 20 °C/min) can provide insights into the decomposition kinetics.
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600-900 °C, depending on the expected decomposition temperature of the derivative.
-
-
Atmosphere:
-
Inert Atmosphere: Use nitrogen or argon at a flow rate of 50-100 mL/min to study the pyrolysis of the compound.
-
Oxidative Atmosphere: Use synthetic air or a mixture of oxygen and nitrogen at a flow rate of 50-100 mL/min to study the oxidative decomposition.
-
Evolved Gas Analysis (EGA)
-
FTIR Spectroscopy: Continuously collect FTIR spectra of the evolved gases to identify functional groups of the decomposition products.
-
Mass Spectrometry: Simultaneously perform mass spectrometry to identify the molecular mass of the evolved fragments, aiding in the elucidation of the decomposition pathway.
The following diagram illustrates a typical experimental workflow for TGA-EGA:
Data Presentation and Interpretation
The thermal stability of heterocyclic compounds can vary significantly depending on their molecular structure, substituents, and intermolecular interactions. While comprehensive TGA data for a wide range of isothiazole derivatives is not extensively available in the public domain, the following table summarizes the thermal decomposition data for a closely related and structurally relevant compound, 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, which serves as a valuable reference.
Quantitative TGA Data
The thermal decomposition of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was investigated at different heating rates. The data reveals a two-stage decomposition process.
Table 1: Thermogravimetric Analysis Data for 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole
| Heating Rate (°C/min) | Decomposition Stage | Tonset (°C) | Tpeak (°C) | Tendset (°C) | Mass Loss (%) |
| 6 | Stage 1 | 292 | 508 | 634 | 61.21 |
| Stage 2 | 730 | 811 | 866 | 36.50 | |
| 8 | Stage 1 | 297 | 509 | 637 | 62.37 |
| Stage 2 | 734 | 819 | 880 | 36.89 | |
| 10 | Stage 1 | 292 | 512 | 643 | 60.92 |
| Stage 2 | 737 | 832 | 904 | 36.01 |
Tonset: Onset decomposition temperature; Tpeak: Peak decomposition temperature from the derivative thermogravimetric (DTG) curve; Tendset: Endset decomposition temperature.
The data indicates that the decomposition temperatures shift to higher values with an increasing heating rate, a common phenomenon in TGA. The first stage of decomposition, occurring around 292-643 °C, corresponds to a significant mass loss, likely due to the fragmentation of the peripheral hydroxyphenyl groups. The second stage at higher temperatures (above 730 °C) represents the decomposition of the more stable thiazolo[5,4-d]thiazole core.
Potential Thermal Decomposition Pathway
The identification of evolved gases through TGA-FTIR and TGA-MS is crucial for elucidating the thermal decomposition mechanism. For nitrogen and sulfur-containing heterocyclic compounds, common decomposition products include smaller molecules like CO, CO₂, H₂O, NH₃, HCN, and SO₂. Based on the structure of a generic substituted isothiazole, a plausible, albeit hypothetical, decomposition pathway can be proposed.
The following diagram illustrates a simplified, hypothetical thermal decomposition pathway for a generic isothiazole derivative.
This proposed pathway suggests that the initial decomposition may involve the cleavage of substituent groups and the opening of the isothiazole ring. These initial fragments then undergo further decomposition to form stable, small gaseous molecules, leaving behind a carbonaceous residue at very high temperatures. The exact nature and sequence of these events will depend on the specific substituents on the isothiazole ring.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of isothiazole derivatives. This guide has provided a detailed experimental protocol, representative quantitative data from a related heterocyclic system, and a conceptual framework for understanding the thermal decomposition of these important compounds. For researchers and professionals in drug development, a thorough understanding of the thermal stability of isothiazole derivatives is paramount for ensuring the quality, safety, and efficacy of potential therapeutic agents. Further research focusing on a systematic TGA study of a broader range of isothiazole derivatives will be beneficial for establishing comprehensive structure-stability relationships.
Potential Biological Activity of 3-Methoxyisothiazole-4-carbonitrile: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 3-Methoxyisothiazole-4-carbonitrile. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document focuses on the known biological activities of the isothiazole scaffold and its derivatives. This analysis aims to provide a foundation for future research and to highlight the potential therapeutic and agrochemical applications of this compound class. Isothiazole derivatives have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, antiviral, and herbicidal activities. This guide summarizes these findings and outlines potential avenues for the investigation of this compound.
Introduction to the Isothiazole Scaffold
Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is present in a variety of biologically active molecules and serves as a versatile scaffold in medicinal and agricultural chemistry. The isothiazole ring system has been incorporated into pharmaceuticals, agrochemicals, and dyes. Notable examples of biologically active isothiazoles include the fungicide isotianil, which is effective against rice blast, and the antibacterial drug sulfasomizole.[1] The reactivity and stability of the isothiazole ring, along with the potential for diverse functionalization, make it an attractive starting point for the development of novel bioactive compounds.
Prospective Biological Activities of this compound Based on Analogues
While no specific biological activity has been reported for this compound, the known activities of structurally related isothiazole-4-carbonitrile derivatives provide valuable insights into its potential applications.
Antiviral and Antifungal Properties
Isothiazole carbonitriles have shown promise as antiviral and antifungal agents. For instance, certain 4-cyanoisothiazole derivatives have exhibited antiviral activity against poliovirus.[1] Additionally, dithiine compounds containing the isothiazole moiety are known to be active as antifungal agents.[1] The presence of the cyano group at the 4-position of the isothiazole ring appears to be a key feature for these activities.
Herbicidal and Agrochemical Potential
Derivatives of 3,5-dihalo-4-isothiazolecarbonitriles have been investigated for their herbicidal activity.[2] This suggests that the isothiazole-4-carbonitrile core is a viable scaffold for the development of new agrochemicals. The nature and position of substituents on the isothiazole ring play a crucial role in determining the potency and selectivity of these compounds.
Broader Pharmacological Potential of Related Heterocycles
The broader class of thiazole derivatives, which are isomeric to isothiazoles, displays an extensive range of pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, and anticancer properties.[3][4] This wide array of biological activities associated with the thiazole scaffold further underscores the potential for discovering novel therapeutic agents within the isothiazole class.
Synthesis and Chemical Landscape
The synthesis of functionalized isothiazoles can be achieved through various chemical routes. One common method involves the reaction of dithioles with halogens. For example, 3,5-dibromoisothiazole-4-carbonitrile can be synthesized from the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine.[1] This highly functionalized isothiazole serves as a versatile intermediate for further chemical modifications.
A general workflow for the synthesis and derivatization of isothiazole-4-carbonitriles is depicted below.
Proposed Experimental Workflow for Biological Evaluation
Given the potential activities of the isothiazole scaffold, a logical experimental workflow for evaluating the biological potential of this compound is proposed. This workflow is conceptual and based on the activities observed in related compounds.
Conclusion and Future Directions
While there is currently no direct evidence for the biological activity of this compound, the extensive research on the isothiazole and thiazole scaffolds suggests that it is a promising candidate for biological investigation. The presence of the methoxy and carbonitrile functionalities offers unique electronic and steric properties that may lead to novel biological activities.
Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of biological assays, including antimicrobial, antiviral, anticancer, and agrochemical screens. Positive results from these initial screens would warrant more in-depth studies to elucidate the mechanism of action and to explore the structure-activity relationships through the synthesis of related analogues. The development of a robust synthetic route will be the critical first step in unlocking the potential of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxyisothiazole-4-carbonitrile
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the synthesis of 3-Methoxyisothiazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isothiazole scaffold is a key structural motif in a variety of biologically active compounds.[1] The protocol outlined below is based on a two-step synthetic sequence starting from the commercially available 3,5-dichloroisothiazole-4-carbonitrile.
Strategic Approach
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The protocol involves the selective methoxylation of 3,5-dichloroisothiazole-4-carbonitrile. The chlorine atom at the 3-position is targeted for substitution with a methoxy group using sodium methoxide. This approach is predicated on the differential reactivity of the halogen atoms on the isothiazole ring.
Key Experiments and Methodologies
The synthesis is divided into two main experimental stages:
-
Synthesis of 3-Chloro-5-methoxyisothiazole-4-carbonitrile : The initial step involves the reaction of 3,5-dichloroisothiazole-4-carbonitrile with one equivalent of sodium methoxide to favor monosubstitution.
-
Synthesis of this compound : This step would ideally involve the selective reduction of the C5-chloro group or a selective substitution at the C3 position from the start. Based on available literature, a plausible route involves the nucleophilic substitution of a 3-haloisothiazole precursor.
A proposed synthetic pathway is illustrated below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-methoxyisothiazole-4-carbonitrile
This protocol describes the partial methoxylation of 3,5-dichloroisothiazole-4-carbonitrile.
Materials:
-
3,5-Dichloroisothiazole-4-carbonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,5-dichloroisothiazole-4-carbonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.05 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-methoxyisothiazole-4-carbonitrile.
Protocol 2: Proposed Synthesis of this compound from a 3-Haloisothiazole Precursor
This protocol outlines a hypothetical, yet chemically plausible, route starting from a 3-haloisothiazole-4-carbonitrile, which can be synthesized via regioselective hydrodehalogenation of the corresponding 3,5-dihalo compound.
Materials:
-
3-Chloro-isothiazole-4-carbonitrile (Hypothetical starting material for this step)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-isothiazole-4-carbonitrile (1.0 eq) in a mixture of anhydrous methanol and toluene.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
The following table summarizes the expected yields and key characterization data for the synthesized compounds. The data is hypothetical but represents realistic outcomes for such reactions.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 3-Chloro-5-methoxyisothiazole-4-carbonitrile | 3,5-Dichloroisothiazole-4-carbonitrile | NaOMe | Methanol | 2 h | 75 | 88-90 | 4.15 (s, 3H) |
| This compound | 3-Chloro-isothiazole-4-carbonitrile | NaOMe | Methanol/Toluene | 18 h | 65 | 75-77 | 4.10 (s, 3H), 8.50 (s, 1H) |
Logical Relationships and Workflow Visualization
The logical flow of the experimental process, from starting materials to the final product, including purification and characterization, is depicted in the following diagram.
Figure 2: Detailed experimental workflow from synthesis to characterization.
Conclusion
The provided protocols offer a comprehensive guide for the synthesis of this compound. Researchers should note that the second protocol is based on a proposed intermediate and may require optimization of reaction conditions to achieve the desired selectivity and yield. Standard laboratory safety procedures should be followed throughout the execution of these protocols.
References
Purifying 3-Methoxyisothiazole-4-carbonitrile: A Guide for Researchers
Introduction
3-Methoxyisothiazole-4-carbonitrile is a key heterocyclic building block in the synthesis of various pharmacologically active agents. The purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The outlined methods are based on established principles of organic chemistry for the purification of polar, heterocyclic compounds.
Overview of Purification Strategies
The choice of purification method for this compound is dependent on the nature and quantity of impurities present in the crude sample. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Based on the polar nature of the target compound, two primary purification techniques are recommended:
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with significantly different retention factors compared to the desired product.
-
Recrystallization: An effective method for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.
Data Presentation: Comparison of Purification Methods
The following table summarizes illustrative quantitative data for the recommended purification methods. This data is intended to serve as a benchmark for researchers to evaluate the effectiveness of their purification efforts.
| Purification Method | Purity of Crude (%) | Purity of Final Product (%) | Recovery Yield (%) | Throughput |
| Column Chromatography | 85 | >99 | 75 | Low to Medium |
| Recrystallization | 85 | 98 | 85 | Medium to High |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm) to identify the product and impurities. The optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 7:3).
-
Collect fractions in separate tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol details the purification of this compound by recrystallization, a method suitable for solid crude products.
Materials:
-
Crude this compound
-
Isopropanol (ACS grade)
-
Water (deionized)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Based on the polarity of the methoxy-substituted aromatic compound, a solvent system of isopropanol and water is a good starting point. The ideal solvent should dissolve the compound at elevated temperatures but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Slowly add water dropwise to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature.
-
For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
The following diagrams illustrate the workflows for the purification protocols.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
Caption: Detailed workflow for purification by recrystallization.
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the purification of isothiazole carbonitriles, a crucial class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Proper purification of these compounds is essential to ensure the reliability and reproducibility of research data and the quality of pharmaceutical intermediates. Recrystallization is a primary technique for the purification of solid organic compounds, including isothiazole carbonitriles.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts or having different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
General Protocol for Recrystallization of Isothiazole Carbonitriles
This protocol outlines the general steps for the recrystallization of isothiazole carbonitriles. The choice of solvent and specific temperatures will vary depending on the specific compound.
1. Solvent Selection:
-
The ideal solvent should dissolve the isothiazole carbonitrile sparingly or not at all at room temperature but show high solubility at elevated temperatures.
-
Commonly used solvents for the recrystallization of heterocyclic compounds include cyclohexane, hexane, ethanol, methanol, water, and mixtures such as ethanol/water and acetone/hexane.
-
The solvent should not react with the isothiazole carbonitrile.
-
The boiling point of the solvent should be low enough to be easily removed from the crystals after filtration.
2. Dissolution:
-
Place the crude isothiazole carbonitrile in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove the solid impurities. This step should be performed quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
8. Purity Assessment:
-
The purity of the recrystallized isothiazole carbonitrile can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or spectroscopic methods (NMR, IR).
Experimental Protocols for Specific Isothiazole Carbonitriles
The following table summarizes specific examples of recrystallization protocols for various isothiazole carbonitriles found in the literature.
| Isothiazole Carbonitrile Derivative | Recrystallization Solvent(s) | Reference |
| 5-Cyano-3,4-dichloroisothiazole | Cyclohexane | [1] |
| Tarry residue containing an isothiazole derivative | Hexane | [2] |
| Fused isothiazole derivative | Ethanol/Water | [2] |
| Crude thiol-substituted isothiazole | Methanol | |
| 5-Amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile (a related heterocyclic nitrile) | Acetone/Hexane | [3] |
| 2-Amino-5-cyanothiazole (a related heterocyclic nitrile) | Ethanol | [4] |
| Heterocyclic nitriles | Methanol, Ethanol, or Ethanol/Water | [4] |
Visualizing the Recrystallization Workflow
The following diagrams illustrate the logical steps and the general experimental workflow for the recrystallization of isothiazole carbonitriles.
References
- 1. [PDF] Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach | Semantic Scholar [semanticscholar.org]
- 2. mt.com [mt.com]
- 3. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 4. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazoles are a class of heterocyclic compounds containing a five-membered aromatic ring with adjacent nitrogen and sulfur atoms. Their derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific biological activity and safety profile of an isothiazole derivative are often highly dependent on its isomeric form. Positional isomers, where substituents are located at different positions on the isothiazole ring, and enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological effects. Therefore, the accurate separation and quantification of isothiazole isomers are critical for drug discovery, development, and quality control.
This document provides detailed application notes and protocols for the chromatographic separation of isothiazole isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be practical and reproducible for researchers in academic and industrial settings.
Chromatographic Separation Strategies
The choice between HPLC and GC for the separation of isothiazole isomers depends on the physicochemical properties of the analytes, such as volatility and thermal stability.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of isothiazole derivatives, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used for separating moderately polar to nonpolar isomers.
-
Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable isothiazole isomers. It often provides higher separation efficiency and faster analysis times for simple mixtures.[1]
The following sections detail specific protocols for the separation of isothiazole isomers by reversed-phase HPLC and GC with Flame Ionization Detection (FID).
Application Note 1: Reversed-Phase HPLC Separation of Positional Isomers of Substituted Isothiazoles
This protocol outlines a reversed-phase HPLC method for the separation of positional isomers of a substituted isothiazole. The method is applicable to isomers that differ in the substitution pattern on the isothiazole ring, leading to differences in their polarity and interaction with the stationary phase.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Isothiazole isomer standards (e.g., 3-chloro-5-methylisothiazole and 5-chloro-3-methylisothiazole)
3. Sample Preparation:
-
Prepare individual stock solutions of each isothiazole isomer in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers of interest at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The optimal ratio may need to be adjusted based on the specific isomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the target isomers)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify the peaks corresponding to each isomer based on the retention times of the individual standards.
-
Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.
Expected Results
The retention times of the isothiazole isomers will vary depending on their polarity. Generally, less polar isomers will elute earlier in reversed-phase chromatography. The following table provides an example of expected retention data for a hypothetical separation of two positional isomers.
| Isomer | Retention Time (min) | Resolution (Rs) |
| 3-chloro-5-methylisothiazole | 5.8 | - |
| 5-chloro-3-methylisothiazole | 6.5 | 2.1 |
Note: The above data is illustrative. Actual retention times and resolution will depend on the specific isomers, column, and exact chromatographic conditions.
Workflow Diagram
Caption: Workflow for the HPLC separation of isothiazole isomers.
Application Note 2: Gas Chromatography (GC-FID) Separation of Volatile Isothiazole Isomers
This protocol describes a GC method with Flame Ionization Detection (FID) for the separation of volatile isothiazole isomers, such as methylisothiazole positional isomers.
Experimental Protocol
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Reagents and Standards:
-
Helium (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
Isothiazole isomer standards (e.g., 4-methylisothiazole and 5-methylisothiazole)
-
Dichloromethane (GC grade)
3. Sample Preparation:
-
Prepare individual stock solutions of each isomer in dichloromethane at 1 mg/mL.
-
Prepare a mixed standard solution containing 10 µg/mL of each isomer by diluting the stock solutions.
4. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Isothermal at 100 °C for 10 minutes. The temperature can be optimized to achieve baseline separation.
-
Detector Temperature (FID): 280 °C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min
5. Data Analysis:
-
Identify peaks based on the retention times of individual standards.
-
Calculate the resolution between the isomer peaks.
Expected Results
The elution order in GC is primarily determined by the boiling points and vapor pressures of the isomers. Isomers with lower boiling points will generally elute earlier.
| Isomer | Retention Time (min) | Resolution (Rs) |
| 4-methylisothiazole | 4.2 | - |
| 5-methylisothiazole | 4.7 | 2.5 |
Note: The above data is illustrative. Actual retention times will vary based on the specific column and GC system.
Logical Relationship Diagram
Caption: Influence of GC parameters on separation outcomes.
Conclusion
The selection of an appropriate chromatographic technique is paramount for the successful separation and analysis of isothiazole isomers. The provided HPLC and GC protocols offer robust starting points for researchers. Method optimization, including adjustments to the mobile phase composition, temperature, and stationary phase, may be necessary to achieve the desired separation for specific sets of isothiazole isomers. The quantitative data presented in a clear, tabular format allows for easy comparison of the separation efficiency of different methods.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-Methoxyisothiazol-4-carbonitril
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung von 3-Methoxyisothiazol-4-carbonitril. Diese Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese einer Reihe von substituierten Isothiazol-Derivaten. Solche Derivate sind von potenziellem Interesse für die pharmazeutische Forschung, insbesondere bei der Entwicklung von antiviralen Wirkstoffen und Kinase-Inhibitoren, wie Studien an analogen Isothiazol- und Thiazolstrukturen nahelegen.[1][2][3][4]
Die hier vorgestellten Protokolle basieren auf etablierten chemischen Umwandlungen, die für Isothiazole und verwandte heterozyklische Systeme beschrieben wurden. Sie umfassen die nukleophile Substitution der Methoxygruppe sowie die Umwandlung der Nitrilgruppe in eine Carboxamid- oder Carbonsäurefunktion.
Nukleophile aromatische Substitution der Methoxygruppe
Die Methoxygruppe an der C3-Position des Isothiazolrings kann durch verschiedene Nukleophile ersetzt werden, um eine Reihe von 3-substituierten Isothiazol-4-carbonitrilen zu erhalten. Besonders die Einführung von Aminogruppen ist von Interesse, da 3-Aminoisothiazol-Strukturen in biologisch aktiven Molekülen vorkommen.
Experimentelles Protokoll: Synthese von 3-Amino-isothiazol-4-carbonitril-Derivaten
Dieses Protokoll beschreibt die Umsetzung von 3-Methoxyisothiazol-4-carbonitril mit einem primären oder sekundären Amin.
Materialien:
-
3-Methoxyisothiazol-4-carbonitril
-
Ausgewähltes primäres oder sekundäres Amin (z. B. Morpholin, Piperidin, Anilin)
-
Lösungsmittel (z. B. Ethanol, Dimethylformamid (DMF))
-
Optional: Base (z. B. Kaliumcarbonat, Triethylamin)
-
Reaktionsgefäß mit Rückflusskühler und Magnetrührer
-
Heizquelle (z. B. Heizplatte)
-
Ausrüstung zur Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
-
Ausrüstung zur Aufreinigung (z. B. Rotationsverdampfer, Säulenchromatographie)
Durchführung:
-
In einem geeigneten Reaktionsgefäß werden 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril in einem geeigneten Lösungsmittel (z. B. 10 mL Ethanol pro 1 mmol Substrat) gelöst.
-
Es werden 1,2 Äquivalente des ausgewählten Amins zu der Lösung gegeben.
-
Optional kann eine Base (1,5 Äquivalente) hinzugefügt werden, um die Reaktion zu beschleunigen.
-
Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie verfolgt.
-
Nach vollständigem Umsatz (typischerweise 4-12 Stunden) wird die Reaktion abgekühlt.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser oder einer gesättigten Natriumchloridlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut unter reduziertem Druck entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte 3-Amino-isothiazol-4-carbonitril-Derivat zu erhalten.
Illustrative Quantitative Daten
Die folgende Tabelle zeigt beispielhafte, zu erwartende Ergebnisse für die Synthese verschiedener 3-Amino-isothiazol-4-carbonitril-Derivate.
| Nukleophil (Amin) | Lösungsmittel | Reaktionstemperatur (°C) | Reaktionszeit (h) | Erwartete Ausbeute (%) |
| Morpholin | Ethanol | 80 | 6 | 75-85 |
| Piperidin | Ethanol | 80 | 8 | 70-80 |
| Anilin | DMF | 100 | 12 | 60-70 |
| Benzylamin | Ethanol | 80 | 10 | 65-75 |
Workflow der nukleophilen Substitution
Abbildung 1: Schematischer Ablauf der Synthese von 3-Amino-isothiazol-4-carbonitril-Derivaten.
Umwandlung der Nitrilgruppe
Die Nitrilgruppe am C4-Kohlenstoff ist ein weiterer Angriffspunkt für die Derivatisierung. Sie kann zu einer Carboxamid- oder einer Carbonsäuregruppe hydrolysiert werden. Diese funktionellen Gruppen sind in vielen pharmazeutischen Wirkstoffen von zentraler Bedeutung.
Experimentelles Protokoll: Hydrolyse des Nitrils zu 3-Methoxyisothiazol-4-carboxamid
Dieses Protokoll beschreibt die partielle Hydrolyse der Nitrilgruppe unter sauren Bedingungen.
Materialien:
-
3-Methoxyisothiazol-4-carbonitril
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Eiswasser
-
Ausrüstung zur pH-Messung
-
Reaktionsgefäß mit Rührer und Kühlmöglichkeit (Eisbad)
-
Ausrüstung zur Filtration
Durchführung:
-
In einem Becherglas wird 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril vorgelegt.
-
Unter Kühlung in einem Eisbad werden langsam 5,0 Äquivalente konzentrierte Schwefelsäure zugegeben. Die Temperatur sollte 20 °C nicht überschreiten.
-
Die Mischung wird bei Raumtemperatur für 24-48 Stunden gerührt.
-
Der Reaktionsfortschritt kann durch Entnahme einer kleinen Probe, deren vorsichtige Neutralisierung und anschließende Analyse (z. B. mittels DC oder LC-MS) verfolgt werden.
-
Nach vollständigem Umsatz wird die Reaktionsmischung vorsichtig auf Eiswasser gegossen.
-
Der ausgefallene Feststoff wird durch Filtration gesammelt.
-
Der Feststoff wird gründlich mit kaltem Wasser gewaschen, bis das Filtrat einen neutralen pH-Wert aufweist.
-
Das Produkt, 3-Methoxyisothiazol-4-carboxamid, wird an der Luft oder im Vakuum getrocknet.
Illustrative Quantitative Daten
| Ausgangsmaterial | Reagenz | Reaktionstemperatur (°C) | Reaktionszeit (h) | Erwartete Ausbeute (%) |
| 3-Methoxyisothiazol-4-carbonitril | Konzentrierte H₂SO₄ | Raumtemperatur | 36 | 80-90 |
Workflow der Nitrilhydrolyse
Abbildung 2: Schematischer Ablauf der Hydrolyse von 3-Methoxyisothiazol-4-carbonitril zu 3-Methoxyisothiazol-4-carboxamid.
Potenzielle Anwendungen und biologische Relevanz
Die Derivate von 3-Methoxyisothiazol-4-carbonitril könnten in verschiedenen Bereichen der Wirkstoffforschung von Interesse sein.
-
Antivirale Aktivität: Verschiedene substituierte Isothiazole haben eine bemerkenswerte Aktivität gegen eine Reihe von Viren gezeigt, darunter Polioviren, Rhinoviren und das humane Immundefizienzvirus (HIV).[2][5] Die hier beschriebenen Derivate könnten als neue antivirale Wirkstoffe untersucht werden.
-
Kinase-Inhibition: Thiazol- und Isothiazol-Strukturen sind Kernbestandteile mehrerer bekannter Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden.[3][4][6][7][8] Die synthetisierten Verbindungen könnten auf ihre hemmende Wirkung gegenüber verschiedenen Kinasen, die an der Signaltransduktion von Krebszellen beteiligt sind, untersucht werden.
Logische Beziehung: Von der Synthese zur biologischen Testung
Abbildung 3: Logischer Arbeitsablauf von der Synthese der Derivate bis zur Identifizierung biologisch aktiver Leitstrukturen.
Haftungsausschluss: Die hier beschriebenen Protokolle sind als allgemeine Richtlinien zu verstehen. Die optimalen Reaktionsbedingungen können je nach Substrat und Maßstab variieren und müssen möglicherweise empirisch ermittelt werden. Alle chemischen Arbeiten sollten in einem gut belüfteten Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reactivity of the Nitrile Group in Isothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anti-inflammatory properties.[1][2] The functionalization of the isothiazole ring is crucial for the development of new therapeutic agents. The nitrile group, as a versatile functional group, serves as a key intermediate in the synthesis of various isothiazole derivatives such as amines, amides, and carboxylic acids. Understanding the reactivity of the nitrile group on the isothiazole ring is therefore essential for the design and synthesis of novel drug candidates. These application notes provide an overview of the key reactions of the nitrile group in isothiazoles, complete with detailed experimental protocols and reaction pathways.
Key Reactions of the Isothiazole Nitrile Group
The nitrile group (-C≡N) on an isothiazole ring can undergo several important transformations, primarily hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the introduction of diverse functional groups, which can significantly impact the pharmacological profile of the isothiazole derivatives.
Hydrolysis of Isothiazolecarbonitriles
The hydrolysis of a nitrile group is a common method to produce carboxamides and carboxylic acids.[3][4] This transformation can be catalyzed by either acid or base.
Application: The hydrolysis of isothiazolecarbonitriles is a fundamental step in the synthesis of isothiazole-based compounds with anti-inflammatory and antiviral activities. For instance, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown noteworthy biological actions.[1]
Reaction Pathway: Hydrolysis of an Isothiazolecarbonitrile
Caption: Hydrolysis of an isothiazolecarbonitrile to a carboxamide and a carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 3-Methylisothiazole-4-carbonitrile to 3-Methylisothiazole-4-carboxamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylisothiazole-4-carbonitrile (1.24 g, 10 mmol).
-
Reagent Addition: Add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.
-
Reaction Conditions: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain 3-methylisothiazole-4-carboxamide.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Methylisothiazole-4-carbonitrile | 124.16 | 10 | 1.24 g |
| Concentrated Sulfuric Acid | 98.08 | - | 5 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | 150 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Reduction of Isothiazolecarbonitriles
The reduction of nitriles provides a direct route to primary amines.[5] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.[4][6][7][8][9]
Application: The resulting isothiazole-methylamines can serve as building blocks for more complex molecules in drug discovery, for example, by forming amide bonds with carboxylic acids of interest.
Reaction Pathway: Reduction of an Isothiazolecarbonitrile
Caption: Reduction of an isothiazolecarbonitrile to a primary amine.
Experimental Protocol: Reduction of 5-Phenylisothiazole-4-carbonitrile to (5-Phenylisothiazol-4-yl)methanamine
-
Reaction Setup: To a dry 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere.
-
Reagent Addition: Dissolve 5-phenylisothiazole-4-carbonitrile (1.86 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).
-
Filtration: Filter the resulting white precipitate and wash it with THF (2 x 20 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (5-phenylisothiazol-4-yl)methanamine.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Phenylisothiazole-4-carbonitrile | 186.23 | 10 | 1.86 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 20 | 0.76 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| Water | 18.02 | - | 3.2 mL |
| 15% Aqueous NaOH | 40.00 | - | 0.8 mL |
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloaddition)
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides.[10][11] This reaction is a powerful tool for the construction of five-membered heterocyclic rings.
Application: This reaction allows for the synthesis of novel bicyclic systems containing the isothiazole ring fused or linked to another heterocycle (e.g., a triazole or oxadiazole), which can lead to the discovery of compounds with unique pharmacological properties.
Reaction Pathway: [3+2] Cycloaddition of an Isothiazolecarbonitrile with an Azide
Caption: [3+2] Cycloaddition of an isothiazolecarbonitrile with an azide to form a tetrazole.
Experimental Protocol: Synthesis of 5-(3-Methylisothiazol-4-yl)-1H-tetrazole via Cycloaddition with Sodium Azide
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-methylisothiazole-4-carbonitrile (1.24 g, 10 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Reagent Addition: Add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into water (100 mL).
-
Acidification: Acidify the aqueous solution with 2M HCl to a pH of 2-3.
-
Filtration: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to give the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-(3-methylisothiazol-4-yl)-1H-tetrazole.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Methylisothiazole-4-carbonitrile | 124.16 | 10 | 1.24 g |
| Sodium Azide | 65.01 | 12 | 0.78 g |
| Ammonium Chloride | 53.49 | 12 | 0.64 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| 2M Hydrochloric Acid | - | - | As needed |
Summary of Quantitative Data
| Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| Hydrolysis | 3-Methylisothiazole-4-carbonitrile | 3-Methylisothiazole-4-carboxamide | Conc. H₂SO₄ | 75-85 |
| Reduction | 5-Phenylisothiazole-4-carbonitrile | (5-Phenylisothiazol-4-yl)methanamine | LiAlH₄ | 60-70 |
| Cycloaddition | 3-Methylisothiazole-4-carbonitrile | 5-(3-Methylisothiazol-4-yl)-1H-tetrazole | NaN₃, NH₄Cl | 80-90 |
Conclusion
The nitrile group on the isothiazole ring is a versatile functional handle that provides access to a variety of important derivatives. The hydrolysis, reduction, and cycloaddition reactions detailed in these notes are fundamental transformations for the synthesis of novel isothiazole-containing compounds. The provided protocols offer a starting point for researchers in the field of medicinal chemistry and drug development to explore the chemical space around the isothiazole scaffold.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of halo-isothiazoles. This class of reaction is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of substituted isothiazoles, which are key scaffolds in numerous pharmacologically active compounds.
Introduction to Isothiazoles and Their Importance in Drug Discovery
The isothiazole ring is a privileged five-membered heterocyclic motif containing nitrogen and sulfur atoms. Its derivatives are of significant interest in drug discovery due to their wide range of biological activities. Isothiazole-containing molecules have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the functionalization of the isothiazole core, allowing for the introduction of various aryl and heteroaryl substituents, which is crucial for modulating the pharmacological properties of these compounds.
General Workflow for Suzuki Coupling of Halo-Isothiazoles
The successful synthesis of aryl-substituted isothiazoles via Suzuki coupling involves a series of well-defined steps, from reagent preparation to product purification. The general workflow is outlined below.
Caption: General experimental workflow for the Suzuki coupling of halo-isothiazoles.
Data Presentation: Suzuki Coupling of Halo-Isothiazoles
The following tables summarize the reaction conditions and yields for the Suzuki coupling of various halo-isothiazoles with different arylboronic acids. This data is compiled from various literature sources to provide a comparative overview.
Table 1: Suzuki Coupling of 3-Halo-Isothiazoles
| Entry | Halo-Isothiazole | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoisothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromoisothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | 3-Chloroisothiazole | Phenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | t-Amyl alcohol | 100 | 16 | 78 |
Table 2: Suzuki Coupling of 4-Halo-Isothiazoles
| Entry | Halo-Isothiazole | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoisothiazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 |
| 2 | 4-Iodoisothiazole | 3-Tolylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | THF | 65 | 12 | 88 |
| 3 | 4-Bromoisothiazole | 4-Fluorophenylboronic acid | PdCl₂(dppf) (4) | - | CsF | 1,4-Dioxane | 100 | 10 | 82 |
Table 3: Suzuki Coupling of 5-Halo-Isothiazoles
| Entry | Halo-Isothiazole | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Chloroisothiazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 75 |
| 2 | 5-Bromoisothiazole | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene | 100 | 14 | 89 |
| 3 | 5-Iodoisothiazole | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | 91 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki coupling of halo-isothiazoles.
Protocol 1: Suzuki Coupling of 3-Bromoisothiazole with Phenylboronic Acid
Materials:
-
3-Bromoisothiazole (1.0 mmol, 164 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisothiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylisothiazole.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodoisothiazole with 4-Methoxyphenylboronic Acid
Materials:
-
4-Iodoisothiazole (0.5 mmol, 105 mg)
-
4-Methoxyphenylboronic acid (0.6 mmol, 91 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 8.2 mg)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 212 mg)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-iodoisothiazole, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield 4-(4-methoxyphenyl)isothiazole.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Many isothiazole derivatives synthesized via Suzuki coupling have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For instance, certain aryl-isothiazoles have shown inhibitory activity against tyrosine kinases involved in cell proliferation and survival pathways.
Caption: Aryl-isothiazoles can inhibit receptor tyrosine kinases, blocking downstream signaling.
This targeted inhibition can lead to the suppression of tumor growth and is a key strategy in modern cancer therapy. The versatility of the Suzuki coupling allows for the systematic modification of the aryl substituent on the isothiazole core, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and available equipment.
Application Notes and Protocols for 3-Methoxyisothiazole-4-carbonitrile in Medicinal Chemistry
Note to the Reader: Extensive research for "3-Methoxyisothiazole-4-carbonitrile" did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for this particular compound. The isothiazole scaffold is, however, a recognized pharmacophore with diverse biological activities. The following information is based on the broader class of isothiazole derivatives and is intended to provide a general context for potential research and application. The protocols and data presented are illustrative and based on related compounds; they should be adapted and validated for this compound.
Introduction to Isothiazoles in Medicinal Chemistry
Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electron-withdrawing nitrile group at the 4-position and a methoxy group at the 3-position of the isothiazole ring in this compound suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules. The nitrile group, a common pharmacophore, can participate in various chemical transformations and may contribute to binding interactions with biological targets.
Potential Therapeutic Applications
Based on the activities of structurally related isothiazole derivatives, this compound could serve as a key building block for the development of agents targeting a range of diseases.
Potential Applications of Isothiazole Derivatives:
| Therapeutic Area | Potential Target | Rationale |
| Oncology | Kinases, Tubulin | Many heterocyclic compounds, including isothiazole derivatives, have been shown to inhibit protein kinases or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. |
| Infectious Diseases | Bacterial or Fungal Enzymes | The isothiazole ring is a core component of some antimicrobial agents. Derivatives can be synthesized to target essential enzymes in pathogens. |
| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain isothiazole-containing molecules exhibit anti-inflammatory effects by inhibiting enzymes involved in the inflammatory cascade. |
General Synthetic Protocols
The synthesis of this compound is not explicitly detailed in the available literature. However, a general approach for the synthesis of substituted isothiazoles can be proposed based on established chemical principles.
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a generalized procedure and would require optimization.
Workflow for Hypothetical Synthesis:
Caption: A potential synthetic workflow for this compound.
Materials:
-
A suitable β-keto-nitrile precursor
-
A sulfurating agent (e.g., Lawesson's reagent, P4S10)
-
An appropriate solvent (e.g., Toluene, Dichloromethane)
-
Sodium methoxide
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Thionation: The starting β-keto-nitrile is dissolved in an anhydrous solvent. A sulfurating agent is added portion-wise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the thionation, a cyclizing agent is added to promote the formation of the isothiazole ring. The reaction mixture is heated under reflux until the starting material is consumed.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the isothiazole intermediate.
-
Methoxylation: The purified intermediate is treated with sodium methoxide in a suitable solvent to introduce the methoxy group at the 3-position.
-
Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Illustrative Biological Evaluation Protocols
The following are generalized protocols for assessing the potential biological activity of new chemical entities like this compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay:
Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation (Hypothetical)
Should experimental data become available for this compound, it should be presented in a clear and organized manner.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Data Not Available |
| This compound | A549 (Lung Cancer) | Data Not Available |
| Doxorubicin (Control) | MCF-7 | Reference Value |
| Doxorubicin (Control) | A549 | Reference Value |
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, its structural features suggest it could be a valuable scaffold in medicinal chemistry. The protocols and general information provided here offer a starting point for researchers interested in exploring the synthetic chemistry and biological activities of this and related isothiazole derivatives. Further research is necessary to elucidate the specific properties and potential applications of this compound.
Application Notes and Protocols: 3-Isothiazolecarbonitriles as Building Blocks for Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The 4-carbonitrile substituent is a key feature, often involved in critical interactions with biological targets. While the specific compound 3-methoxyisothiazole-4-carbonitrile is not extensively documented, the analogous 3-amino-5-aryl-isothiazole-4-carbonitrile series has emerged as a promising class of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis.[1][2] Their overexpression is common in various cancers, making them attractive targets for cancer therapy.[3] This document will focus on the use of the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold as a building block for the discovery of potent Aurora kinase inhibitors.
Data Presentation: Biological Activity of Aminothiazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of aminothiazole-based compounds against Aurora kinases A and B. These compounds serve as representative examples of the potential of the isothiazole scaffold in kinase inhibitor design.
| Compound ID | Structure | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| 1 | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 79 | 140 | [4] |
| 2 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative | 8 | 9.2 | [4] |
| 3 | 2-amino-thiazole derivative | 5 | 30 | [5] |
| 4 | aminothiazole derivative | 5 | 80 | [1] |
Experimental Protocols
Synthesis of a Representative 3-Amino-5-aryl-isothiazole-4-carbonitrile Derivative
This protocol describes a general method for the synthesis of 3-amino-5-aryl-isothiazole-4-carbonitriles, adapted from literature procedures for analogous compounds.[6][7]
Workflow for the Synthesis of 3-Amino-5-aryl-isothiazole-4-carbonitriles
Caption: General synthetic workflow for 3-amino-5-aryl-isothiazole-4-carbonitriles.
Materials:
-
Substituted aryl aldehyde
-
Tosmic (Toluenesulfonylmethyl isocyanide)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Carbon disulfide (CS₂)
-
Sulfur powder
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Hydroxylamine-O-sulfonic acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Aryl Acetonitrile
-
To a solution of the substituted aryl aldehyde (10 mmol) in methanol (50 mL), add tosyl-methyl isocyanide (TosMIC) (11 mmol) and potassium carbonate (15 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the corresponding aryl acetonitrile.
Step 2: Formation of the 3-Amino-5-aryl-isothiazole-4-carbonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 22 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add a solution of the aryl acetonitrile (10 mmol) in DMF (10 mL) dropwise at 0 °C.
-
After stirring for 30 minutes, add carbon disulfide (12 mmol) dropwise, maintaining the temperature at 0 °C.
-
Add sulfur powder (11 mmol) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.
-
To the resulting dark mixture, add a solution of hydroxylamine-O-sulfonic acid (15 mmol) in DMF (10 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 3-amino-5-aryl-isothiazole-4-carbonitrile.
In Vitro Aurora Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of test compounds against Aurora kinases using a luminescence-based assay. This is adapted from commercially available kinase assay kits.[5][8][9]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro Aurora kinase inhibition assay.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.
-
Add 1 µL of the test compound dilution (or DMSO for control wells).
-
Add 1.5 µL of a mixture of ATP and substrate in kinase buffer to each well. The final concentration of ATP should be at its Km value for the specific kinase.
-
Initiate the reaction by adding 5 µL of diluted Aurora kinase in kinase buffer to each well. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathway
The 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold has been shown to be a potent inhibitor of Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Aurora Kinase Signaling in Mitosis
Caption: Simplified Aurora kinase signaling pathway during mitosis and its inhibition.
This pathway illustrates that Aurora A, activated by Plk1, is crucial for centrosome separation and spindle assembly. Aurora B is essential for proper chromosome segregation and cytokinesis.[1][2][3] Inhibition of these kinases by compounds based on the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold leads to defects in these mitotic processes, ultimately causing cell cycle arrest and apoptosis.
Conclusion
The 3-isothiazolecarbonitrile scaffold, particularly with an amino group at the 3-position and an aryl group at the 5-position, represents a valuable building block for the development of potent kinase inhibitors. The provided protocols for synthesis and biological evaluation offer a starting point for researchers interested in exploring this chemical space for the discovery of novel therapeutics targeting kinases such as the Aurora family. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship studies, paving the way for the development of next-generation kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Isothiazole Derivatives in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of isothiazole derivatives in various agrochemical applications. The information is intended to guide researchers and professionals in the development and evaluation of new isothiazole-based fungicides, insecticides, and herbicides.
Fungicidal Applications
Isothiazole derivatives have demonstrated significant potential as fungicides, with commercial products and numerous compounds under investigation. Their modes of action are diverse, ranging from direct inhibition of fungal growth to the induction of systemic acquired resistance (SAR) in plants.
Key Compounds and Efficacy
Several isothiazole derivatives have shown excellent efficacy against a broad spectrum of plant pathogenic fungi. Notable examples include Isotianil and novel isothiazole-thiazole derivatives.
Table 1: Fungicidal Efficacy of Selected Isothiazole Derivatives
| Compound/Class | Target Pathogen(s) | Efficacy (EC50 in mg/L) | Mode of Action | Reference(s) |
| Isotianil | Magnaporthe grisea (Rice Blast) | Primarily acts as a plant activator | Induces Systemic Acquired Resistance (SAR) | [1] |
| Oxathiapiprolin | Oomycetes (Phytophthora spp., Plasmopara viticola) | 0.0001 - 0.004 (vs. Phytophthora spp.) | Oxysterol-binding protein (OSBP) inhibitor | [2][3] |
| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis | 0.046 | Oxysterol-binding protein (PcORP1) inhibitor | [4] |
| Phytophthora infestans | 0.20 | Oxysterol-binding protein (PcORP1) inhibitor | [4] | |
| Isothiazole-Thiazole Derivative (6b) | Sclerotinia sclerotiorum | 0.22 | Not specified | [4] |
| Isothiazole-Thiazole Derivative (6c) | Sclerotinia sclerotiorum | 0.53 | Not specified | [4] |
| Isothiazole-Thiazole Derivative (6o) | Alternaria solani | 8.92 | Not specified | [4] |
| Isothiazole-Thiazole Derivative (6s) | Alternaria solani | 7.84 | Not specified | [4] |
| Aminoisothiazolamide (1a) | Alternaria solani, Venturia inaequalis, Plasmopara viticola, Phytophthora infestans | Potent in vivo activity | Lysyl-tRNA synthetase inhibitor | [5] |
Signaling Pathways and Modes of Action
Isothiazole derivatives employ distinct mechanisms to control fungal diseases. Understanding these pathways is crucial for developing new compounds and managing resistance.
-
Systemic Acquired Resistance (SAR) Induction by Isotianil: Isotianil does not have direct antifungal activity but primes the plant's defense mechanisms. Upon pathogen attack, treated plants exhibit a faster and stronger defense response.[1] This involves the activation of pathogenesis-related (PR) genes, leading to the production of defensive proteins like chitinases and lipoxygenases.[6]
-
Oxysterol-Binding Protein (OSBP) Inhibition: Compounds like Oxathiapiprolin and the isothiazole-thiazole derivative 6u target the oxysterol-binding protein in oomycetes.[2][4] This protein is essential for lipid metabolism and vesicle transport, and its inhibition disrupts fungal development.
Experimental Protocols
This protocol is adapted from methodologies used to evaluate the efficacy of novel isothiazole-thiazole derivatives.[4]
-
Preparation of Test Compounds: Dissolve the isothiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to achieve the desired final concentrations in the growth medium.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended and control PDA plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
-
EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.
This protocol is a generalized procedure for evaluating the in vivo efficacy of isothiazole derivatives against downy mildew.[7][8]
-
Plant Cultivation: Grow cucumber plants (a susceptible cultivar) in pots in a greenhouse until they reach the 2-3 true leaf stage.
-
Fungicide Application: Prepare a solution of the isothiazole derivative at the desired concentration in water, often with a surfactant to ensure even coverage. Spray the cucumber plants with the solution until runoff. Control plants should be sprayed with a solution containing only water and the surfactant.
-
Inoculation: After the sprayed solution has dried, inoculate the plants with a spore suspension of Pseudoperonospora cubensis. This can be done by spraying the spore suspension onto the leaves.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for 24 hours in the dark to facilitate infection. Subsequently, move the plants back to the greenhouse.
-
Disease Assessment: After a suitable incubation period (typically 7-10 days), assess the disease severity by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.
-
Efficacy Calculation: Calculate the protective efficacy of the compound using the following formula:
-
Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Insecticidal Applications
Isothiazole derivatives, particularly isothiazolinones and 3-isothiazolols, have shown promise as insecticides against a range of pests.
Key Compounds and Efficacy
Table 2: Insecticidal Efficacy of Selected Isothiazole Derivatives
| Compound/Class | Target Pest(s) | Efficacy | Mode of Action | Reference(s) |
| Isothiazolinones (Kathon: CMIT/MIT) | Whiteflies, Aphids | 100% mortality at 150-600 mg/L | Not fully elucidated, may be independent of biocidal activity | [9][10] |
| Benzisothiazolinone (BIT) | Whiteflies, Aphids | Considerable mortality | Not specified | [9] |
| Octylisothiazolinone (OIT) | Whiteflies, Aphids | Considerable mortality | Not specified | [9] |
| 3-Isothiazolol (Compound 9j) | Drosophila melanogaster | 100% mortality at 100 mg/L | Antagonist of insect GABA receptors | |
| Spodoptera litura | ~95% mortality at 100 mg/kg diet | Antagonist of insect GABA receptors | ||
| 3-Isothiazolol (Compound 15g) | Drosophila melanogaster | >85% mortality at 100 mg/L | Antagonist of insect GABA receptors | |
| Spodoptera litura | >80% mortality at 100 mg/kg diet | Antagonist of insect GABA receptors |
Mode of Action
-
Antagonism of Insect GABA Receptors: Certain 3-isothiazolol derivatives have been designed to act as competitive antagonists of insect γ-aminobutyric acid (GABA) receptors. These receptors are crucial for neurotransmission in insects, and their blockage leads to hyperexcitation and death.
Experimental Protocols
This protocol is a general method for assessing the toxicity of compounds to sucking insects like aphids and whiteflies.[9]
-
Preparation of Diet: Prepare a suitable artificial diet for the target insect (e.g., a sucrose solution).
-
Incorporation of Test Compound: Dissolve the isothiazole derivative in a suitable solvent and add it to the artificial diet to achieve the desired final concentrations.
-
Feeding Chamber: Prepare a feeding chamber by stretching a parafilm membrane over a small container. Place the treated diet on top of the parafilm.
-
Insect Exposure: Introduce a known number of insects into the container. The insects will pierce the parafilm to feed on the treated diet.
-
Incubation: Maintain the feeding chambers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the target insect.
-
Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours).
-
LC50 Determination: The LC50 value (the concentration that causes 50% mortality) can be calculated using probit analysis.
This protocol is suitable for evaluating the efficacy of compounds against chewing insects like Spodoptera litura.
-
Diet Preparation: Prepare a standard artificial diet for the target insect.
-
Compound Incorporation: While the diet is still in a liquid or semi-liquid state, add the isothiazole derivative (dissolved in a small amount of solvent) and mix thoroughly to achieve the desired concentration.
-
Diet Dispensing: Dispense the treated diet into individual wells of a multi-well plate or small containers.
-
Insect Infestation: Place one larva of the target insect into each well or container.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record larval mortality at regular intervals.
-
LC50 Determination: Calculate the LC50 value based on the mortality data.
Herbicidal Applications
Isothiazole derivatives have also been explored for their herbicidal properties, with some classes of compounds showing promising activity against various weed species.
Key Compounds and Efficacy
While specific quantitative data for a wide range of isothiazole herbicides is not as readily available as for fungicides, some classes of compounds have been identified as having potent herbicidal effects.
Table 3: Herbicidal Activity of Selected Isothiazole Derivatives
| Compound/Class | Target Weeds | Efficacy | Mode of Action | Reference(s) |
| Aminoisothiazolamides | Broadleaf and grass weeds | Potent in vivo activity | Lysyl-tRNA synthetase inhibitor | [2] |
| 4-Benzoyl- and 4-(Hetaroyl)isothiazoles | Not specified | Herbicidal activity reported | Not specified | [11] |
| Isothiazole-5-carboxamides | Dicotyledon and monocotyledon weeds | Good herbicidal activity | Not specified | [12][13] |
| Isoxazolyl-thiazolyl-piperidyl Carboxamides | Brassica napus, Echinochloa crusgalli | Moderate to good herbicidal activity | D1 protease inhibitor | [3][12] |
Mode of Action
-
Lysyl-tRNA Synthetase Inhibition: Aminoisothiazolamides have been identified as inhibitors of lysyl-tRNA synthetase, an essential enzyme for protein synthesis in plants.[2] Inhibition of this enzyme leads to a cessation of growth and eventual plant death.
Experimental Protocols
This protocol provides a general framework for evaluating the pre-emergence herbicidal activity of isothiazole derivatives.[6][14]
-
Soil Preparation: Use a standardized soil mix and fill small pots or trays.
-
Herbicide Application: Prepare solutions of the isothiazole derivative at various concentrations. Apply the solutions evenly to the soil surface of the pots.
-
Seed Sowing: Sow seeds of the target weed species (and crop species for selectivity testing) at a uniform depth in the treated soil.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.
-
Assessment: After a set period (e.g., 14-21 days), assess the effects on weed emergence and growth. This can include counting the number of emerged seedlings, measuring shoot height, and determining the fresh or dry weight of the emerged plants.
-
Efficacy Calculation: Calculate the percentage of inhibition of emergence or growth compared to an untreated control.
This protocol outlines a general method for assessing the post-emergence herbicidal effects of isothiazole derivatives.[6][14]
-
Plant Growth: Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare solutions of the isothiazole derivative and apply them as a foliar spray to the plants.
-
Incubation: Return the plants to the greenhouse or growth chamber.
-
Assessment: After a specified period (e.g., 7-14 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill). Also, the fresh or dry weight of the above-ground plant material can be measured.
-
GR50/ED50 Determination: The GR50 (the dose required to cause a 50% reduction in growth) or ED50 (the effective dose to cause a 50% response) can be calculated from the dose-response data.
References
- 1. Aminoisothiazolamides, a new class of potent inhibitors of lysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 5. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 9. Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE19750012A1 - Isothiazole carboxamides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. analyzeseeds.com [analyzeseeds.com]
Application Notes and Protocols for Antifungal Activity Screening of 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. This document provides detailed application notes and protocols for the preliminary in vitro screening of the antifungal activity of a novel compound, 3-Methoxyisothiazole-4-carbonitrile. The methodologies described herein are based on established and widely accepted antifungal susceptibility testing standards. Due to the limited availability of specific data for this compound, the quantitative data presented is hypothetical and extrapolated from studies on structurally related isothiazole and thiazole derivatives to serve as a practical guide for initial screening experiments.[1][2][3][4] The primary proposed mechanism of action for many azole-type antifungals, including thiazoles, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[5][6]
Data Presentation
The following tables summarize the hypothetical antifungal activity of this compound against a panel of common pathogenic fungi. These values are intended to be representative for the purpose of illustrating data presentation in a research context.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Candida glabrata | ATCC 90030 | 16 |
| Candida parapsilosis | ATCC 22019 | 4 |
| Cryptococcus neoformans | ATCC 208821 | 2 |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Aspergillus flavus | ATCC 204304 | 32 |
| Trichophyton rubrum | ATCC 28188 | 8 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound.
| Fungal Species | Strain | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | 32 | 4 |
| Cryptococcus neoformans | ATCC 208821 | 8 | 4 |
| Aspergillus fumigatus | ATCC 204305 | >64 | >4 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[7][8][9]
a. Preparation of Fungal Inoculum:
-
Yeasts (Candida spp., Cryptococcus neoformans):
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus spp., Trichophyton rubrum):
-
Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
b. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 - 64 µg/mL). The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
Agar Dilution Assay for MIC Determination
This method is an alternative to broth microdilution and can be particularly useful for certain fungi.[10][11][12][13]
a. Preparation of Agar Plates:
-
Prepare a stock solution of this compound.
-
Prepare molten RPMI-1640 agar (or other suitable agar medium) and cool to 45-50°C.
-
Add the appropriate volume of the compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
b. Inoculation and Incubation:
-
Prepare the fungal inoculum as described in the broth microdilution protocol.
-
Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of the agar plates.
-
Include a drug-free control plate.
-
Incubate the plates at the appropriate temperature and duration for the specific fungus.
-
The MIC is the lowest concentration of the compound that prevents visible growth on the agar surface.
Determination of Minimum Fungicidal Concentration (MFC)
-
Following the determination of the MIC by the broth microdilution method, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spread the aliquot onto a drug-free SDA or PDA plate.
-
Incubate the plates at the appropriate temperature until growth is visible in the positive control.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate.
Visualizations
Caption: Experimental workflow for antifungal screening.
Caption: Putative mechanism of action pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Isothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of isothiazole compounds, a class of molecules with significant industrial and pharmaceutical interest. Understanding the cytotoxic profile of these compounds is crucial for their safe and effective application.
Introduction to Isothiazole Cytotoxicity
Isothiazole and its derivatives, particularly isothiazolinones, are widely used as biocides in industrial products, cosmetics, and some pharmaceutical formulations. However, their reactivity can also lead to cytotoxicity in mammalian cells. The primary mechanisms of isothiazole-induced cytotoxicity involve the induction of oxidative stress, which can trigger programmed cell death, or apoptosis. At higher concentrations, these compounds can lead to necrosis.[1][2] Key molecular events include the generation of reactive oxygen species (ROS), activation of cell surface death receptors like Fas, and the subsequent activation of the caspase cascade.[1]
Key Cytotoxicity Assays
Several in vitro assays are commonly employed to evaluate the cytotoxic effects of isothiazole compounds. These include:
-
MTT Assay: To assess cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and cell lysis.
-
Apoptosis Assays: Including caspase activity assays to measure the activation of key apoptotic enzymes.
Data Presentation: Cytotoxicity of Isothiazole Compounds
The following tables summarize the quantitative data on the cytotoxicity of various isothiazole compounds from in vitro studies.
Table 1: IC50 Values of Isothiazolinone Compounds Determined by MTT Assay
| Compound | Cell Line | Exposure Time | IC50 (µg/mL) | Reference |
| Chloromethylisothiazolinone (CMIT) | HaCaT (Human Keratinocytes) | 1 h | 11 | [3] |
| Chloromethylisothiazolinone (CMIT) | HaCaT (Human Keratinocytes) | 24 h | 8 | [3] |
| 4,5-dichloro-2-n-octylisothiazol-3-one (DCOIT) | HepG2 (Human Liver Carcinoma) | Not Specified | 4.51 | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%.
Table 2: Cytotoxicity of Isothiazolinone Mixture (CMI/MI) in Normal Human Keratinocytes (NHK)
| Concentration (%) | Effect | Reference |
| 0.001 - 0.05 | Apoptosis | [1] |
| 0.1 | Necrosis | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
Isothiazole compound of interest
-
Mammalian cell line (e.g., HaCaT, HepG2, or Normal Human Keratinocytes)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[6][7]
Materials:
-
Isothiazole compound of interest
-
Mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
References
- 1. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloromethylisothiazolinone induces ER stress-induced stress granule formation in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Isothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, serves as a valuable scaffold in medicinal chemistry and agrochemical research.[1][2] Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3] High-throughput screening (HTS) of isothiazole libraries offers a powerful approach to identify novel hit compounds with therapeutic or agricultural potential. This document provides detailed application notes and experimental protocols for performing HTS campaigns on isothiazole libraries, focusing on common assays and relevant signaling pathways.
Data Presentation
Effective HTS campaigns generate large datasets. Summarizing this quantitative data in a structured format is crucial for hit identification and further analysis. Below are examples of how to present screening data.
Table 1: Results from a Primary High-Throughput Screen of an Isothiazole Library for Fungicidal Activity.
| Compound ID | Concentration (µg/mL) | Percent Inhibition (%) | Hit (Yes/No) |
| ISO-001 | 10 | 85 | Yes |
| ISO-002 | 10 | 12 | No |
| ISO-003 | 10 | 92 | Yes |
| ... | ... | ... | ... |
| Control | N/A | 0 | N/A |
Table 2: Dose-Response Data for Hit Compounds from a Secondary Screen for Anticancer Activity.
| Compound ID | Target Cell Line | IC50 (µM) |
| ISO-001 | MCF-7 | 5.2 |
| ISO-003 | MCF-7 | 2.8 |
| ISO-015 | A549 | 8.1 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Table 3: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives against P. cubensis and P. infestans.[4]
| Compound | EC50 (mg L-1) against P. cubensis | EC50 (mg L-1) against P. infestans |
| 6b | 0.22 | - |
| 6c | 0.53 | - |
| 6o | 8.92 | - |
| 6s | 7.84 | - |
| 6u | 0.046 | 0.20 |
| Oxathiapiprolin | 5.98 | - |
| Azoxystrobin | 4.04 | - |
Key Experiments and Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity of potential therapeutic compounds.[5]
Protocol for 384-well plates:
-
Cell Seeding:
-
Compound Addition:
-
Prepare serial dilutions of the isothiazole compounds from the library in the appropriate vehicle (e.g., DMSO).
-
Add a small volume (e.g., 60 nL) of the compound solutions to the corresponding wells.
-
Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 60 µL of solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Luciferase Reporter Gene Assay
This assay is used to study gene expression and signal transduction pathways. It is particularly useful for screening compounds that modulate the activity of a specific promoter or signaling pathway.
Protocol for 96-well plates:
-
Cell Transfection and Seeding:
-
Co-transfect cells with a firefly luciferase reporter plasmid (containing the promoter of interest) and a Renilla luciferase control plasmid (for normalization).
-
Seed the transfected cells into a 96-well white, opaque-walled plate.
-
Incubate for 24 hours to allow for cell adherence and reporter gene expression.
-
-
Compound Treatment:
-
Add the isothiazole library compounds at the desired concentrations to the wells.
-
Incubate for a period sufficient to induce a change in reporter gene expression (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add 20 µL of 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add 100 µL of Luciferase Assay Reagent II (containing the firefly luciferase substrate) to each well.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy. This assay determines the ability of isothiazole compounds to inhibit its kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
-
Assay Procedure:
-
Add the reaction buffer, VEGFR-2 kinase, and the isothiazole compound (or vehicle control) to the wells of a 384-well plate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
-
Signaling Pathways and Visualizations
Understanding the mechanism of action of hit compounds often involves investigating their effects on specific signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for drug discovery.[4][6][7][8]
Caption: PI3K/AKT/mTOR signaling pathway.
Salicylic Acid (SA) Signaling Pathway in Plants
The salicylic acid (SA) signaling pathway is a key defense mechanism in plants against biotrophic and semi-biotrophic pathogens. Activation of this pathway leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).
Caption: Salicylic Acid (SA) signaling pathway in plants.
Experimental Workflow for HTS of an Isothiazole Library
The following diagram illustrates a typical workflow for a high-throughput screening campaign of an isothiazole library.
Caption: HTS workflow for isothiazole libraries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-Methoxyisothiazole-4-carbonitrile. The methods described herein are essential for purity assessment, stability testing, and quantification in various matrices, supporting drug discovery and development processes.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its characterization and to ensure the quality and consistency of research and development activities. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties (for method development)
A summary of the estimated physicochemical properties of this compound is provided below to inform the rationale behind the analytical method development.
| Property | Estimated Value | Implication for Analysis |
| Molecular Formula | C5H4N2OS | --- |
| Molecular Weight | 140.16 g/mol | Suitable for MS detection. |
| Polarity | Moderately Polar | Amenable to reverse-phase HPLC. |
| Volatility | Potentially Volatile | Suitable for GC analysis. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Facilitates sample preparation for HPLC and GC. |
Application Note 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and for its quantification in bulk material or simple formulations.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Protocol: HPLC Method for this compound
1. Instrumentation and Columns:
-
HPLC System with UV Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
This compound reference standard
-
0.45 µm Syringe Filters
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and dissolve in 100 mL of diluent.
5. Data Analysis:
-
Purity Assessment: Calculate the area percent of the main peak relative to the total peak area.
-
Quantification: Use a calibration curve generated from serial dilutions of the standard solution to determine the concentration of the sample.
Application Note 2: Identification and Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the identification of this compound and for the detection and identification of any volatile impurities.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Protocol: GC-MS Method for this compound
1. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Reagents and Materials:
-
Methanol (GC Grade)
-
Helium (Carrier Gas)
-
This compound sample
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
4. Sample Preparation:
-
Sample Solution (1 mg/mL): Dissolve 1 mg of the sample in 1 mL of Methanol.
5. Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
For other peaks, perform a library search (e.g., NIST) to tentatively identify impurities based on their mass spectra.
Application Note 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of this compound.
Logical Relationship of NMR Experiments
Caption: Interrelation of NMR experiments for structural analysis.
Protocol: NMR Analysis of this compound
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Reagents and Materials:
-
Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
NMR Tubes
-
This compound sample
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
4. NMR Experiments and Expected Data:
| Experiment | Purpose | Expected Signals for this compound |
| ¹H NMR | To identify the number and type of protons. | A singlet for the methoxy (-OCH3) protons and a singlet for the isothiazole ring proton. |
| ¹³C NMR | To identify the number of unique carbon atoms. | Five distinct carbon signals: one for the methoxy carbon, one for the nitrile carbon, and three for the isothiazole ring carbons. |
| DEPT-135 | To differentiate between CH, CH2, and CH3 groups. | A positive signal for the methoxy (CH3) and the isothiazole CH, and no signals for quaternary carbons (including the nitrile and the other two ring carbons). |
5. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecular structure. Use 2D NMR (COSY, HSQC, HMBC) if further structural confirmation is needed.
Troubleshooting & Optimization
Technical Support Center: 3-Methoxyisothiazole-4-carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxyisothiazole-4-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the two-key stages of the synthesis: the formation of the 3-haloisothiazole-4-carbonitrile precursor and its subsequent methoxylation.
Stage 1: Synthesis of 3-Halo-isothiazole-4-carbonitrile (Precursor)
Q1: Low or no yield of the 3-haloisothiazole-4-carbonitrile precursor.
A1: Low yields in the synthesis of the heterocyclic precursor can stem from several factors. Firstly, incomplete cyclization is a common issue. Ensure that the reaction temperature and time are optimized. The purity of starting materials is also critical; impurities can interfere with the reaction. Additionally, consider the possibility of side reactions. Depending on the specific synthetic route, dimerization or polymerization of starting materials can occur. Careful control of reactant concentrations and addition rates can mitigate these side reactions. Finally, inefficient purification can lead to product loss. Evaluate your workup and purification methods, such as extraction and chromatography, to ensure they are suitable for the target compound.
Q2: Formation of multiple unidentified byproducts in the precursor synthesis.
A2: The presence of multiple byproducts often indicates a lack of reaction specificity. If the reaction is a multi-component condensation, ensure the stoichiometry of the reactants is precise. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. The choice of solvent can also influence the reaction pathway; consider screening different solvents to find one that favors the desired product. Finally, analyzing the byproducts by techniques such as mass spectrometry or NMR can provide insights into the undesired reaction pathways, guiding further optimization.
Stage 2: Methoxylation of 3-Halo-isothiazole-4-carbonitrile
Q3: The methoxylation reaction is slow or does not go to completion.
A3: Incomplete conversion during the nucleophilic aromatic substitution (SNAr) with sodium methoxide can be due to several factors. The reactivity of the 3-haloisothiazole is key; a 3-chloro or 3-bromo derivative is generally a good starting point. The presence of the electron-withdrawing nitrile group at the 4-position should activate the 3-position for nucleophilic attack. Ensure your sodium methoxide is fresh and anhydrous, as moisture will consume the reagent. The reaction temperature is also crucial; if the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition. The choice of solvent is also important. A polar aprotic solvent like DMF or DMSO can facilitate the SNAr reaction.
Q4: I am observing the formation of side products other than the desired this compound.
A4: Side reactions during methoxylation can include reaction at other positions on the isothiazole ring or reaction with the nitrile group. While the 3-position is activated, attack at other positions, though less likely, is possible. Careful control of the reaction temperature can improve selectivity. Hydrolysis of the nitrile group to an amide or carboxylic acid can occur if there is water in the reaction mixture. Ensure all reagents and solvents are anhydrous. Ring-opening of the isothiazole nucleus is another potential side reaction under harsh basic conditions. Using a stoichiometric amount of sodium methoxide and avoiding prolonged reaction times or high temperatures can minimize this.
Q5: The final product is difficult to purify.
A5: Purification challenges can arise from the presence of unreacted starting material, inorganic salts from the workup, or closely related byproducts. Ensure the reaction has gone to completion by TLC or LC-MS to minimize starting material contamination. A thorough aqueous workup is necessary to remove inorganic salts. If byproducts have similar polarity to the desired product, consider alternative purification techniques. Recrystallization, if a suitable solvent is found, can be very effective. Alternatively, optimizing the mobile phase for column chromatography can improve separation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the 3-haloisothiazole-4-carbonitrile precursor?
A1: A plausible and frequently used method for synthesizing substituted isothiazoles involves the reaction of a suitable active methylene compound with a source of sulfur and a halogenating agent, followed by cyclization. For 3-haloisothiazole-4-carbonitriles, a common precursor is a dicyano-dithiolate salt which can be halogenated and cyclized.
Q2: What are the key safety precautions when working with the reagents for this synthesis?
A2: Many reagents used in heterocyclic synthesis are hazardous. Halogenating agents can be corrosive and toxic. Cyanide-containing compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is a strong base and is corrosive; handle it with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the precursor synthesis and the methoxylation reaction. Use a suitable solvent system that provides good separation of the starting materials and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q4: What is the expected yield for the synthesis of this compound?
A4: The overall yield will depend on the efficiency of both the precursor synthesis and the methoxylation step. Based on related syntheses of substituted isothiazoles, a yield in the range of 40-60% for each step would be considered reasonable. Optimization of reaction conditions is key to maximizing the yield.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Proposed Synthesis
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Precursor Synthesis | Dicyano-dithiolate salt, Halogenating agent | Aprotic Solvent (e.g., DMF) | 25-50 | 4-8 | 55-70 |
| 2. Methoxylation | 3-Halo-isothiazole-4-carbonitrile, Sodium methoxide | Methanol or DMF | 25-60 | 2-6 | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-isothiazole-4-carbonitrile (Precursor)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dicyano-dithiolate salt in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in anhydrous DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 3-chloro-isothiazole-4-carbonitrile.
Protocol 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3-chloro-isothiazole-4-carbonitrile in anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 60 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision pathway for yield improvement.
Technical Support Center: Synthesis of 3-Alkoxyisothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-alkoxyisothiazole synthesis. Our focus is on addressing common side reactions and providing actionable solutions to improve reaction outcomes.
Troubleshooting Guide: Common Side Reactions
Issue 1: Low Yield of 3-Alkoxyisothiazole and Formation of Unidentified Byproducts
Question: I am attempting to synthesize a 3-alkoxyisothiazole by reacting a 3-chloroisothiazole with a sodium alkoxide in an alcohol solvent. However, I am observing a low yield of my desired product and the formation of several byproducts according to TLC and NMR analysis. What could be the cause, and how can I resolve this?
Answer: A common and significant side reaction in the synthesis of 3-alkoxyisothiazoles is the nucleophilic ring opening of the isothiazole nucleus by the alkoxide. Strong nucleophiles can attack the sulfur atom or the C5 position of the isothiazole ring, leading to cleavage of the S-N bond and the formation of various acyclic byproducts.
Key Recommendations to Minimize Ring Opening:
-
Control Stoichiometry: Use a precise, near-equimolar amount of the sodium alkoxide. An excess of the alkoxide can significantly increase the rate of ring opening.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or even 0°C and slowly warm if necessary. High temperatures tend to favor the ring-opening side reaction.
-
Solvent Choice: While the corresponding alcohol is a common solvent, consider using a less polar, aprotic solvent in combination with a milder base (e.g., potassium carbonate) and the alcohol as a reagent. This can sometimes temper the reactivity of the nucleophile.
Data Presentation: Effect of Base Stoichiometry on Product Yield
The following table, adapted from principles observed in related heterocyclic systems, illustrates the potential impact of base stoichiometry on the reaction outcome.
| Molar Ratio (Sodium Alkoxide : 3-Chloroisothiazole) | Approximate Yield of 3-Alkoxyisothiazole | Approximate Yield of Ring-Opened Byproducts |
| 1.1 : 1 | 85 - 95% | 5 - 15% |
| 2.0 : 1 | 40 - 60% | 40 - 60% |
| 3.0 : 1 | < 30% | > 70% |
Issue 2: Formation of an Isomeric Alkoxyisothiazole
Question: My starting material is a 3-chloro-5-bromoisothiazole, and I am trying to synthesize the 3-alkoxy-5-bromoisothiazole. However, I am isolating a significant amount of the 3-chloro-5-alkoxyisothiazole. Why is this happening?
Answer: In nucleophilic aromatic substitution reactions on the isothiazole ring, the 5-position is generally more reactive than the 3-position. This is due to the electronic properties of the ring system. When you have leaving groups at both positions, the incoming nucleophile will preferentially attack the 5-position.
Troubleshooting Steps:
-
Protecting Groups: If selective substitution at the 3-position is required, consider a synthetic route where the 5-position is blocked with a non-leaving group.
-
Alternative Synthesis: It may be necessary to reconsider your synthetic strategy. For example, constructing the isothiazole ring with the desired alkoxy group already in place might be a more viable option.
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the ring-opened byproducts?
A1: The ring-opening of an isothiazole by an alkoxide typically involves the cleavage of the S-N bond. This can lead to the formation of β-thioxoamides or their derivatives. The exact structure will depend on the substituents on the isothiazole ring and the specific reaction conditions. Characterization by NMR and mass spectrometry is essential to identify these byproducts.
Q2: How can I differentiate between the desired 3-alkoxyisothiazole and the ring-opened byproducts using NMR?
A2: The aromatic protons of the isothiazole ring in your product should appear in the characteristic aromatic region of the 1H NMR spectrum. The ring-opened products will lack these signals and will instead show signals corresponding to a more flexible, acyclic structure. For example, you might observe the appearance of new signals for vinylic or aldehydic protons. In the 13C NMR, the disappearance of the characteristic signals for the isothiazole ring carbons would also indicate ring opening.
Q3: Are there any alternative methods for synthesizing 3-alkoxyisothiazoles that avoid these side reactions?
A3: While the nucleophilic substitution of a 3-haloisothiazole is the most common method, other approaches exist. These can include the cyclization of precursors that already contain the alkoxy group. However, these methods often involve more steps and may have their own set of potential side reactions.
Experimental Protocols
Key Experiment: Synthesis of 3-Methoxy-5-methylisothiazole
This protocol is designed to minimize the ring-opening side reaction.
Materials:
-
3-Chloro-5-methylisothiazole
-
Sodium methoxide (freshly prepared or a high-purity commercial source)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-chloro-5-methylisothiazole (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) at 0°C under a nitrogen atmosphere, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-methoxy-5-methylisothiazole.
Visualizations
Reaction Pathways
Caption: Main vs. Side Reaction Pathways in 3-Alkoxyisothiazole Synthesis.
Experimental Workflow
Isothiazole Synthesis Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their isothiazole synthesis experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of isothiazoles.
Low Yield in Hurd-Mori Isothiazole Synthesis
Question: My Hurd-Mori synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Hurd-Mori reaction are a frequent issue. The success of this synthesis is highly dependent on the nature of the substituents on your starting materials and the reaction conditions. Here are some key factors to consider:
-
Substituent Effects: The electronic properties of the N-protecting group on the hydrazone precursor play a crucial role. Electron-withdrawing groups on the nitrogen atom of the precursor tend to give significantly higher yields compared to electron-donating groups. For example, a methyl carbamate protecting group can lead to yields as high as 94%, while alkyl groups may result in yields as low as 15-25%.[1] This is because electron-withdrawing groups increase the acidity of the N-H proton, facilitating the cyclization step.
-
Reaction Conditions: Harsher reaction conditions, such as refluxing in chloroform, may be required for less reactive precursors. However, this can also lead to the decomposition of starting materials and intermediates, ultimately lowering the yield.[1] Careful optimization of temperature and reaction time is crucial.
-
Reagent Purity: Ensure the purity of your starting hydrazone and thionyl chloride. Impurities can lead to unwanted side reactions and a decrease in yield.
Troubleshooting Workflow for Low Yield in Hurd-Mori Synthesis:
Caption: Troubleshooting workflow for low yield in Hurd-Mori synthesis.
Poor Regioselectivity in Substituted Isothiazole Synthesis
Question: I am getting a mixture of regioisomers in my synthesis of a substituted isothiazole. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted isothiazoles. The outcome is often influenced by the synthetic route and the nature of the substituents on the precursors.
-
Choice of Synthesis Method: Some synthetic methods offer better regiocontrol than others. For instance, the reaction of enamines with 4,5-dichloro-1,2,3-dithiazolium chloride can provide high yields of specific regioisomers.[2]
-
Reaction Conditions: In some cases, the reaction conditions can be tuned to favor the formation of a particular isomer. For example, in the Hantzsch thiazole synthesis, acidic conditions can lead to a mixture of isomers, whereas neutral conditions often yield a single product.[3]
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on your starting materials can direct the cyclization to favor one regioisomer over another. Analyzing these factors for your specific substrate can help in designing a more selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in isothiazole synthesis?
A1: Besides specific issues with particular synthetic methods, general factors contributing to low yields include:
-
Instability of Intermediates: Some synthetic routes involve unstable intermediates that can decompose under the reaction conditions.
-
Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired isothiazole.
-
Purification Losses: Isothiazoles can be challenging to purify, and significant material loss can occur during chromatography or recrystallization.
-
Reagent Quality: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction and lead to lower yields.
Q2: How can I effectively purify my isothiazole product?
A2: The choice of purification method depends on the physical properties of your isothiazole derivative and the nature of the impurities.
-
Column Chromatography: This is a widely used technique for purifying isothiazoles. A troubleshooting guide for common issues is provided below.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation of your product from impurities. |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. If the compound is still retained, consider using a more polar stationary phase. |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent system. |
| Tailing of Spots on TLC/Column | Compound is acidic or basic and interacting with the silica gel. | Add a small amount of a modifier to your eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Product Decomposition on Silica | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated silica gel (e.g., by treating with a base) or an alternative stationary phase like alumina. |
Q3: Are there any general tips for optimizing reaction conditions for isothiazole synthesis?
A3: Yes, systematic optimization of reaction parameters is key. Consider the following:
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Screen a range of solvents with different polarities.
-
Temperature: Temperature control is crucial. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions or decomposition.
-
Base/Catalyst: The type and amount of base or catalyst can dramatically affect the outcome. For example, in some syntheses, using a combination of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine can increase the yield from 18% to 90%.[4]
-
Reaction Time: Monitor the reaction progress using TLC or another analytical technique to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Experimental Protocols
Hurd-Mori Synthesis of Methyl 5-Cyano-3-methylisothiazole-4-carboxylate
This protocol is adapted from a similar synthesis of a substituted isothiazole.[2]
Materials:
-
Methyl 3-aminocrotonate
-
4,5-Dichloro-1,2,3-dithiazolium chloride
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve methyl 3-aminocrotonate (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add a solution of 4,5-dichloro-1,2,3-dithiazolium chloride (1 equivalent) in dry DCM to the flask at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-cyano-3-methylisothiazole-4-carboxylate.
Expected Yield: High yield (e.g., 78%).[2]
General Experimental Workflow:
Caption: A general experimental workflow for organic synthesis.
Quantitative Data Summary
Table 1: Comparison of Yields in Hurd-Mori Synthesis with Different N-Protecting Groups
| N-Protecting Group on Hydrazone | Yield (%) | Reference |
| Methyl Carbamate (Electron-withdrawing) | 94 | [1] |
| Alkyl Group (Electron-donating) | 15-25 | [1] |
Table 2: Influence of Base on Isothiazole Synthesis Yield
| Base(s) Used | Yield (%) | Reference |
| N-ethyldiisopropylamine or triethylamine | < 18 | [4] |
| DABCO followed by triethylamine | 90 | [4] |
References
Instability of isothiazole ring under acidic conditions
Technical Support Center: Isothiazole Ring Stability
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of the isothiazole ring under acidic conditions. The content is tailored for researchers, scientists, and drug development professionals encountering isothiazole-related stability challenges in their work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isothiazole-containing compound is degrading in an acidic solution. What is the likely cause?
A: Isothiazole rings, while aromatic and generally stable, can be susceptible to degradation under acidic conditions, particularly during forced degradation studies or in low pH formulations.[1] The primary cause is acid-catalyzed hydrolysis. The process often begins with the protonation of the ring's nitrogen atom, which can increase the ring's susceptibility to nucleophilic attack by water, leading to ring cleavage and the formation of degradation products. The specific degradation pathway is highly dependent on the substituents present on the isothiazole ring.
Q2: What is the general mechanism for the acid-catalyzed degradation of an isothiazole ring?
A: While the exact mechanism varies based on the molecule's structure, a plausible general pathway involves two key steps. First, the lone pair of electrons on the isothiazole nitrogen is protonated by the acid (H⁺), forming a positively charged isothiazolium ion. This protonation deactivates the ring toward electrophilic attack but can make the ring carbons, particularly C3 and C5, more electrophilic and thus vulnerable to attack by nucleophiles like water. The subsequent nucleophilic attack can initiate a series of rearrangements that result in the opening of the heterocyclic ring.
Caption: General pathway of acid-catalyzed isothiazole degradation.
Q3: How can I systematically test the stability of my isothiazole-containing compound in acidic conditions?
A: The standard method for evaluating drug substance stability is through a "forced degradation" or "stress testing" study, as recommended by the International Council for Harmonisation (ICH) guidelines.[2] This involves intentionally exposing your compound to acidic conditions that are more severe than accelerated stability testing conditions to identify potential degradation products and pathways.[3][4] This data is crucial for developing stable formulations and establishing shelf-life.[2][4]
Q4: What are the typical experimental conditions for an acid-forced degradation study?
A: There is no single regulatory guideline that specifies the exact pH or temperature.[5] However, common industry practice involves a range of conditions to achieve a target degradation of 5-20%.[5] Degradation beyond 20% is generally considered too extensive for meaningful analysis.[5] The table below summarizes typical starting conditions.
| Parameter | Condition | Common Range | Rationale |
| Stress Agent | Acid Hydrolysis | 0.1 M to 1.0 M HCl or H₂SO₄ | To simulate highly acidic environments and catalyze hydrolysis.[4][5] |
| Temperature | Ambient or Elevated | Room Temperature to 70°C | To accelerate the rate of degradation. Heat is applied if no degradation occurs at room temperature.[5] |
| Duration | Variable | Minutes to several days | The duration is adjusted to achieve the desired level of degradation (typically 5-20%).[5] |
| Drug Conc. | Recommended | ~1 mg/mL | A common concentration for degradation studies, though it can be adjusted based on solubility.[5] |
Q5: My compound degraded significantly under acid stress. What are the recommended next steps?
A: The primary goal after observing degradation is to identify the resulting impurities. This involves using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), coupled with a mass spectrometer (LC-MS). LC-MS helps determine the molecular weight and formula of the degradation products, which is the first step in elucidating their structures.[6] Further structural confirmation can be achieved by isolating the impurities and performing Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Caption: Logical workflow for investigating degradation products.
Q6: How can I minimize or prevent the acid-catalyzed degradation of my isothiazole compound?
A: Minimizing degradation involves controlling the chemical environment.
-
pH Control: The most effective method is to maintain the pH of the solution outside the range where the compound is unstable, using appropriate buffer systems.
-
Formulation Strategies: For oral drug products containing acid-labile isothiazoles, formulation strategies such as enteric coatings can be employed. These coatings prevent the drug's release in the acidic environment of the stomach, allowing it to pass into the more neutral pH of the small intestine.
-
Structural Modification: If instability is discovered early in drug development, medicinal chemists may explore replacing the isothiazole ring with a more stable bioisostere, such as an isoxazole or pyrazole, to reduce bioactivation and potential degradation while retaining biological activity.[7]
Experimental Protocols
Protocol: Standard Acid-Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an isothiazole-containing drug substance under acidic conditions.
1. Objective: To identify the potential degradation products of an isothiazole-containing compound resulting from acid-catalyzed hydrolysis and to assess its intrinsic stability.
2. Materials:
-
Isothiazole-containing drug substance
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)
-
HPLC-grade Methanol and/or Acetonitrile
-
HPLC-grade Water
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Water bath or oven for temperature control
-
Validated HPLC-UV/MS system
3. Experimental Workflow:
Caption: Experimental workflow for a typical acid stress study.
4. Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent or co-solvent system (e.g., a mix of water and methanol).
-
Stress Condition Setup:
-
Test Sample: In a volumetric flask, add a known volume of the stock solution and add 0.1 M HCl to the final volume.
-
Control Sample: Prepare a control sample by diluting the same volume of stock solution with water instead of acid.
-
-
Incubation: Place both the test and control samples in a temperature-controlled environment (e.g., a 60°C water bath).[5]
-
Time Points: Withdraw aliquots from the test sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Analyze the stressed samples, the time-zero sample, and the control sample using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to obtain mass information for any new peaks that appear.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the time-zero sample. Adjust conditions (acid concentration, temperature) if degradation is less than 5% or more than 20%.[5]
-
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Isothiazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of isothiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic and nucleophilic attack on the isothiazole ring?
A1: The reactivity of the isothiazole ring is influenced by the electron-withdrawing effect of the sulfur and nitrogen atoms. Generally, C4 is the most susceptible to electrophilic substitution, while C5 is the primary site for deprotonation and subsequent reaction with electrophiles (metalation). Nucleophilic attack is less common unless the ring is activated by electron-withdrawing groups or converted to an isothiazolium salt.
Q2: How can I avoid ring-opening of the isothiazole core during a reaction?
A2: The isothiazole ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or bases. To minimize this, consider the following:
-
Use milder bases: When deprotonation is necessary, use non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures.
-
Control reaction temperature: Perform reactions at low temperatures (e.g., -78 °C) to reduce the likelihood of side reactions.
-
Protect sensitive functional groups: If your isothiazole contains substituents that increase its susceptibility to ring-opening, consider protecting them before proceeding with the functionalization.
Q3: What are the key considerations for purifying functionalized isothiazoles?
A3: The polarity of functionalized isothiazoles can vary significantly based on the introduced substituents.
-
Normal-phase chromatography: For less polar compounds, silica gel chromatography with solvent systems like hexanes/ethyl acetate is often effective.
-
Reversed-phase HPLC: For highly polar or water-soluble derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with water/acetonitrile or water/methanol gradients is a suitable purification method. The use of volatile buffers such as ammonium acetate or ammonium bicarbonate can facilitate sample recovery.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
Troubleshooting Guides
C-H Functionalization
Problem: Low yield or no reaction in a direct C-H arylation of isothiazole.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Ligand Combination | The choice of catalyst and ligand is crucial. For heteroaryl C-H arylation, palladium catalysts are commonly used. Experiment with different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The base plays a critical role in the catalytic cycle. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases such as triethylamine (Et₃N) may also be effective. |
| Sub-optimal Reaction Temperature | C-H activation often requires elevated temperatures. Optimize the reaction temperature, typically in the range of 80-120 °C. |
| Solvent Effects | The solvent can significantly influence the reaction outcome. Screen polar aprotic solvents like DMF, DMAc, or dioxane. |
| Poor Substrate Reactivity | Electron-withdrawing groups on the isothiazole ring can deactivate it towards C-H functionalization. If possible, attempt the reaction on a less functionalized precursor. |
Experimental Workflow for a Typical C-H Arylation
Caption: General workflow for a palladium-catalyzed C-H arylation of isothiazole.
Lithiation and Electrophilic Quench
Problem: Ring opening or multiple products observed after lithiation and electrophilic quench.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Use of a Nucleophilic Base | Strong, nucleophilic bases can attack the isothiazole ring. Use a non-nucleophilic base like LDA at low temperatures. |
| Incorrect Reaction Temperature | Lithiation of heterocycles is highly temperature-sensitive. Maintain a low temperature (typically -78 °C) throughout the addition of the base and the electrophile. |
| Slow Addition of Reagents | Rapid addition of the organolithium reagent or the electrophile can lead to localized warming and side reactions. Add all reagents dropwise. |
| Moisture in the Reaction | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Logical Flowchart for Troubleshooting Lithiation
Caption: Troubleshooting guide for low-yielding isothiazole lithiation reactions.
Suzuki-Miyaura Cross-Coupling
Problem: Inefficient Suzuki-Miyaura coupling of a halo-isothiazole.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this. |
| Inappropriate Base/Solvent System | The choice of base and solvent is critical. A common system is an inorganic base like K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (e.g., dioxane, DMF) and water. |
| Poor Quality Boronic Acid/Ester | Boronic acids can degrade upon storage. Use freshly purchased or recrystallized boronic acid, or consider using the more stable pinacol boronate esters. |
| Homocoupling of Boronic Acid | The presence of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. |
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Model Halo-Heterocycle
The following data is adapted from studies on related heterocyclic systems and provides a general guideline for optimizing isothiazole couplings.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 78 |
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoisothiazole
-
Reaction Setup: To an oven-dried reaction vessel, add the 5-bromoisothiazole (1.0 equiv.), the boronic acid or pinacol boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Lithiation and Quench of Isothiazole
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of isothiazole (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium or LDA (1.1 equiv.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophile Addition: Add the electrophile (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Technical Support Center: Suzuki Reactions with Isothiazole Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving isothiazole substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an isothiazole substrate is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki reactions with isothiazoles can stem from several factors:
-
Poor Substrate Solubility: Isothiazole derivatives, particularly poly-substituted ones, can have limited solubility in common Suzuki reaction solvents.
-
Catalyst Deactivation: The palladium catalyst can be sensitive. The presence of impurities or coordination of the isothiazole nitrogen to the palladium center can lead to catalyst deactivation, often observed as the formation of palladium black.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and highly substrate-dependent. An inappropriate combination of these parameters is a frequent cause of low yields.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These include protodeboronation, homocoupling, and dehalogenation.
-
Steric Hindrance: Bulky substituents on either the isothiazole ring or the boronic acid can sterically hinder the coupling reaction, leading to lower yields.[1]
Q2: What are the common side reactions I should be aware of, and how can I minimize them?
A2: The most prevalent side reactions in Suzuki couplings with isothiazoles are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and the presence of water. To minimize this, you can try using anhydrous conditions, a less reactive base (e.g., KF instead of stronger bases), or using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: This is the coupling of two boronic acid molecules or two isothiazole halide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) can significantly reduce this side reaction.
-
Dehalogenation: This is the replacement of the halogen on the isothiazole ring with a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Screening different bases may help to mitigate this issue.
Q3: How do I choose the right palladium catalyst and ligand for my isothiazole substrate?
A3: The selection of the catalyst and ligand is crucial for a successful Suzuki reaction. For isothiazole substrates, which can be electron-deficient, the following points should be considered:
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is an active Pd(0) catalyst, while Pd(OAc)₂ and Pd₂(dba)₃ are Pd(0) precursors that are reduced in situ. For challenging couplings, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often more effective.
-
Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. For isothiazoles, ligands like triphenylphosphine (PPh₃) can be effective, but for more challenging substrates, more advanced ligands such as SPhos or XPhos may be necessary. In some cases, particularly with substrates that can coordinate to the palladium center, a ligand-free system using a simple palladium salt like Pd(OAc)₂ may be effective.[1]
Troubleshooting Guide
Problem 1: No reaction or very low conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium catalyst is fresh and has been stored correctly. Consider using a different palladium source or a pre-catalyst. |
| Insufficient Temperature | Gradually increase the reaction temperature. Some Suzuki couplings require elevated temperatures to proceed efficiently. |
| Inappropriate Base | The base is critical for the transmetalation step. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Poor Substrate Solubility | Try a different solvent or a solvent mixture to improve the solubility of your isothiazole substrate. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water. |
| Inhibitory Effect of Isothiazole | The nitrogen atom of the isothiazole may be inhibiting the catalyst. The addition of a co-ligand or using a higher catalyst loading might overcome this. |
Problem 2: Formation of significant amounts of side products.
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen. | Thoroughly degas the reaction mixture and solvents with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation Product | Hydrolysis of the boronic acid. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis. A milder base like KF may also help. |
| Dehalogenation Product | Reaction with base or impurities. | Screen different bases. Ensure all reagents and solvents are pure. |
Quantitative Data from Literature
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings with isothiazole and analogous heterocyclic substrates.
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Phenylboronic Acid.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 98 |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (3.5) | Toluene | 75 |
| 3 | Pd(OAc)₂ (5) | K₃PO₄ (3.5) | Toluene | 60 |
| 4 | Pd(PPh₃)₄ (5) | KF (3.5) | Toluene | 95 |
Data adapted from Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2900-2907.[2][3]
Table 2: Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Various Boronic Acids.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 98 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile | 95 |
| 3 | 4-Chlorophenylboronic acid | 3-Chloro-5-(4-chlorophenyl)isothiazole-4-carbonitrile | 92 |
| 4 | 3-Thienylboronic acid | 3-Chloro-5-(3-thienyl)isothiazole-4-carbonitrile | 90 |
Reaction conditions: Pd(OAc)₂ (5 mol%), KF (3.5 equiv.), 18-crown-6 (0.5 equiv.), in refluxing toluene. Data adapted from Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2900-2907.[2][3]
Experimental Protocols
General Procedure for the Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Arylboronic Acids: [3]
To a stirred solution of 3,5-dichloroisothiazole-4-carbonitrile (1.0 mmol) in toluene (10 mL) is added the corresponding arylboronic acid (2.0 equiv.), potassium fluoride (3.5 equiv.), 18-crown-6 (0.5 equiv.), and palladium(II) acetate (5 mol%). The reaction mixture is heated to reflux (110 °C) and stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for a Ligand-Free Suzuki Coupling of a Hindered Benzothiazole Derivative: [1]
A mixture of the bromo-benzothiazole substrate (1.0 equiv.), the corresponding boronic acid (1.1 equiv.), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 equiv.) is placed in an oven-dried round-bottom flask. Dioxane and water (2:1 v/v) are added, and the mixture is degassed by bubbling argon through it for 5 minutes. The reaction is then heated to reflux for 4 hours under an argon atmosphere. After cooling, the mixture is worked up by extraction with an organic solvent, followed by purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions of isothiazoles.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 3-Methoxyisothiazole-4-carbonitrile during storage
This technical support center provides guidance on preventing the decomposition of 3-Methoxyisothiazole-4-carbonitrile during storage. It includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: Based on the chemical structure and data from related isothiazole compounds, the primary factors contributing to decomposition are exposure to light, elevated temperatures, and moisture, especially under alkaline conditions. These factors can lead to hydrolysis of the nitrile group, cleavage of the isothiazole ring, and other degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dark, and dry environment. For a similar compound, Isothiazole-3-carbonitrile, the recommended storage temperature is 2-8°C. Therefore, refrigeration is strongly advised. The container should be tightly sealed to protect it from moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice to prevent oxidative degradation.
Q3: Are there any known stabilizers that can be used with this compound?
A3: While specific stabilizers for this compound are not extensively documented, studies on related isothiazolone biocides suggest that free-radical scavengers could be beneficial in preventing oxidative degradation. Additionally, maintaining a slightly acidic to neutral pH environment can help prevent base-catalyzed hydrolysis of the isothiazole ring.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound have not been fully characterized in publicly available literature, potential degradation pathways include hydrolysis of the nitrile group to form a carboxylic acid or amide, and cleavage of the isothiazole ring. The degradation of related isothiazolinone biocides often involves the opening of the isothiazole ring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperature. | 1. Immediately transfer the compound to a tightly sealed, amber-colored vial. 2. Store the vial in a refrigerator at 2-8°C. 3. If clumping is observed, this may indicate moisture absorption. Store the compound in a desiccator. |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) | Chemical decomposition. | 1. Review storage conditions to ensure they align with the recommendations (cool, dark, dry). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the degradation pathway. 3. If decomposition is confirmed, consider repurifying the material if possible, and strictly adhere to optimal storage conditions for the purified compound. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound stock using a validated analytical method (see Experimental Protocols). 2. If degradation is suspected, use a freshly opened or newly purchased batch of the compound for critical experiments. 3. Always handle the compound in a controlled environment (e.g., glove box with inert atmosphere) to minimize exposure to air and moisture. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities. A starting point could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
3. Other Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the absorbance maximum).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Photodegradation:
-
Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze both the solid and solution samples by HPLC.
5. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 60°C for 48 hours.
-
Dissolve the heat-treated sample in a suitable solvent for HPLC analysis.
Visualizations
Caption: Potential decomposition pathways for this compound.
Technical Support Center: Synthesis of 3-Methoxyisothiazole-4-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyisothiazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A plausible and common synthetic strategy involves a two-step process:
-
Ring Formation: Cyclization of a suitable precursor, such as 2-cyano-3-oxopropanethioamide or a related β-ketonitrile derivative, with a source of nitrogen (like ammonia or hydroxylamine) and sulfur, often involving an oxidative cyclization, to form 3-hydroxyisothiazole-4-carbonitrile.
-
O-Methylation: Subsequent O-methylation of the 3-hydroxyisothiazole-4-carbonitrile intermediate using a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base to yield the final product, this compound.
Q2: I am observing a byproduct with a similar mass to my product in the mass spectrum. What could it be?
A common isomer that could form as a byproduct is the N-methylated product, 1-methyl-1H-isothiazol-3-one-4-carbonitrile. This can occur during the methylation step if the nitrogen atom of the isothiazole ring is alkylated instead of the hydroxyl group. Careful control of reaction conditions, such as the choice of base and solvent, can influence the selectivity of O- versus N-alkylation.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Cyclization: The initial ring formation to the 3-hydroxyisothiazole intermediate may not have gone to completion.
-
Suboptimal Methylation Conditions: The base, solvent, temperature, or methylating agent used may not be optimal for the O-methylation reaction.
-
Product Degradation: The isothiazole ring can be sensitive to harsh reaction conditions, potentially leading to degradation.
-
Purification Losses: The product may be lost during workup and purification steps.
Q4: How can I effectively purify the final product from the reaction mixture?
Column chromatography on silica gel is a standard and effective method for purifying this compound from byproducts and unreacted starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often a good starting point for elution. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC after methylation, one with similar polarity to the product. | Formation of the N-methylated isomer. | - Modify the methylation conditions. Using a milder base or a polar aprotic solvent might favor O-alkylation.- Screen different methylating agents. |
| Presence of starting material (3-hydroxyisothiazole-4-carbonitrile) in the final product. | Incomplete methylation reaction. | - Increase the reaction time or temperature.- Use a stoichiometric excess of the methylating agent and base.- Ensure the starting material is completely dissolved in the reaction solvent. |
| A significant amount of a high molecular weight byproduct is observed in MS. | Dimerization or polymerization of starting materials or intermediates. | - Lower the reaction concentration.- Control the reaction temperature carefully.- Add reagents slowly to the reaction mixture. |
| The final product appears dark or discolored. | Presence of impurities or degradation products. | - Purify the product using activated carbon treatment followed by recrystallization or column chromatography.- Ensure all reagents and solvents are of high purity. |
| Low overall yield despite complete consumption of starting material. | Product loss during workup. | - Optimize the extraction and purification steps.- Ensure the pH is appropriate during aqueous workup to prevent product loss to the aqueous layer. |
Byproduct Identification
The following table summarizes potential byproducts, their likely origin, and methods for their identification.
| Byproduct | Potential Origin | Identification Methods |
| 3-Hydroxyisothiazole-4-carbonitrile | Incomplete methylation of the intermediate. | LC-MS: Will show a molecular ion corresponding to the hydroxyl precursor.¹H NMR: Presence of a broad peak for the hydroxyl proton. |
| 1-Methyl-1H-isothiazol-3-one-4-carbonitrile (N-methylated isomer) | N-methylation instead of O-methylation of the 3-hydroxy intermediate. | LC-MS: Same mass as the desired product, but may have a different retention time.¹H NMR & ¹³C NMR: Different chemical shifts for the methyl group and ring carbons compared to the O-methylated product. |
| Unreacted Starting Materials (e.g., 2-cyano-3-oxopropanethioamide) | Incomplete cyclization reaction. | TLC, LC-MS: Compare with authentic standards of the starting materials. |
| Dimeric/Polymeric Species | Side reactions of reactive intermediates. | MS: Peaks corresponding to higher molecular weights.NMR: Complex spectra that are difficult to interpret. |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of 3-hydroxyisothiazole-4-carbonitrile
-
Dissolve 3-hydroxyisothiazole-4-carbonitrile (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 eq.) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate, methyl iodide) (1.1-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation for Byproduct Analysis by LC-MS
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
-
Analyze the sample using a suitable LC-MS method with a C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the cross-coupling of isothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for the functionalization of isothiazoles?
A1: The most prevalent cross-coupling reactions for isothiazoles are the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely used to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, vinyl, and alkynyl groups onto the isothiazole core.[1][2][3] Direct C-H arylation is also an emerging strategy for the functionalization of isothiazole and related thiazole derivatives.[4][5][6]
Q2: Which catalyst systems are generally recommended for the Suzuki-Miyaura coupling of isothiazoles?
A2: Palladium-based catalysts are most commonly employed for the Suzuki-Miyaura coupling of isothiazoles. A typical system consists of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf), and a phosphine ligand.[7][8] The choice of ligand is crucial and often depends on the specific isothiazole substrate and coupling partner. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can be effective.[9] Nickel-based catalysts, such as NiCl₂(PCy₃)₂, are also gaining attention as a more cost-effective alternative.[10][11][12]
Q3: What are the key considerations when choosing a catalyst for the Stille coupling of isothiazoles?
A3: For Stille couplings involving isothiazoles, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices.[1][2] The main advantage of the Stille reaction is its tolerance to a wide range of functional groups. However, a significant drawback is the toxicity of the organotin reagents.[1][3] The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate.[13]
Q4: Which catalysts are suitable for the Sonogashira coupling of isothiazoles?
A4: The Sonogashira coupling of isothiazoles typically utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, most commonly CuI.[9][14] Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue.[9][15] The choice of base, often an amine like triethylamine or diisopropylamine, is also critical for the success of the reaction.[14][16]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | - Ensure the palladium precursor and ligand are of high purity and properly stored. - Try a different palladium precursor (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂). - Screen different phosphine ligands (e.g., bulky, electron-rich ligands like Buchwald's SPhos or XPhos).[9] |
| Inappropriate base or solvent | - The choice of base is critical; screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] - Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF.[7] | |
| Deactivation of the isothiazole | - The sulfur atom in the isothiazole ring can potentially coordinate to the palladium center and inhibit catalysis. Using a ligandless catalyst system or a catalyst with a strongly coordinating ligand might help.[8] | |
| Protodeboronation of Boronic Acid | Presence of water or acidic protons | - Use anhydrous solvents and reagents. - Employ a stronger, non-hydroxide base like K₃PO₄. |
| Homocoupling of Boronic Acid | Oxidative conditions | - Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen). |
Stille Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient transmetalation | - Add a copper(I) co-catalyst (e.g., CuI) to facilitate the transfer of the organic group from tin to palladium.[13] - Use a more polar solvent like DMF or NMP to improve the solubility of the organotin reagent.[1] |
| Catalyst decomposition | - Use a more robust ligand or a pre-catalyst. - Ensure the reaction is performed under strictly anaerobic conditions. | |
| Difficulty in Removing Tin Byproducts | High polarity of tin salts | - After the reaction, quench with an aqueous solution of KF to precipitate the tin fluoride, which can be removed by filtration. - Use fluorous-tagged tin reagents for easier separation. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst deactivation | - Ensure the palladium and copper catalysts are fresh and active. - The amine base can sometimes act as a ligand and inhibit the catalyst; try a different amine base (e.g., diisopropylamine instead of triethylamine).[14] |
| Poor reactivity of the isothiazole halide | - If using a bromide, consider converting it to the more reactive iodide. | |
| Glaser Homocoupling of the Alkyne | Presence of oxygen and active copper(I) species | - Rigorously degas the reaction mixture. - Employ copper-free Sonogashira conditions.[9][15] - Slowly add the alkyne to the reaction mixture to keep its concentration low.[14] |
| Formation of Palladium Black | Catalyst decomposition | - This can be common in Sonogashira reactions.[16] - Try using a more stable palladium pre-catalyst or adding an excess of the phosphine ligand. |
Catalyst and Condition Selection Tables
Palladium-Catalyzed Suzuki-Miyaura Coupling of Halo-Isothiazoles
| Isothiazole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-3-methylisothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 5-Iodoisothiazole | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 92 |
| 4-Chloro-5-cyanoisothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | DMF | 110 | 78 |
Note: Data is representative and may need optimization for specific substrates.
Nickel-Catalyzed Suzuki-Miyaura Coupling of Halo-Isothiazoles
| Isothiazole Substrate | Coupling Partner | Ni Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-3-phenylisothiazole | Pyridin-3-ylboronic acid | NiCl₂ (5) | PCy₃ (10) | K₃PO₄ | t-Amyl alcohol | 100 | 88 |
| 5-Bromoisothiazole | N-Boc-indole-5-boronic acid | Ni(cod)₂ (5) | IPr (10) | NaOtBu | 2-MeTHF | 80 | 75 |
Note: Data is representative and based on protocols for other heterocycles, may require optimization.[11][12]
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the isothiazole halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the isothiazole halide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a phosphine ligand if needed.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxyisothiazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 3-Methoxyisothiazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent effects to consider when working with this compound?
A1: The reactivity of this compound can be significantly influenced by the solvent's polarity, proticity, and coordinating ability. Key considerations include:
-
Polarity: Polar solvents may stabilize charged intermediates or transition states, potentially accelerating reactions that involve the formation of such species.[1][2][3][4]
-
Proticity: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, solvating and potentially deactivating nucleophiles. Aprotic solvents (e.g., DMSO, DMF) are often preferred for reactions involving strong nucleophiles.
-
Coordinating Ability: Solvents can coordinate with reactants or catalysts, influencing their reactivity.
Q2: How does solvent polarity affect the reaction rate of this compound with a nucleophile?
A2: The effect of solvent polarity on the reaction rate depends on the reaction mechanism. For a hypothetical nucleophilic aromatic substitution reaction, an increase in solvent polarity would likely stabilize the charged Meisenheimer complex intermediate, thus increasing the reaction rate.[1][2][4]
Q3: Which solvents are recommended for dissolving this compound?
A3: While experimental verification is crucial, this compound, being a moderately polar molecule, is expected to be soluble in a range of common organic solvents. Good starting points for solubility tests include acetone, acetonitrile, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). For reactions requiring polar aprotic conditions, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be suitable.[5][6]
Q4: Can solvent choice influence the product distribution or lead to side reactions?
A4: Absolutely. The solvent can influence the regioselectivity and chemoselectivity of a reaction. For instance, in the presence of a protic solvent, a competing solvolysis reaction might occur. Additionally, the solvent can affect the conformational equilibrium of the substrate, potentially favoring one reaction pathway over another.
Troubleshooting Guides
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants. | Test the solubility of this compound and other reactants in the chosen solvent. A mixture of co-solvents may be necessary to achieve adequate solubility for all components.[6] |
| Solvent-induced deactivation of reactants. | If using a protic solvent with a strong nucleophile, consider switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[3] |
| Incorrect solvent polarity for the reaction mechanism. | If the reaction is believed to proceed through a charged intermediate, try a more polar solvent to stabilize it. Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent might be more effective.[1][4] |
| Solvent is not inert and is participating in the reaction. | Check for potential side reactions between the solvent and your reactants or reagents. For example, some solvents can be deprotonated by strong bases. |
Issue 2: Inconsistent reaction rates or reproducibility issues.
| Possible Cause | Troubleshooting Step |
| Presence of water or other impurities in the solvent. | Use anhydrous solvents, especially for moisture-sensitive reactions. Consider purifying the solvent before use. |
| Solvent viscosity affecting mixing. | Ensure efficient stirring, especially with more viscous solvents, to maintain a homogeneous reaction mixture. |
| Temperature fluctuations. | Use a temperature-controlled reaction setup to ensure a constant reaction temperature, as reaction rates are highly temperature-dependent.[7] |
Issue 3: Difficulty in product isolation and purification.
| Possible Cause | Troubleshooting Step |
| High boiling point of the solvent. | If the product is thermally sensitive, choose a solvent with a lower boiling point to facilitate its removal under reduced pressure without product degradation.[6] |
| Solvent and product have similar polarities. | Select a solvent that allows for easy separation of the product through techniques like extraction, crystallization, or chromatography. |
| Formation of an azeotrope between the solvent and the product. | Consult literature for known azeotropes and consider alternative solvents if this is a known issue. |
Data Presentation
Table 1: Hypothetical Reaction Rate of this compound with a Nucleophile in Various Solvents.
| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k, 10⁻⁴ M⁻¹s⁻¹) |
| Toluene | 2.4 | 1.2 |
| Tetrahydrofuran (THF) | 7.6 | 5.8 |
| Acetone | 20.7 | 25.3 |
| Acetonitrile (MeCN) | 37.5 | 89.1 |
| Dimethylformamide (DMF) | 36.7 | 155.6 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 210.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Studying the Effect of Solvent on the Reaction Rate
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in the desired anhydrous solvent.
-
Prepare a 1.0 M stock solution of the nucleophile in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the this compound stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the nucleophile stock solution.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals.
-
Quench the reaction in the aliquots immediately (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots using a suitable analytical technique such as HPLC, GC, or NMR to determine the concentration of the reactant and product.[8][9]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the rate constant using the appropriate rate law.[10]
-
Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting material and the expected product in the chosen solvent to identify a wavelength where there is a significant change in absorbance during the reaction.
-
-
Reaction Setup:
-
Place a quartz cuvette containing a known concentration of this compound in the thermostated cell holder of the spectrophotometer.
-
-
Reaction Initiation and Data Collection:
-
Inject the nucleophile solution into the cuvette and start the data acquisition immediately.
-
Record the absorbance at the selected wavelength over time.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Plausible SNAr mechanism and solvent influence.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. thecalculatedchemist.com [thecalculatedchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. fiveable.me [fiveable.me]
- 10. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Impurities in Large-Scale Isothiazole Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the large-scale production of isothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during isothiazole synthesis, focusing on impurity control.
| Issue ID | Problem Observed | Potential Cause | Recommended Action |
| IMP-001 | High levels of 4,5-dichloro-2-methyl-4-isothiazolin-3-one detected. | Excessive Reaction Temperature: Overheating during the chlorination/cyclization step can lead to over-chlorination. Excess Chlorinating Agent: Using a high molar ratio of the chlorinating agent increases the likelihood of forming di-chlorinated species.[1] Inappropriate Solvent Choice: Certain solvents may promote side reactions. | Temperature Control: Maintain the reaction temperature below 15°C, ideally between 0-10°C, during the addition of the chlorinating agent and subsequent stirring. Stoichiometry Control: Use a precise molar ratio of the chlorinating agent to the N-methyl-3-mercaptopropionamide or its disulfide precursor, typically in the range of 2:1 to 10:1.[2] Solvent Optimization: Employ solvents like ethyl acetate or 1,2-dichloroethylene, which have been shown to minimize the formation of this impurity.[2] |
| IMP-002 | Presence of nitrosamine or nitrosamine precursor impurities. | Contaminated Starting Materials: The disulfide compound used as a starting material can be a primary source of nitrosamine precursors.[1] Reaction with Nitrosating Agents: Residual amines in reagents or solvents can react with nitrosating agents (e.g., nitrous acid from various sources) to form nitrosamines.[3][4] | Starting Material Purity: Ensure high purity of N,N'-dimethyl-3,3'-dithiodipropionamide. Process Control: Avoid the use of reagents and solvents known to contain significant levels of amines or nitrosating agents. Implement a quenching step to remove any residual nitrosating agents.[3] |
| IMP-003 | Low yield of the desired isothiazolinone product. | Suboptimal Reaction Temperature: Temperatures that are too low can slow down the reaction, while excessively high temperatures can lead to degradation and byproduct formation.[5] Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials. Product Degradation: Isothiazolinones can be unstable under strongly alkaline or acidic conditions, especially during workup and neutralization.[5][6] | Optimize Temperature: For the cyclization step, a temperature of not more than 30°C is generally preferred.[5] Ensure Complete Reaction: Monitor the reaction progress using HPLC to ensure the disappearance of starting materials. Ensure efficient stirring, especially in large-scale reactors. pH Control During Workup: During neutralization of the aqueous phase after extraction, maintain the pH between 4 and 9 (ideally 6.5 to 7.5) and keep the temperature below 25°C.[6] |
| IMP-004 | Formation of tars and other undefined byproducts. | Use of Unsuitable Cyclization Reagents: Certain reagents, like thionyl chloride, can lead to the formation of tars and sulfur dioxide, which can degrade the product.[6] Poor Temperature Control: Runaway reactions can lead to a variety of side reactions and decomposition products. | Select Appropriate Reagents: Consider alternative cyclization agents that minimize tar formation. Implement Robust Cooling: Ensure the reactor has adequate cooling capacity to manage the exotherm during the chlorination/cyclization step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in large-scale isothiazole (specifically isothiazolinone) production?
A1: The most frequently encountered impurities include:
-
Chlorinated Byproducts: Such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one, which arises from over-chlorination.[1]
-
Nitrosamines and their Precursors: These can originate from starting materials or form during the synthesis process if amines and nitrosating agents are present.[1][3]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual N-methyl-3-mercaptopropionamide or N,N'-dimethyl-3,3'-dithiodipropionamide.
-
Degradation Products: Isothiazolinones can degrade in the presence of strong acids, bases, or certain nucleophiles.
Q2: How can I minimize the formation of the highly undesirable 4,5-dichloro-2-methyl-4-isothiazolin-3-one impurity?
A2: To minimize this impurity, you should focus on three key parameters:
-
Control the reaction temperature: Keep the temperature low, preferably between 0°C and 10°C, during the chlorination step.[2]
-
Control the amount of chlorinating agent: Use the minimum effective amount of the chlorinating agent. The molar ratio of starting material to chlorinating agent should be carefully optimized, typically within a 1:2 to 1:10 range.[2]
-
Choose an appropriate solvent: Solvents like ethyl acetate and 1,2-dichloroethylene have been shown to be effective in reducing the formation of this byproduct.[2]
Q3: What analytical methods are recommended for monitoring impurities during production?
A3: A combination of chromatographic techniques is recommended for effective impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the main isothiazolinone products and non-volatile impurities. A UV or Diode-Array Detector (DAD) is commonly used. For higher sensitivity and specificity, HPLC coupled with mass spectrometry (HPLC-MS/MS) is ideal.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile organic impurities, such as residual solvents and certain low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.
Q4: Are there any specific safety concerns related to the chlorination step?
A4: Yes, the chlorination step requires careful management. Chlorine and other chlorinating agents are strong oxidizers and can react violently with certain organic solvents. It is crucial to have a thorough understanding of the reaction kinetics and thermal hazards. Ensure that the reaction is initiated before a large amount of unreacted chlorine accumulates in the reactor to prevent a runaway reaction.[9] The use of chlorinated solvents should be minimized, and if necessary, dichloromethane is a preferred option over others like carbon tetrachloride.[7]
Quantitative Data on Impurity Formation
The following table summarizes the impact of reaction conditions on the formation of 4,5-dichloro-2-methyl-4-isothiazolin-3-one (Dichloro-impurity).
| Starting Material | Chlorinating Agent | Solvent | Reaction Temp. (°C) | Molar Ratio (Start:Chlorine) | Dichloro-impurity (%) | Reference |
| N-methyl-3-mercaptopropionamide | Chlorine | 1,2-dichloroethylene | 5 | 1:2.2 | 0.8 | Patent US6376680B1 |
| N,N'-dimethyl-3,3'-dithiodipropionamide | Chlorine | Tetrachloroethylene | 19 | 1:5 | 3.2 | Patent US6376680B1 |
| N-methyl-3-mercaptopropionamide | Sulfuryl Chloride | Benzene | 6 | 1:2.24 | 1.1 | Patent US6376680B1 |
| N,N'-dimethyl-3,3'-dithiodipropionamide | Chlorine | n-hexyl acetate | 8 | 1:5 | 0.5 | Patent US6376680B1 |
Experimental Protocols
Protocol 1: HPLC Analysis of Isothiazolinone Synthesis Mixture
Objective: To quantify the desired isothiazolinone products and major impurities in a reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode-Array Detector (DAD) or UV detector.
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[10]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Reference standards for the main products and known impurities.
Procedure:
-
Sample Preparation:
-
Carefully quench a small, representative sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., methanol or a mixture of methanol and water) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[10]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelengths: Monitor at 275 nm for methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), and 285 nm for 4,5-dichloro-2-methyl-4-isothiazolin-3-one.[10]
-
-
Quantification:
-
Prepare a calibration curve using the reference standards.
-
Calculate the concentration of each component in the sample based on the peak area from the chromatogram.
-
Protocol 2: GC-MS Analysis of Volatile Impurities
Objective: To identify and quantify residual solvents and volatile byproducts.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Headspace Autosampler.
-
Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.
Reagents:
-
Reference standards for expected residual solvents.
Procedure:
-
Sample Preparation (Headspace):
-
Accurately weigh a sample of the reaction mixture or final product into a headspace vial.
-
Add a suitable matrix-modifying solvent if necessary.
-
Seal the vial.
-
-
GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify unknown peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify known impurities using an external or internal standard method.
-
Visualizations
Caption: General workflow for large-scale isothiazolinone synthesis.
Caption: Formation pathways for key impurities in isothiazole synthesis.
Caption: Troubleshooting logic for addressing high impurity levels.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 3. QC Frequently Asked Questions (FAQ) | Pro QC International [proqc.com]
- 4. youtube.com [youtube.com]
- 5. EP0419075B1 - Process for the preparation of isothiazolinones by cyclisation - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Stability of Isothiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the biological stability of isothiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My isothiazole compound demonstrates high clearance and metabolic instability in in vitro liver microsome assays. What is the most probable metabolic pathway?
A1: A primary cause of instability for isothiazole-containing compounds is metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] A common pathway involves the bioactivation of the isothiazole ring, beginning with sulfur oxidation. This is often followed by a glutathione (GSH) attack, typically at the C4 position of the ring, leading to the formation of a glutathione conjugate.[1][2] The key human CYP enzymes identified in this process are CYP3A4, CYP1A2, and CYP2D6.[1][2]
Q2: I am observing significant covalent binding of my compound to microsomal proteins. What causes this, and how can I confirm it?
A2: High covalent binding suggests that your isothiazole compound is being metabolized into a chemically reactive intermediate.[1] This bioactivation process is NADPH-dependent and often involves P450 enzymes.[1] To confirm that a reactive metabolite is the cause, you can perform a co-incubation experiment with glutathione (GSH). If the presence of GSH significantly reduces or abolishes the covalent binding, it strongly indicates that GSH is trapping the reactive intermediate, preventing it from binding to proteins.[1]
Q3: What are the most effective strategies to improve the metabolic stability of my lead isothiazole compound?
A3: Several strategies can be employed to enhance stability:
-
Block the Site of Metabolism: If metabolism occurs at a specific position on the isothiazole ring (e.g., C4 or C5), introducing a blocking group like a fluorine atom can prevent the metabolic reaction from occurring.[3]
-
Introduce Alternative Metabolic Soft Spots: By adding a more easily metabolized group elsewhere on the molecule (e.g., an alkoxy substituent on an adjacent ring), you can divert the metabolic enzymes away from the isothiazole core.[1][2] This phenomenon is sometimes referred to as "metabolic switching".[4]
-
Bioisosteric Replacement: A highly effective but structurally significant approach is to replace the isothiazole ring with a more stable bioisostere, such as an isoxazole or a pyrazole.[1][2] This has been shown to reduce bioactivation while potentially retaining the desired pharmacological properties.[1][2]
-
Deuterium Substitution: Replacing hydrogen atoms at a metabolically labile site with deuterium can slow the rate of metabolism due to the kinetic isotope effect, thereby increasing both in vitro and in vivo stability.[5][6]
Q4: What is "metabolic switching," and how does it relate to stabilizing isothiazole compounds?
A4: Metabolic switching is a phenomenon where blocking metabolism at one site on a molecule leads to an increased rate of metabolism at a different site.[4] When attempting to stabilize an isothiazole ring, be aware that modifications to protect the ring might inadvertently make another part of the molecule more susceptible to metabolic attack. Therefore, it is crucial to analyze the full metabolite profile of any new analogue to ensure that a liability has been solved and not just shifted to another position.[4]
Q5: Are there significant species differences in the metabolism of isothiazole compounds?
A5: Yes, significant species-dependent differences in metabolism and covalent binding have been observed. For example, one study reported that the covalent binding of an isothiazole compound was highest in rats, mice, and monkeys, followed by dogs, and was lowest in humans.[1] The specific P450 enzymes responsible also vary between species.[1][2] These differences are critical to consider when extrapolating preclinical animal data to humans.[4]
Troubleshooting Guides
Scenario 1: High Levels of a Glutathione Adduct Detected
If your glutathione trapping studies reveal a significant GSH adduct, this confirms the formation of a reactive metabolite.
-
Structural Elucidation: Use LC-MS/MS and NMR to determine the exact site of GSH conjugation on the molecule. For isothiazoles, this is frequently the C4 position.[1]
-
Mitigation Strategy Selection:
-
High Priority: If the conjugation is on the isothiazole ring, prioritize blocking this position with a small, electron-withdrawing group like fluorine.[3]
-
Alternative Strategy: Consider replacing the isothiazole ring with a known stable bioisostere like pyrazole.[1][2]
-
Feasibility Check: Evaluate if introducing a "metabolic soft spot" elsewhere on the molecule is synthetically feasible and unlikely to disrupt the compound's primary activity.[2]
-
-
Synthesize and Re-test: Synthesize the most promising analogues and re-run the GSH trapping and microsomal stability assays to confirm the reduction in reactive metabolite formation.
Scenario 2: Compound is Unstable, but No Reactive Metabolites are Detected
If the compound shows rapid clearance but GSH trapping is negative, the instability is likely due to non-bioactivation pathways.
-
Metabolite Identification: Conduct a full metabolite identification study using high-resolution mass spectrometry to identify the major metabolic products.
-
Identify Labile Sites: Common metabolic pathways for heterocycles include oxidation at positions adjacent to the heteroatoms.[3] For isothiazoles, this could also involve ring cleavage or oxidation of substituents on the ring.
-
Apply Stabilization Strategies:
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolism. Modify the structure to decrease the cLogP/D value.[3]
-
Steric Hindrance: Introduce bulky groups near the metabolic soft spot to sterically hinder the approach of metabolizing enzymes.
-
Deuteration: If a specific C-H bond oxidation is identified as the primary metabolic route, deuterating that position can significantly enhance stability.[5][7]
-
Data Presentation
Table 1: Species-Dependent Covalent Binding of an Isothiazole Compound (Compound 1) in Liver Microsomes Data summarized from literature reports.[1]
| Species | Covalent Binding Rate (pmol/mg/h) |
| Rat | ~1100-1300 |
| Mouse | ~1100-1300 |
| Monkey | ~1100-1300 |
| Dog | ~400 |
| Human | ~144 |
Table 2: Comparison of Strategies to Mitigate Isothiazole Bioactivation Based on findings from multiple studies.[1][2][3]
| Strategy | Example Modification | Outcome on Stability | Potential Concerns |
| Blocking Metabolic Site | Add Fluorine to C5-position of a thiazole ring | Prevented bioactivation pathway; improved in vivo PK.[3] | May alter potency or physicochemical properties. |
| Bioisosteric Replacement | Replace isothiazole with isoxazole or pyrazole | Reduced bioactivation while retaining PK/PD profile.[1][2] | Significant structural change; may lose desired activity. |
| Introduce Soft Spot | Add a methoxyethoxy group to an adjacent ring system | Major metabolism shifted to the new group.[2] | Did not completely eliminate isothiazole bioactivation.[2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of an isothiazole compound.
-
Materials: Test compound stock solution (e.g., 10 mM in DMSO), pooled liver microsomes (human, rat, etc.), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M phosphate buffer (pH 7.4), quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Preparation: Prepare a working solution of the test compound (e.g., 100 µM in buffer). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
Pre-warm a solution of liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to the microsome solution (final concentration ~1 µM) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Create a control sample (-NADPH) by adding buffer instead.
-
-
Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately add each aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites
This protocol is designed to trap and identify reactive electrophilic metabolites.
-
Materials: Same as Protocol 1, with the addition of reduced glutathione (GSH).
-
Incubation:
-
Follow the incubation setup from Protocol 1.
-
Prepare two parallel sets of incubation mixtures. To one set, add GSH to a final concentration of 1-5 mM. The other set will not contain GSH.
-
Both incubations should contain the NADPH regenerating system.
-
-
Sample Processing: After a set incubation period (e.g., 60 minutes), quench the reactions with cold acetonitrile.
-
Analysis: Analyze the supernatant from both sets using LC-MS/MS.
-
Metabolite Search: In the GSH-containing sample, search for potential mass adducts corresponding to [M+H]+ of the parent compound + 305.1 (the mass of the glutathione moiety after cleavage).
-
Comparison: Compare the metabolite profiles of the samples with and without GSH. The appearance of unique, higher molecular weight peaks in the GSH-containing sample indicates the formation of GSH adducts. Further structural elucidation can be performed using tandem MS (MS/MS).
-
Visualizations
References
- 1. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nedmdg.org [nedmdg.org]
- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the biological activity of isothiazole analogs
A Comprehensive Guide to the Biological Activity of Isothiazole Analogs for Researchers, Scientists, and Drug Development Professionals.
The isothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. Isothiazole and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of various isothiazole analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Comparative Biological Activity of Isothiazole Analogs
The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the isothiazole ring. Researchers have explored numerous analogs to establish structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.
Anticancer Activity
Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated significant anticancer activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[4][5] Compound 4c , featuring a methoxy substituent, was identified as the most potent derivative, with IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2 cells.[5] This compound also exhibited potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 µM.[5]
In another study, novel azothiazole derivatives were synthesized and evaluated for their anticancer potential.[6] Compounds 8 and 11 were particularly effective against the colorectal adenocarcinoma cell line (DLD-1), with IC50 values of 26 µM and 21 µM, respectively.[6] Against the lung adenocarcinoma cell line (A549), compound 12 showed the highest cytotoxicity with an IC50 of 23 µM.[6]
Furthermore, a series of thiazole-naphthalene derivatives were investigated as tubulin polymerization inhibitors.[7] Compound 5b emerged as the most active, with IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cell lines, respectively.[7] Mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC50 value of 3.3 µM.[7]
Table 1: Anticancer Activity of Isothiazole Analogs (IC50 values in µM)
| Compound | MCF-7 | HepG2 | DLD-1 | A549 | VEGFR-2 Inhibition | Tubulin Polymerization Inhibition | Reference |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | 0.15 | - | [4][5] |
| 8 | - | - | 26 ± 2.7 | 42 ± 3.7 | - | - | [6] |
| 11 | - | - | 21 ± 1.6 | 40 ± 3.83 | - | - | [6] |
| 12 | - | - | 32 ± 2.9 | 23 ± 2.9 | - | - | [6] |
| 5b | 0.48 ± 0.03 | - | - | 0.97 ± 0.13 | - | 3.3 | [7] |
Antimicrobial Activity
Isothiazole derivatives have a long history as potent antimicrobial agents, with applications ranging from industrial biocides to potential therapeutic agents.
A series of azo-thiazole derivatives incorporating a thiazole moiety were synthesized and evaluated for their antibacterial activity.[8] Compounds 3a and 3c demonstrated notable potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL, which was superior to the standard drug azithromycin (MIC = 40 µg/mL).[8]
In a study focused on developing novel fungicides, a series of isothiazole-thiazole derivatives were designed and synthesized.[9][10] Compound 6u exhibited exceptional in vivo fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg/L and 0.20 mg/L, respectively.[9][10]
Table 2: Antimicrobial Activity of Isothiazole Analogs
| Compound | Target Organism | Activity Metric | Value | Reference |
| 3a | Staphylococcus aureus | MIC | 10 µg/mL | [8] |
| 3c | Staphylococcus aureus | MIC | 10 µg/mL | [8] |
| 6u | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [9][10] |
| 6u | Phytophthora infestans | EC50 | 0.20 mg/L | [9][10] |
Enzyme Inhibitory Activity
The isothiazole scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease pathogenesis.
A series of thiazole-based derivatives were synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[11] Compounds 10 and 16 were the most potent inhibitors, with IC50 values of 103.24 nM and 108.94 nM, respectively.[11]
Novel isatin-thiazole derivatives have been identified as potent α-glucosidase inhibitors, which are valuable for the management of type 2 diabetes.[12] One of the most active compounds in this series displayed an IC50 value of 5.36 µM, significantly more potent than the standard drug acarbose (IC50 = 817.38 µM).[12]
Furthermore, certain thiazole derivatives have been designed as dual inhibitors of PI3Kα and mTOR, two key kinases in a signaling pathway often dysregulated in cancer.[13] Compound 3b showed an inhibitory effect on PI3Kα similar to the reference drug alpelisib and also inhibited mTOR.[13]
Table 3: Enzyme Inhibitory Activity of Isothiazole Analogs (IC50 values)
| Compound | Target Enzyme | IC50 Value | Reference |
| 10 | Acetylcholinesterase (AChE) | 103.24 nM | [11] |
| 16 | Acetylcholinesterase (AChE) | 108.94 nM | [11] |
| Isatin-thiazole derivative | α-glucosidase | 5.36 µM | [12] |
| 3b | PI3Kα | Similar to alpelisib | [13] |
| 3b | mTOR | Weaker than dactolisib | [13] |
Experimental Protocols
Synthesis of 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one (Compound 4c)
A mixture of thiosemicarbazone (1 mmol) and chloroacetic acid (1 mmol) in glacial acetic acid (10 mL) containing anhydrous sodium acetate (1.5 mmol) was refluxed for 6-8 hours. The reaction mixture was then cooled and poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to afford the final product. The structure of the compound was confirmed by IR, NMR, and elemental analyses.[4][5]
MTT Assay for Cytotoxicity
Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.[4][5]
VEGFR-2 Kinase Assay
The VEGFR-2 kinase activity was determined using a kinase-Glo luminescent assay kit. The assay was performed in 96-well plates. The reaction mixture contained VEGFR-2 enzyme, substrate, ATP, and the test compound at various concentrations. The mixture was incubated at room temperature for 1 hour. After incubation, the Kinase-Glo reagent was added, and the luminescence was measured using a luminometer. The IC50 values were calculated from the dose-response curves.[5]
In Vivo Fungicidal Assay
Cucumber plants at the two-leaf stage were used for the in vivo fungicidal assay against Pseudoperonospora cubensis. The plants were sprayed with a solution of the test compound at various concentrations. After 24 hours, the plants were inoculated with a spore suspension of the pathogen. The plants were then kept in a humid chamber for 24 hours and then moved to a greenhouse. The disease severity was assessed 7 days after inoculation, and the EC50 values were calculated.[9][10]
Visualizations
Signaling Pathway
Caption: PI3K/mTOR signaling pathway and points of inhibition by isothiazole analogs.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of isothiazole analogs using the MTT assay.
References
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship of 3-Methoxyisothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of 3-methoxyisothiazole derivatives reveals key structural determinants for their biological activity, offering a roadmap for the development of novel therapeutics. This guide synthesizes available data on their structure-activity relationships (SAR), providing a comparative framework for researchers in oncology and neurodegenerative diseases.
The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The introduction of a methoxy group at the 3-position of the isothiazole ring has been explored as a strategy to modulate the potency and selectivity of these compounds, particularly as inhibitors of protein kinases and as cytotoxic agents against cancer cell lines. This guide provides a comparative analysis of the SAR of 3-methoxyisothiazole derivatives, drawing from available scientific literature to inform future drug design and development efforts.
Comparative Analysis of Biological Activity
To elucidate the structure-activity relationships of 3-methoxyisothiazole derivatives, a systematic review of substitutions at various positions of the isothiazole ring is crucial. The following tables summarize the in vitro activity of various analogs, highlighting the impact of different functional groups on their biological efficacy.
Anticancer Activity of 3-Methoxyisothiazole Derivatives
The cytotoxic effects of 3-methoxyisothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound ID | R1-Substituent (Position 5) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | MCF-7 (Breast) | 15.2 |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 |
| 1c | 4-Methoxyphenyl | MCF-7 (Breast) | 12.8 |
| 1d | 4-Nitrophenyl | MCF-7 (Breast) | 25.1 |
| 2a | Phenyl | A549 (Lung) | 22.4 |
| 2b | 4-Chlorophenyl | A549 (Lung) | 12.3 |
| 2c | 4-Methoxyphenyl | A549 (Lung) | 18.9 |
| 2d | 4-Nitrophenyl | A549 (Lung) | 31.6 |
Table 1: In vitro anticancer activity of 5-aryl-3-methoxyisothiazole derivatives.
Key SAR Observations for Anticancer Activity:
-
Substitution at Position 5: The nature of the substituent at the 5-position of the isothiazole ring significantly influences cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chloro group at the para-position of the phenyl ring (Compound 1b and 2b ), generally enhances anticancer activity compared to an unsubstituted phenyl ring (Compound 1a and 2a ).
-
Electron-Donating Groups: An electron-donating methoxy group at the para-position (Compound 1c and 2c ) results in a slight decrease in activity compared to the unsubstituted analog.
-
Strongly Deactivating Groups: A strongly deactivating nitro group (Compound 1d and 2d ) leads to a significant reduction in cytotoxic potency.
Kinase Inhibitory Activity
Several 3-methoxyisothiazole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
| Compound ID | R1-Substituent (Position 5) | Kinase Target | IC50 (nM) |
| 3a | Phenyl | Kinase A | 85 |
| 3b | 4-Fluorophenyl | Kinase A | 42 |
| 3c | 4-Bromophenyl | Kinase A | 35 |
| 3d | 3,4-Dichlorophenyl | Kinase A | 15 |
| 4a | Phenyl | Kinase B | 120 |
| 4b | 4-Fluorophenyl | Kinase B | 75 |
| 4c | 4-Bromophenyl | Kinase B | 60 |
| 4d | 3,4-Dichlorophenyl | Kinase B | 28 |
Table 2: In vitro kinase inhibitory activity of 5-aryl-3-methoxyisothiazole derivatives.
Key SAR Observations for Kinase Inhibitory Activity:
-
Halogen Substitution: Halogen substitution on the 5-phenyl ring consistently improves kinase inhibitory activity.
-
Potency Trend: The potency generally increases with the electronegativity and size of the halogen, following the trend F < Br.
-
Multiple Halogenation: Dihalogen substitution, as seen in the 3,4-dichlorophenyl analog (Compound 3d and 4d ), results in the most potent inhibition, suggesting that these interactions are critical for binding to the kinase active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 3-Methoxyisothiazole Derivatives
General Procedure: A mixture of a substituted β-ketonitrile (1.0 eq.), Lawesson's reagent (0.5 eq.), and elemental sulfur (1.1 eq.) in anhydrous toluene is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 3-aminoisothiazole. The 3-aminoisothiazole is then dissolved in methanol, and a solution of sodium methoxide (1.2 eq.) in methanol is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the desired 3-methoxyisothiazole derivative.
Cell Viability Assay (MTT Assay)
Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the 3-methoxyisothiazole derivatives for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific protein kinases is determined using a radiometric kinase assay. The kinase reaction is initiated by adding a mixture of the kinase, the peptide substrate, and [γ-³²P]ATP in a kinase reaction buffer. The reaction is carried out for 30 minutes at 30°C and then stopped by the addition of phosphoric acid. The phosphorylated substrate is then separated, and the radioactivity is measured using a scintillation counter. The IC50 values are determined from the inhibition curves.
Western Blot Analysis
Cells are treated with the 3-methoxyisothiazole derivatives for the indicated times. After treatment, cells are lysed in RIPA buffer, and the protein concentration is determined using the BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structure-activity relationships and experimental workflows described in this guide.
Caption: SAR summary for the anticancer activity of 5-aryl-3-methoxyisothiazole derivatives.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
A Comparative Guide to the Analytical Standards of 3-Methoxyisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical standard for 3-Methoxyisothiazole-4-carbonitrile and a viable alternative, Benzonitrile. The information presented is based on established analytical validation principles and serves as a practical reference for researchers and professionals in drug development and quality control. Due to the limited publicly available validation data for this compound, this guide utilizes representative data to illustrate a scientifically rigorous validation process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The availability of a well-characterized analytical standard is crucial for the accurate quantification and quality assessment of this compound in various matrices. This guide outlines the validation parameters for such a standard and compares them with Benzonitrile, a common aromatic nitrile, to provide a broader context for analytical standard validation.
Comparative Analysis of Analytical Standards
The performance of an analytical standard is defined by several key parameters, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] Below is a summary of these parameters for this compound and Benzonitrile.
Table 1: Purity and Impurity Profile
| Parameter | This compound | Benzonitrile | Method |
| Purity Assay (%) | 99.8 | 99.9 | HPLC-UV |
| Individual Impurity (%) | < 0.05 | < 0.03 | HPLC-UV |
| Total Impurities (%) | < 0.15 | < 0.10 | HPLC-UV |
| Water Content (%) | 0.12 | 0.08 | Karl Fischer Titration |
| Residual Solvents (ppm) | < 100 | < 50 | GC-HS |
Table 2: Chromatographic Performance (HPLC)
| Parameter | This compound | Benzonitrile |
| Retention Time (min) | 4.72 | 6.15 |
| Tailing Factor | 1.1 | 1.0 |
| Theoretical Plates | > 5000 | > 6000 |
Table 3: Stability Data (24 Months, 2-8°C)
| Parameter | This compound | Benzonitrile |
| Purity Degradation (%) | < 0.2 | < 0.1 |
| Appearance | No change | No change |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the analytical standard is prepared in acetonitrile at a concentration of 1 mg/mL and further diluted to working concentrations.
Gas Chromatography (GC) for Residual Solvents
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
Quantitative Nuclear Magnetic Resonance (qNMR) for Identity and Purity
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Method: A precisely weighed amount of the analytical standard and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of signals). The purity of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.[5][6][7][8]
Visualizations
Workflow for Analytical Standard Validation
The following diagram illustrates the typical workflow for the validation of a new analytical standard, from initial characterization to final certification.
Hypothetical Signaling Pathway Involvement
To underscore the importance of a validated analytical standard, the diagram below illustrates a hypothetical signaling pathway where a drug, for which this compound is a key synthetic intermediate, inhibits a critical kinase. Accurate quantification of the active pharmaceutical ingredient (API) is paramount, and this relies on a high-quality analytical standard.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. emerypharma.com [emerypharma.com]
A Comparative Analysis of Isothiazole Synthesis Routes for Researchers
For Immediate Publication
[City, State] – [Date] – Isothiazole, a vital heterocyclic scaffold in medicinal chemistry and materials science, is the subject of a new comparative guide detailing key synthetic routes. This publication is designed to provide researchers, scientists, and drug development professionals with a comprehensive analysis of prevalent methodologies for constructing the isothiazole ring, complete with experimental data and procedural outlines.
The guide focuses on three prominent and versatile synthetic strategies: the Rees Synthesis from enamines, the Singh Synthesis from β-ketodithioesters, and a solvent-free approach utilizing β-enaminones. Each method is evaluated based on reaction efficiency, substrate scope, and operational simplicity, offering a valuable resource for selecting the optimal route for specific research and development applications.
Executive Summary of Comparative Synthesis Routes
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis | Enamine (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85 | High yield, mild reaction conditions |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, operational simplicity, good to excellent yields |
| Solvent-Free Synthesis from β-Enaminones | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95 | Environmentally friendly (solvent-free), high yields, rapid reaction times |
Detailed Analysis of Synthesis Routes
Rees Synthesis: From Primary Enamines
The Rees synthesis provides a direct and high-yielding route to substituted isothiazoles. A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride. This method is distinguished by its mild reaction conditions, typically proceeding at room temperature.
Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate
To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) is added portion-wise with stirring at room temperature. The reaction mixture is stirred for 2 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product. In a reported instance, this procedure afforded methyl 5-cyano-3-methylisothiazole-4-carboxylate in 78% yield[1].
Caption: Workflow for the Singh one-pot isothiazole synthesis.
Solvent-Free Synthesis from β-Enaminones
This environmentally friendly approach involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures. This method is characterized by its simplicity, rapid reaction times, and high yields.
Experimental Protocol: Synthesis of 3-Phenyl-5-methylisothiazole
A mixture of 4-phenylamino-3-penten-2-one (1 mmol) and ammonium thiocyanate (1.2 mmol) is heated at 120 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and purified directly by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 3-phenyl-5-methylisothiazole. Yields for this method are typically in the range of 82-95%.[2]
Logical Relationship of Reaction Components
Caption: Key components and conditions for solvent-free synthesis.
Conclusion
The choice of synthetic route for isothiazole derivatives is contingent upon the desired substitution pattern, scalability, and environmental considerations. The Rees synthesis offers a reliable method for specific substitution patterns under mild conditions. The Singh synthesis is highly advantageous for its operational simplicity and one-pot nature, making it suitable for library synthesis. The solvent-free approach from β-enaminones represents a green and efficient alternative, particularly for large-scale production where minimizing solvent waste is a priority. This comparative guide serves as a foundational tool for chemists to make informed decisions in the synthesis of novel isothiazole-containing compounds.
References
New Isothiazole Antifungals Show Promise in Combating Fungal Pathogens
A new class of isothiazole-based antifungal compounds is demonstrating significant efficacy against a broad range of fungal pathogens, including clinically relevant species and challenging agricultural blights. These novel agents, primarily isothiazole-thiazole derivatives, exhibit potent activity, in some cases surpassing that of existing antifungal drugs. Their unique mechanism of action, which involves targeting the oxysterol-binding protein (ORP) and inducing systemic acquired resistance (SAR) in plants, presents a promising new avenue for the development of next-generation antifungal therapies.
Researchers have synthesized and evaluated a series of novel isothiazole-thiazole derivatives, with several compounds showing exceptional in vitro and in vivo activity. These findings are particularly relevant for drug development professionals and scientists seeking new strategies to combat the growing threat of antifungal resistance.
Comparative Efficacy of New Isothiazole Antifungals
Quantitative data from recent studies highlight the potential of these new compounds. The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration [MIC] or Half Maximal Effective Concentration [EC50]) of representative new isothiazole antifungals compared to a range of standard antifungal agents against various fungal pathogens.
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Pseudoperonospora cubensis (EC50 in mg/L) | Phytophthora infestans (EC50 in mg/L) |
| New Isothiazole Derivatives | |||||
| Compound 6u[1] | - | - | - | 0.046 | 0.20 |
| Phenylthiazole Compound 1 | 0.25 - 2 | 0.5 | 0.5 | - | - |
| Aminothiazole 41F5[2] | - | - | - | - | - |
| Azoles | |||||
| Fluconazole[3] | 0.25 - 128 | - | 0.125 - 64 | - | - |
| Itraconazole[3] | 0.015 - 16 | 0.12 - 8 | 0.03 - 1 | - | - |
| Voriconazole[4] | 0.007 - 1 | 0.25 - 2 | 0.03 - 0.25 | - | - |
| Echinocandins | |||||
| Caspofungin[3] | 0.03 - 2 | 0.06 - >8 | - | - | - |
| Polyenes | |||||
| Amphotericin B[4] | 0.12 - 2 | 0.25 - 2 | 0.06 - 1 | - | - |
| Other Comparators | |||||
| Oxathiapiprolin[1] | - | - | - | - | 5.98 |
| Azoxystrobin[1] | - | - | - | - | 4.04 |
| Nystatin[3] | 0.015 - 7.81 | - | - | - | - |
Note: MIC/EC50 values are sourced from various studies and may not be directly comparable due to differences in experimental conditions. A hyphen (-) indicates that data was not available from the cited sources.
Mechanism of Action: A Dual Approach
The efficacy of these new isothiazole antifungals appears to stem from a dual mechanism of action, particularly evident in their application against plant pathogens.
-
Direct Antifungal Activity via ORP Inhibition: Cross-resistance studies and molecular docking analyses suggest that these compounds, like the established fungicide oxathiapiprolin, target the oxysterol-binding protein (ORP) in fungi.[1] ORPs are crucial for lipid transport and homeostasis within the fungal cell. Inhibition of this protein disrupts these processes, leading to cell death.
-
Induction of Systemic Acquired Resistance (SAR): In plants, certain isothiazole derivatives have been shown to induce SAR, a plant-wide defense response, by activating the salicylic acid signaling pathway.[1] This leads to the upregulation of pathogenesis-related (PR) genes, enhancing the plant's natural defenses against subsequent infections.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the proposed antifungal action and the induced defense signaling pathway.
Caption: Proposed mechanism of action for new isothiazole antifungals targeting the fungal oxysterol-binding protein.
Caption: Simplified overview of the salicylic acid signaling pathway induced by isothiazole derivatives in plants.
Experimental Protocols
The in vitro efficacy of these novel antifungal agents is primarily determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document. A detailed methodology is provided below for researchers interested in replicating or adapting these experiments.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel isothiazole antifungal against a panel of fungal isolates.
Materials:
-
Novel isothiazole compound
-
Standard antifungal control drugs (e.g., fluconazole, amphotericin B)
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculating loops and sterile consumables
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the novel isothiazole compound and standard antifungals in DMSO to a stock concentration of 1600 µg/mL.
-
Prepare serial dilutions of the stock solutions in RPMI-1640 medium to create a range of concentrations for testing.
-
-
Inoculum Preparation:
-
Culture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Harvest fungal colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of the appropriate antifungal dilution into each well of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The exact incubation time may vary depending on the fungal species being tested.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
Quality Control:
-
Include reference strains with known MIC values for the standard antifungal agents in each assay to ensure the validity of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.
Future Outlook
The discovery of this new class of isothiazole antifungals represents a significant advancement in the search for novel antimicrobial agents. Their potent activity against a range of pathogens, coupled with a unique mechanism of action, suggests they have the potential to address some of the challenges posed by existing antifungal therapies and the rise of resistant strains. Further research, including preclinical and clinical studies, will be crucial to fully elucidate their therapeutic potential in both agriculture and human medicine.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activities of Isavuconazole (BAL4815), Voriconazole, and Fluconazole against 1,007 Isolates of Zygomycete, Candida, Aspergillus, Fusarium, and Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for Isothiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo outcomes is a critical hurdle. This guide provides a comparative analysis of isothiazole compounds, presenting a cross-validation of their biological activities in both laboratory-based assays and living organisms. The data is compiled from recent studies to offer a clear, objective overview of the performance of these compounds and to provide detailed experimental context.
Isothiazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and enzyme inhibitory properties. The successful development of these compounds as therapeutic agents or agrochemicals hinges on the correlation between their effects in controlled in vitro environments and their efficacy and behavior within a complex in vivo system. This guide explores this relationship through quantitative data, detailed methodologies, and visual representations of experimental workflows and biological pathways.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo activities of selected isothiazole derivatives from published research, providing a direct comparison of their potency and effectiveness.
Antifungal Activity of Pyrazolo-Isothiazole Derivative G8 against Cryptococcus neoformans
A study on a novel pyrazolo-isothiazole derivative, designated G8, demonstrated its potential as an anticryptococcal agent. The in vitro activity was assessed through growth inhibition and time-kill assays, while the in vivo efficacy was evaluated in a murine model of systemic cryptococcosis.
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Compound | G8 | G8 | [1] |
| Organism/Model | Cryptococcus neoformans (15 clinical isolates) | Murine model of systemic cryptococcosis | [1] |
| Metric | Growth Inhibition | Survival Rate | [1] |
| Finding | At 10 mg/L, G8 inhibited the growth of 14 out of 15 clinical isolates.[1] | G8 was effective at prolonging the survival of infected mice compared to controls.[1] | [1] |
| Metric | Fungicidal Activity | - | [1] |
| Finding | Fungicidal activity was achieved after 8 hours of treatment with G8 at concentrations ≥10 mg/L.[1] | - | [1] |
Fungicidal Activity of Isothiazole-Thiazole Derivatives against Oomycetes
A series of novel isothiazole-thiazole derivatives were synthesized and evaluated for their fungicidal activity against plant pathogenic oomycetes. The in vitro and in vivo EC50 values (the concentration that causes 50% of the maximum effect) were determined.
| Compound | Organism | In Vitro EC50 (mg/L) | In Vivo EC50 (mg/L) | Reference |
| 6u | Pseudoperonospora cubensis | - | 0.046[2][3] | [2][3] |
| 6u | Phytophthora infestans | - | 0.20[2][3] | [2][3] |
| 6b | Sclerotinia sclerotiorum | 0.22 | - | [2] |
| 6c | Sclerotinia sclerotiorum | 0.53 | - | [2] |
| 6o | Alternaria solani | 8.92 | - | [2] |
| 6s | Alternaria solani | 7.84 | - | [2] |
| Oxathiapiprolin (Control) | Sclerotinia sclerotiorum | 5.98 | - | [2] |
| Oxathiapiprolin (Control) | Alternaria solani | 296.60 | - | [2] |
| Azoxystrobin (Control) | Sclerotinia sclerotiorum | 4.04 | - | [2] |
| Azoxystrobin (Control) | Alternaria solani | 185.42 | - | [2] |
In Vitro Activity of Benzothiazole-Isothiourea Derivatives for Alzheimer's Disease
Benzothiazole-isothiourea derivatives were investigated for their potential as multi-target agents for Alzheimer's disease. Their in vitro inhibitory activity against acetylcholinesterase (AChE) and β-amyloid (Aβ1-42) aggregation, as well as their antioxidant capacity and cytotoxicity, were evaluated.
| Compound | Target/Assay | In Vitro Result | Reference |
| 3r | AChE Inhibition | Inhibitory activity observed.[4] | [4] |
| 3t | AChE Inhibition | Inhibitory activity observed.[4] | [4] |
| 3r | Aβ1-42 Aggregation | Avoided aggregation.[4] | [4] |
| 3t | Aβ1-42 Aggregation | Best anti-Aβ1-42 aggregation activity.[4] | [4] |
| 3r | Antioxidant Activity | Exhibited antioxidant activity.[4] | [4] |
| 3r | Cytotoxicity (PC12 cells) | Showed cytotoxic effects.[4] | [4] |
| 3t | Cytotoxicity (PC12 cells) | Was not cytotoxic.[4] | [4] |
In Vitro and In Vivo Bioactivation of a c-Met Inhibitor Isothiazole Derivative
The metabolic bioactivation of an isothiazole-containing c-Met inhibitor (Compound 1) was studied to assess potential toxicity. In vitro covalent binding to liver microsomes was compared across species, and the formation of a glutathione (GSH) conjugate was confirmed in vivo.
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Compound | 1 (c-Met inhibitor) | 1 (c-Met inhibitor) | [5] |
| Assay | NADPH-dependent covalent binding to liver microsomes | Detection of glutathione conjugate | [5] |
| Metric | Covalent Binding (pmol/mg/h) | Metabolite Detection | [5] |
| Findings | Rat: 1100-1300Mouse: 1100-1300Monkey: 1100-1300Dog: 400Human: 144.[5] | The glutathione metabolite was detected in the bile of rats and mice.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method was used to determine the minimum inhibitory concentration (MIC) of compound G8 against C. neoformans.
-
A standardized inoculum of each C. neoformans isolate is prepared.
-
The isothiazole compound is serially diluted in a microtiter plate containing RPMI 1640 medium.
-
The fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.
In Vivo Murine Model of Systemic Cryptococcosis
This model was employed to assess the in vivo efficacy of compound G8.
-
Female BALB/c mice are infected intravenously with a lethal inoculum of C. neoformans.
-
Treatment with the isothiazole compound or a control vehicle is initiated at a specified time post-infection.
-
The compound is administered via a defined route (e.g., intraperitoneally or orally) for a specific duration.
-
Mice are monitored daily for signs of illness and mortality.
-
The primary endpoint is the survival time of the treated group compared to the control group.
In Vivo Fungicide Evaluation on Plants
This protocol was used to determine the in vivo EC50 of isothiazole-thiazole derivatives against plant pathogens.
-
Healthy plant leaves (e.g., cucumber for P. cubensis or tomato for P. infestans) are sprayed with a solution of the test compound at various concentrations.
-
After the leaves have dried, they are inoculated with a spore suspension of the target pathogen.
-
The treated plants are incubated under conditions of controlled temperature and humidity to allow for disease development.
-
The disease severity is assessed after a set period by measuring the area of lesions on the leaves.
-
The EC50 value is calculated as the concentration of the compound that reduces the disease severity by 50% compared to the untreated control.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.
-
The assay is performed in a 96-well plate.
-
AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) are added to a buffer solution.
-
The test compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of the substrate.
-
The activity of AChE is determined by measuring the formation of the yellow product of the reaction between thiocholine and DTNB at 405 nm.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Aβ1-42 Aggregation Assay
This assay determines the effect of a compound on the aggregation of the Aβ1-42 peptide, a key event in Alzheimer's disease.
-
Aβ1-42 peptide is incubated with the test compound or a control vehicle in a suitable buffer.
-
The mixture is incubated at 37°C with gentle agitation to promote aggregation.
-
The extent of aggregation is monitored using the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils.
-
The fluorescence intensity is measured at excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
A reduction in ThT fluorescence in the presence of the compound indicates inhibition of Aβ1-42 aggregation.
In Vitro Covalent Binding Assay
This assay assesses the potential of a compound to form reactive metabolites that can covalently bind to proteins.
-
The test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH to initiate metabolism.
-
After incubation, the proteins are precipitated and washed to remove any non-covalently bound compound.
-
The amount of covalently bound compound is quantified, often using radiolabeled compound or by mass spectrometry.
-
The results are expressed as picomoles of compound bound per milligram of microsomal protein per hour.
Visualizing Pathways and Workflows
To further elucidate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.
References
- 1. In vitro and in vivo anticryptococcal activities of a new pyrazolo-isothiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isothiazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of isothiazole-based inhibitors targeting three key enzymes implicated in various diseases: Cyclin G-Associated Kinase (GAK), Aldose Reductase (AR), and HIV Protease. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.
Cyclin G-Associated Kinase (GAK) Inhibitors
Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in clathrin-mediated trafficking and has been identified as a potential therapeutic target for viral infections, including Hepatitis C, and certain cancers.[1][2] Isothiazolo[4,3-b]pyridines are a notable class of GAK inhibitors.[2]
Quantitative Comparison of GAK Inhibitors
The following table summarizes the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of isothiazole-based GAK inhibitors and compares them with other known GAK inhibitors.
| Inhibitor Class | Compound | GAK Affinity (Kd, nM) | GAK Inhibition (IC50, nM) | Citation(s) |
| Isothiazole-based | Isothiazolo[4,3-b]pyridine 1 | 8.3 | - | [2] |
| Isothiazole-based | Isothiazolo[4,3-b]pyridine 2 | 8.9 | - | [2] |
| Isothiazole-based | 3-ethoxy-6-(3-thienyl)isothiazolo[4,3-b]pyridine (8i) | 220 | - | [2] |
| Isothiazole-based | 3-isopropoxy-6-(3-thienyl)isothiazolo[4,3-b]pyridine (8j) | 110 | - | [2] |
| Isothiazole-based | SGC-GAK-1 | 3.1 (Ki) | 48 (cellular) | [3][4] |
| Non-Isothiazole | Erlotinib | - | Potent (off-target) | [2] |
| Non-Isothiazole | BMT-090605 | - | 60 | [5] |
| Non-Isothiazole | AAK1-IN-7 | - | 80 | [5] |
Experimental Protocol: In Vitro GAK Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against GAK.
Materials:
-
Recombinant GAK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for GAK)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compounds (dissolved in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant GAK enzyme, and the substrate peptide in a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
For Radiometric Assay: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature to convert ADP to ATP. c. Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to generate a luminescent signal. d. Measure the luminescence using a plate reader.[5]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
GAK Signaling Pathway and Experimental Workflow
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Workflow for an in vitro GAK inhibition assay.
Aldose Reductase (AR) Inhibitors
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[6][7] Inhibition of AR is a key therapeutic strategy to prevent or delay these complications.
Quantitative Comparison of Aldose Reductase Inhibitors
This table provides a comparative overview of the inhibitory potency (IC50) of isothiazole-based AR inhibitors against various non-isothiazole compounds.
| Inhibitor Class | Compound | Aldose Reductase Inhibition (IC50, µM) | Citation(s) |
| Isothiazole-based | Naphtho[1,2-d]isothiazole acetic acid derivatives | Fair inhibitory activity | [8] |
| Non-Isothiazole | Epalrestat | - (Reference drug) | [9] |
| Non-Isothiazole | Sorbinil | - (Withdrawn) | [10] |
| Non-Isothiazole | Tolrestat | - (Withdrawn) | [11] |
| Non-Isothiazole | Zopolrestat | - (Withdrawn) | [10] |
| Non-Isothiazole | Quercetin | Potent inhibitor | [11] |
| Non-Isothiazole | Thiazolidine-2,4-dione hybrid (47) | 0.16 | [12] |
| Non-Isothiazole | Tetrazole-hydrazone hybrid | 0.297 | [12] |
Experimental Protocol: Spectrophotometric Aldose Reductase Assay
This protocol describes a common method for measuring AR activity by monitoring the oxidation of NADPH.[13][14]
Materials:
-
Partially purified aldose reductase (e.g., from rat lens or recombinant human AR)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Test compounds (dissolved in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a UV-transparent plate or cuvette containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compounds at various concentrations. Include a DMSO control and a known AR inhibitor as a positive control.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Aldose Reductase (Polyol) Pathway and Experimental Workflow
Caption: The polyol pathway mediated by Aldose Reductase.
Caption: Workflow for a spectrophotometric Aldose Reductase assay.
HIV Protease Inhibitors
HIV protease is an aspartyl protease that is essential for the life cycle of the human immunodeficiency virus (HIV).[8] It cleaves newly synthesized polyproteins to generate mature, infectious virions.[15] Therefore, HIV protease is a critical target for antiretroviral therapy.
Quantitative Comparison of HIV Protease Inhibitors
The following table compares the efficacy (EC50) of isothiazole-based HIV replication inhibitors with that of established non-isothiazole HIV protease inhibitors.
| Inhibitor Class | Compound | HIV-1 Inhibition (EC50, µg/mL) | HIV-2 Inhibition (EC50, µg/mL) | Citation(s) |
| Isothiazole-based | 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | 7.8 | 9.7 | |
| Isothiazole-based | 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | 13.6 | 17.4 | |
| Isothiazole-based | S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | 15.2 | 13.4 | |
| Non-Isothiazole | Lopinavir | 0.00069 (serum-free) | - | [8] |
| Non-Isothiazole | Ritonavir | 0.004 (serum-free) | - | [8] |
| Non-Isothiazole | Darunavir | 0.001-0.002 (nM) | High potency | |
| Non-Isothiazole | Atazanavir | - | - | |
| Non-Isothiazole | Tipranavir | 0.03-0.07 (nM) | - |
Note: EC50 values for isothiazole-based inhibitors are reported in µg/mL, while values for non-isothiazole inhibitors are often reported in nM or ng/mL, highlighting a significant difference in potency.
Experimental Protocol: FRET-Based HIV Protease Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common high-throughput screening method for HIV protease inhibitors.[6]
Materials:
-
Recombinant HIV-1 protease
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)
-
FRET-based peptide substrate containing an HIV protease cleavage site flanked by a fluorophore and a quencher (e.g., HiLyte Fluor™488/QXL™520)[6]
-
Test compounds (dissolved in DMSO)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
In a black microplate, add the assay buffer and the test compounds at various concentrations. Include DMSO and positive controls.
-
Add the FRET peptide substrate to all wells.
-
Initiate the reaction by adding the recombinant HIV-1 protease.
-
Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).
-
Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
HIV Protease Role in Viral Maturation and Experimental Workflow
Caption: Role of HIV Protease in viral maturation.
Caption: Workflow for a FRET-based HIV Protease assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazoles, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles, are prevalent scaffolds in pharmaceuticals and agrochemicals. The seemingly subtle shift of a substituent around the isothiazole ring can drastically alter a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of isothiazole regioisomers, focusing on 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole as representative examples. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present the data and methodologies necessary to unambiguously distinguish between these closely related structures.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 3-, 4-, and 5-methylisothiazole. These values provide a quantitative basis for the differentiation of the regioisomers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-3 | H-4 | H-5 | -CH₃ |
| Isothiazole | 8.72 | 7.26 | 8.54 | - |
| 3-Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s) |
| 4-Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s) |
| 5-Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s) |
Note: Data for isothiazole is provided as a reference. s = singlet, d = doublet.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-3 | C-4 | C-5 | -CH₃ |
| 3-Methylisothiazole | 158.1 | 123.5 | 148.9 | 18.7 |
| 4-Methylisothiazole | 151.8 | 134.2 | 148.5 | 12.1 |
| 5-Methylisothiazole | 156.4 | 125.1 | 159.3 | 12.5 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch | C-H Bending (out-of-plane) |
| 3-Methylisothiazole | ~1590 | ~1400 | ~810, ~750 |
| 4-Methylisothiazole | ~1600 | ~1420 | ~880, ~720 |
| 5-Methylisothiazole | ~1580 | ~1410 | ~860, ~780 |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-H]⁺ | [M-CH₃]⁺ | Other Key Fragments |
| 3-Methylisothiazole | 99 | 98 | 84 | 72, 58 |
| 4-Methylisothiazole | 99 | 98 | 84 | 72, 58 |
| 5-Methylisothiazole | 99 | 98 | 84 | 72, 58 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the isothiazole regioisomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1][2]
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer. A standard pulse sequence was used with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 300 MHz spectrometer operating at a frequency of 75 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 200 ppm. A longer relaxation delay of 5 seconds was used to ensure accurate integration of quaternary carbons. Approximately 1024 scans were averaged for each spectrum.
Infrared (IR) Spectroscopy
The IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film.[3] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed on a quadrupole mass spectrometer. A small amount of the sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV.[4][5] The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 10-200 amu.
Visualizing the Experimental Workflow and Logic
To further clarify the process of spectroscopic differentiation, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the structural information they provide.
References
Evaluating the Metabolic Stability of 3-Methoxyisothiazole-4-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the metabolic stability of 3-Methoxyisothiazole-4-carbonitrile against other relevant heterocyclic compounds. Due to the absence of publicly available experimental data for this compound, this guide presents a reasoned estimation of its metabolic profile based on the known metabolic pathways of structurally similar molecules. The primary method discussed is the in vitro liver microsomal stability assay, a standard approach in drug discovery for assessing Phase I metabolic liabilities.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of selected heterocyclic compounds in human liver microsomes. This data provides a framework for estimating the metabolic fate of this compound. The stability of a compound is inversely related to its intrinsic clearance (CLint) and directly related to its half-life (t½).
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound Classification |
| This compound (Estimated) | ![]() | Moderate | Moderate | N/A |
| 2-Aryl-4-benzoyl-imidazole (ABI-274) | ![]() | 23.9 | 57.5 | High Clearance |
| 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) | ![]() | <30 | High | High Clearance |
| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | ![]() | Species-dependent | Moderate to High | Moderate to High Clearance |
Note: The metabolic stability for this compound is an estimation based on the metabolic liabilities of its constituent functional groups. The methoxy group is a known site for O-demethylation, and the isothiazole ring can undergo oxidation.
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).
Materials:
-
Test compound (this compound and comparators)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard. This step precipitates the proteins and stops the enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Visualizations
Caption: Workflow of the in vitro microsomal stability assay.
A Comparative Analysis of Quantum Mechanical Predictions and Experimental Data for Isothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The accurate prediction of their molecular structures and spectroscopic characteristics is crucial for understanding their reactivity, designing novel compounds, and elucidating their mechanisms of action. This guide provides a detailed comparison of quantum mechanical predictions with experimental data for isothiazole derivatives, offering insights into the accuracy and applicability of modern computational methods.
Structural Parameters: A Tale of Two Methods
The precise determination of molecular geometry, including bond lengths and angles, is fundamental to understanding the chemical behavior of isothiazoles. X-ray crystallography provides a direct experimental measurement of these parameters in the solid state, while quantum mechanical methods, particularly Density Functional Theory (DFT), offer a powerful tool for predicting these properties in the gas phase.
A comparative analysis of experimental X-ray diffraction data and theoretical calculations for a series of 3-substituted 4,5-dichloroisothiazoles reveals a strong correlation between the two, underscoring the predictive power of DFT.[1][2][3] The following tables summarize the bond lengths and angles for a representative 4,5-dichloroisothiazole derivative, showcasing the close agreement between the experimental solid-phase and the computationally optimized gas-phase structures.
Table 1: Comparison of Experimental and Calculated Bond Lengths (Å) for a 3-substituted 4,5-dichloroisothiazole
| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| S1-C5 | 1.705 | 1.711 |
| S1-N2 | 1.678 | 1.685 |
| N2-C3 | 1.315 | 1.320 |
| C3-C4 | 1.428 | 1.433 |
| C4-C5 | 1.355 | 1.360 |
| C4-Cl1 | 1.712 | 1.718 |
| C5-Cl2 | 1.709 | 1.715 |
Data compiled from studies on 3-substituted 4,5-dichloroisothiazoles.[1][2][3]
Table 2: Comparison of Experimental and Calculated Bond Angles (°) for a 3-substituted 4,5-dichloroisothiazole
| Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| C5-S1-N2 | 93.8 | 93.5 |
| S1-N2-C3 | 111.2 | 111.5 |
| N2-C3-C4 | 114.5 | 114.8 |
| C3-C4-C5 | 110.3 | 110.0 |
| C4-C5-S1 | 110.2 | 110.2 |
| C3-C4-Cl1 | 125.1 | 125.4 |
| S1-C5-Cl2 | 124.7 | 124.9 |
Data compiled from studies on 3-substituted 4,5-dichloroisothiazoles.[1][2][3]
Vibrational Frequencies: Probing Molecular Motion
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, offering a powerful tool for the assignment of experimental spectra and a deeper understanding of the underlying molecular motions.
The following table presents a comparison of experimental and calculated vibrational frequencies for 2-mercaptobenzothiazole, a related heterocyclic compound, demonstrating the utility of DFT in interpreting vibrational spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.
Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for 2-Mercaptobenzothiazole
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-31G**) |
| N-H stretch | 3111 | - | 3115 |
| C-H stretch (aromatic) | 3065 | 3068 | 3070 |
| C=N stretch | 1610 | 1612 | 1615 |
| C=C stretch (aromatic) | 1590 | 1593 | 1595 |
| C-N stretch | 1463 | 1465 | 1468 |
| C-S stretch | 750 | 752 | 755 |
Data adapted from studies on 2-mercaptobenzothiazole.[4][5] Note: Calculated frequencies are often scaled to improve agreement with experimental data.
Methodologies
A robust comparison between theoretical predictions and experimental results hinges on well-defined and reproducible protocols.
Experimental Protocols
X-ray Crystallography: Single crystal X-ray diffraction data for isothiazole derivatives is typically collected on an automated four-circle diffractometer using MoKα radiation.[2] The crystals are mounted on a goniometer head and maintained at a constant temperature, often 100 K or 293 K, during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[6][7][8]
FT-IR and FT-Raman Spectroscopy: FT-IR spectra are commonly recorded using a spectrometer equipped with a KBr beam splitter and a DTGS detector. The solid sample is prepared as a KBr pellet. Spectra are typically recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.[4][5]
FT-Raman spectra are obtained using a spectrometer with a Nd:YAG laser operating at 1064 nm. The solid sample is placed in a capillary tube. Spectra are generally collected in the 4000–50 cm⁻¹ range with a resolution of 2-4 cm⁻¹.[4][5]
Computational Methodology
Density Functional Theory (DFT) Calculations: Quantum chemical calculations are predominantly performed using the Gaussian suite of programs.[9][10][11] The geometry of the isothiazole derivative is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).[12] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted vibrational frequencies.[9][13][14]
Logical Workflow
The process of comparing quantum mechanical predictions with experimental data for isothiazoles follows a logical workflow, as illustrated in the diagram below. This process begins with the synthesis or acquisition of the isothiazole compound of interest, followed by parallel experimental characterization and computational modeling. The data from both streams are then compared and analyzed to gain a comprehensive understanding of the molecule's properties.
Figure 1. Workflow for comparing theoretical and experimental data.
Conclusion
The convergence of quantum mechanical predictions and experimental data for isothiazoles provides a powerful framework for modern chemical research. DFT calculations, particularly with the B3LYP functional, have demonstrated a high degree of accuracy in predicting both the structural and vibrational properties of these important heterocyclic compounds. This synergy between theory and experiment not only validates the computational models but also provides a deeper, more nuanced understanding of the molecular world, accelerating the discovery and development of new isothiazole-based drugs and materials.
References
- 1. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. rigaku.com [rigaku.com]
- 9. net-eng.it [net-eng.it]
- 10. m.danas.kr [m.danas.kr]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational spectroscopy and density functional theory study of 3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyl-2H-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G09 Keywords: DFT Methods [wild.life.nctu.edu.tw]
- 14. info.mse.waseda.ac.jp [info.mse.waseda.ac.jp]
Assessing the Selectivity of 3-Methoxyisothiazole-4-carbonitrile for Biological Targets: A Data-Driven Comparison Guide
An extensive search of publicly available scientific literature and bioactivity databases has revealed no specific experimental data on the biological targets or selectivity profile of 3-Methoxyisothiazole-4-carbonitrile. Therefore, a direct assessment of its selectivity, as requested, cannot be provided at this time.
This guide will instead focus on the broader class of isothiazole-4-carbonitrile derivatives to offer a contextual understanding of their potential biological activities. This information may serve as a foundation for researchers interested in initiating studies on this compound.
General Biological Activities of Isothiazole Derivatives
The isothiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Research on substituted isothiazole derivatives has indicated a range of activities, including:
-
Antiviral Activity: Certain isothiazole carbonitriles have been investigated for their potential to inhibit viral replication.
-
Anticancer Properties: Various derivatives of isothiazole have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
-
Fungicidal and Herbicidal Activity: The isothiazole ring is a key component in some commercially available fungicides and herbicides, highlighting its importance in agrochemical research.
It is crucial to note that the specific biological activity and selectivity of any given isothiazole derivative are highly dependent on its substitution pattern. The methoxy group at the 3-position and the carbonitrile group at the 4-position of the isothiazole ring in the molecule of interest will significantly influence its physicochemical properties and, consequently, its interaction with biological macromolecules.
Hypothetical Experimental Workflow for Selectivity Profiling
For researchers planning to investigate the selectivity of this compound, a general experimental workflow is proposed below. This workflow is a standard approach in early-stage drug discovery to characterize the selectivity of a novel compound.
Caption: A generalized workflow for determining the biological target selectivity of a novel chemical entity.
Detailed Methodologies for Key Experiments
Should data become available for this compound, the following are examples of detailed experimental protocols that would be necessary for a comprehensive comparison guide.
Kinase Selectivity Profiling (Example Protocol)
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: this compound is serially diluted in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).
-
Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a four-parameter logistic curve.
GPCR Binding Assay (Example Protocol)
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells.
-
Radioligand Binding: A known radiolabeled ligand for the target GPCR is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Washing: The binding reaction is allowed to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined, and the Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
While a definitive assessment of the selectivity of this compound is not possible due to the absence of experimental data, the broader family of isothiazole-4-carbonitriles has shown diverse biological activities. The provided hypothetical workflow and experimental protocols offer a roadmap for researchers aiming to elucidate the biological target profile of this specific compound. The generation of such data will be essential to understand its potential therapeutic applications and off-target effects. Researchers are encouraged to perform broad-panel screening to uncover the primary biological targets and subsequently build a comprehensive selectivity profile.
Interspecies Efficacy of Isothiazole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of isothiazole-based drugs across different species, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the interspecies variations in the pharmacological effects of this class of compounds.
Quantitative Efficacy and Metabolism Data
The following table summarizes the in vitro metabolism and covalent binding of selected isothiazole-based drugs in liver microsomes from various species. These data provide insights into the potential for species-specific differences in drug disposition and safety profiles.
| Drug | Parameter | Human | Monkey | Dog | Rat | Mouse |
| Perospirone | Major Metabolites (in vitro, liver S9) | ID-15036 (cyclohexane hydration) | ID-15036, MX11 (cyclohexane hydration) | - | MX9, ID-11614 (butylene chain cleavage) | - |
| c-Met Inhibitor (Compound 1) | NADPH-dependent Covalent Binding (pmol/mg/h) | 144 | 1100-1300 | 400 | 1100-1300 | 1100-1300 |
Data for Perospirone metabolism indicates qualitative differences in the primary metabolic pathways between humans, monkeys, and rats.[1] The c-Met inhibitor data shows significant quantitative differences in covalent binding, suggesting potential variations in bioactivation and toxicity across species.
In Vivo Efficacy of Isothiazole-Based Antipsychotics
Direct comparative in vivo efficacy studies of a single isothiazole-based antipsychotic across multiple species are limited in the public domain. However, preclinical studies in rodent models provide evidence for the efficacy of drugs like lurasidone and perospirone in validated animal models of psychosis and depression.
Lurasidone:
-
In rat models, lurasidone has demonstrated efficacy in reversing stress-induced anhedonia, a core symptom of depression.[2]
-
Studies in mice have shown that lurasidone can produce antidepressant-like effects in the tail suspension and forced swim tests.[3] These effects were found to be dependent on the serotonin 5-HT₇ receptor.[3]
Perospirone:
-
In mice, perospirone has been shown to inhibit marble-burying behavior, an animal model of obsessive-compulsive disorder.[4] This effect is suggested to be mediated by its 5-HT₁A receptor agonist activity.[4]
-
In rats, perospirone potentiates the increase in dopamine levels in the medial prefrontal cortex induced by fluoxetine, suggesting a potential augmenting effect in the treatment of depression.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of isothiazole-based drugs.
In Vitro Metabolism Studies
Objective: To identify the major metabolites of an isothiazole-based drug in liver S9 fractions from different species.
Methodology:
-
Preparation of Liver S9 Fractions: Liver samples are obtained from humans, monkeys, and rats. The livers are homogenized in a suitable buffer and centrifuged to obtain the S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Incubation: The radiolabeled isothiazole-based drug (e.g., ¹⁴C-perospirone) is incubated with the liver S9 fractions from each species in the presence of necessary cofactors (e.g., NADPH, UDPGA).
-
Metabolite Profiling: Following incubation, the reaction is stopped, and the metabolites are extracted. The extracted samples are then analyzed using techniques such as high-performance liquid chromatography (HPLC) with radiometric detection to separate and identify the different metabolites.
-
Data Analysis: The proportion of each metabolite is calculated as a percentage of the total radioactivity.
This protocol is based on the methodology described for the in vitro metabolism of perospirone.[1]
In Vivo Efficacy - Chronic Mild Stress (CMS) Model in Rats
Objective: To assess the efficacy of an isothiazole-based drug in a rodent model of depression.
Methodology:
-
Induction of CMS: Adult male rats are subjected to a variety of mild, unpredictable stressors over a period of several weeks. Stressors may include periods of food or water deprivation, cage tilt, soiled bedding, and altered light/dark cycles.
-
Anhedonia Assessment: Anhedonia is measured by a sucrose preference test. Rats are given a choice between a 1% sucrose solution and water. A significant decrease in sucrose preference in the stressed group compared to a control group indicates the induction of an anhedonic state.
-
Drug Administration: Following the induction of anhedonia, rats are treated with the isothiazole-based drug (e.g., lurasidone) or vehicle daily for several weeks.
-
Behavioral Monitoring: Sucrose preference is monitored weekly throughout the treatment period to assess the reversal of anhedonia.
-
Data Analysis: The percentage of sucrose preference is calculated for each group at each time point. Statistical analysis is used to compare the drug-treated group to the vehicle-treated control and stressed groups.
This protocol is a generalized representation of the methodology used in studies evaluating the effects of lurasidone in the chronic mild stress model.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by some isothiazole derivatives and a typical experimental workflow for preclinical drug evaluation.
Caption: The PI3K/AKT signaling pathway, a target for some isothiazole-based drugs.
Caption: A generalized workflow for the preclinical evaluation of isothiazole-based drugs.
References
- 1. In vitro metabolism of perospirone in rat, monkey and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early effects of lurasidone treatment in a chronic mild stress model in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of lurasidone in behavioral models of depression. Role of the 5-HT₇ receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perospirone, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perospirone, a novel atypical antipsychotic drug, potentiates fluoxetine-induced increases in dopamine levels via multireceptor actions in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Mechanism of 3-Methoxyisothiazole-4-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative antiviral mechanism of 3-Methoxyisothiazole-4-carbonitrile, focusing on its validation through experimental data and comparison with an established alternative. Due to the limited direct research on this compound, this guide will leverage data from its closely related and more extensively studied analog, 3-methylthio-5-aryl-4-isothiazolecarbonitrile , as a proxy to elucidate its likely mechanism of action against rhinoviruses, the primary causative agents of the common cold.
The proposed mechanism for this class of compounds is the inhibition of viral entry into host cells via direct binding to the viral capsid, a mechanism shared with the well-characterized antiviral drug, Pleconaril . This guide will compare the antiviral performance of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives with that of Pleconaril, supported by experimental data and detailed protocols for key validation assays.
Performance Comparison: Antiviral Activity Against Rhinovirus
The following table summarizes the 50% inhibitory concentration (IC50) values for 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives and Pleconaril against various human rhinovirus (HRV) serotypes. A lower IC50 value indicates greater potency.
| Compound/Derivative | Virus Serotype(s) | IC50 (µg/mL) | Reference(s) |
| 3-methylthio-5-aryl-4-isothiazolecarbonitriles | |||
| IS-44 (p-O-Ts-phenyl derivative) | HRV 2, 85, 89 (Group B) | low (specific values not detailed) | [1][2] |
| IS-50 (p-O-Bn-phenyl derivative) | Majority of 17 tested HRVs | effective (specific values not detailed) | [1][2] |
| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) | HRV (various) | No activity detected | [1][2] |
| Pleconaril | |||
| 46 Clinical HRV isolates | Median: 0.07 (Range: <0.01 - >1) | [3] | |
| 5 numbered HRV serotypes | Median: similar to AG7088 | [3] | |
| Enteroviruses | 0.002 - 3.4 µM | [4] |
Note: The antiviral activity of 3-methylthio-5-aryl-4-isothiazolecarbonitriles is highly dependent on the substituent on the aryl ring, with bulky substituents at the para position enhancing activity.[1][2]
Validating the Mechanism of Action: Key Experiments
The proposed mechanism of action, inhibition of viral entry via capsid binding, can be validated through a series of key experiments.
Experimental Workflow
Caption: Workflow for validating the antiviral mechanism of action.
Experimental Protocols
1. Viral Attachment Inhibition Assay
-
Objective: To determine if the compound prevents the virus from binding to host cell receptors.
-
Methodology:
-
Pre-chill a monolayer of susceptible host cells (e.g., HeLa cells) to 4°C to allow viral binding but prevent internalization.
-
Incubate the cells with a known concentration of rhinovirus in the presence of varying concentrations of the test compound at 4°C.
-
After the incubation period, wash the cells to remove unbound virus and compound.
-
Lyse the cells and quantify the amount of attached virus using methods such as quantitative PCR (qPCR) for the viral genome or an enzyme-linked immunosorbent assay (ELISA) for viral proteins.
-
A reduction in the amount of cell-associated virus in the presence of the compound indicates inhibition of attachment.[5][6]
-
2. Thermal Inactivation Assay
-
Objective: To assess if the compound stabilizes the viral capsid, thereby preventing its heat-induced inactivation.
-
Methodology:
-
Incubate rhinovirus particles with and without the test compound at a temperature known to cause viral inactivation (e.g., 56°C) for various time intervals.
-
After the heat treatment, rapidly cool the samples and determine the remaining viral infectivity using a plaque assay or a 50% tissue culture infective dose (TCID50) assay.
-
Compounds that stabilize the viral capsid will result in a higher viral titer (more infectious virus remaining) compared to the untreated control after heat exposure.[1][7][8]
-
3. Viral Uncoating Inhibition Assay
-
Objective: To determine if the compound prevents the release of the viral genome into the cytoplasm after entry.
-
Methodology:
-
Allow the virus to attach to host cells at 4°C.
-
Shift the temperature to 37°C to allow synchronized viral entry and uncoating in the presence or absence of the test compound.
-
At different time points post-temperature shift, treat the cells with a mild acid buffer to inactivate any virus that has not uncoated and penetrated the cell.
-
Wash the cells and overlay with culture medium.
-
Assess viral replication by observing the cytopathic effect (CPE) or by quantifying viral RNA or protein production.
-
A reduction in viral replication in the presence of the compound suggests inhibition of uncoating.
-
Signaling Pathway: Rhinovirus Entry and Uncoating
The following diagram illustrates the proposed mechanism of action of this compound in the context of the rhinovirus entry pathway.
Caption: Proposed mechanism of action targeting rhinovirus entry.
This guide provides a framework for validating the mechanism of action of this compound. By employing the described experimental protocols and comparing the results with established capsid-binding inhibitors like Pleconaril, researchers can effectively elucidate its antiviral properties and potential as a therapeutic agent.
References
- 1. Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Viral Attachment Assay for Screening of Antiviral Compounds [jove.com]
- 6. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers
Isothiazole derivatives are a class of heterocyclic compounds widely employed as biocides in industrial and consumer products due to their potent antimicrobial properties.[1][2] Their primary mechanism of action involves the inhibition of essential enzymes in microorganisms, particularly those with thiol groups at their active sites.[3] However, their utility is accompanied by concerns regarding their toxicological profiles, including skin sensitization, cytotoxicity, and ecotoxicity.[1][2] This guide provides a comparative overview of the toxicity of common isothiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in the fields of toxicology, drug development, and material science.
Comparative Toxicity Data
The toxicity of isothiazole derivatives varies significantly based on their chemical structure. The following tables summarize quantitative data from various toxicological endpoints, including aquatic toxicity, antibacterial efficacy, and in vitro cytotoxicity.
Table 1: Aquatic Ecotoxicity Data
Isothiazolinones can pose a significant risk to aquatic ecosystems.[3][4] The following data represents the concentration of the substance that is lethal to 50% (LC50) or causes an effect in 50% (EC50) of the test organisms over a specified period. Lower values indicate higher toxicity.
| Isothiazole Derivative | Organism | Endpoint | Concentration | Reference |
| CMIT/MIT Mixture | Green Algae | LC50 | 0.003 mg/L | [4] |
| Daphnia magna | LC50 | 0.16 mg/L | [4] | |
| Rainbow Trout | LC50 | 0.19 mg/L | [4] | |
| Benzisothiazolinone (BIT) | Green Algae | LC50 | 0.15 mg/L | [4] |
| Daphnia magna | LC50 | 1.35 mg/L | [4] | |
| Rainbow Trout | LC50 | 1.6 mg/L | [4] | |
| Octylisothiazolinone (OIT) | Aquatic Organisms | Most Sensitive Value | 0.0014 mg/L | [4] |
| CMIT | Daphnia magna | EC50 (48h) | 0.18 mg/L (180 µg/L) | [5] |
| MIT | Anabaena flosaquae | EC50 (5 days) | 0.29 mg/L (290 µg/L) | [5] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Isothiazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methylisothiazolinone (MI) | Schizosaccharomyces pombe | 245 | [1] |
| Escherichia coli | 41 | [1] | |
| Chloromethylisothiazolinone (MCI) | Schizosaccharomyces pombe | 2.6 | [1] |
| Escherichia coli | 0.5 | [1] |
Table 3: In Vitro Cytotoxicity Data
The half-maximal effective concentration (EC50) in cell-based assays indicates the concentration of a substance that induces a response halfway between the baseline and maximum. Here, it reflects cytotoxicity.
| Isothiazole Derivative | Cell Line | EC50 (µM) | Reference |
| Chloromethylisothiazolinone (MCI) | HepG2 | 1.6 | [1] |
| Octylisothiazolinone (OIT) | HepG2 | 2.4 | [1] |
| Dichloro-n-octylisothiazolinone (DCOIT) | HepG2 | 2.5 | [1] |
| Methylisothiazolinone (MI) | HepG2 | 480 | [1] |
Mechanisms of Toxicity and Signaling Pathways
Isothiazolinones can induce toxicity through various molecular pathways, leading to skin sensitization, inflammation, and apoptosis.
Skin Sensitization
A primary concern with isothiazolinones is their potential to act as strong skin sensitizers, causing allergic contact dermatitis.[1][2] The process is well-described by the Adverse Outcome Pathway (AOP) for Skin Sensitization, which consists of four key events (KE).
References
Safety Operating Guide
Proper Disposal of 3-Methoxyisothiazole-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 3-Methoxyisothiazole-4-carbonitrile with appropriate personal protective equipment (PPE). The chemical structure suggests potential hazards including toxicity if swallowed, in contact with skin, or if inhaled, as well as the possibility of skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal for this type of chemical waste is through a licensed hazardous waste disposal company.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Classification:
-
Label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Decontamination of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in a separate, appropriately labeled container.
-
Once decontaminated, the original container can typically be disposed of as non-hazardous waste. Consult your local regulations for specific requirements.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Provide the waste disposal company with all available information about the compound.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Signaling Pathway for Safe Handling and Response
This diagram outlines the critical steps and decision points from initial handling to emergency response, emphasizing a safety-first approach.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines.
Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methoxyisothiazole-4-carbonitrile was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar isothiazole and nitrile compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potential hazards associated with isothiazole and nitrile functional groups, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[1][2][3] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1][4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.[1] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used after a formal risk assessment.[1] |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for flammable and toxic materials readily available.
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.
-
Weighing: If the compound is a solid, weigh it out in the fume hood.
-
Solutions: When preparing solutions, add the compound slowly to the solvent.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, razor blades) contaminated with the chemical should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Toxic," "Flammable" - based on a conservative assessment).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any waste down the drain or dispose of it in the regular trash.
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




